molecular formula C9H6BrFO B2526965 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 127425-74-5

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2526965
CAS No.: 127425-74-5
M. Wt: 229.048
InChI Key: CILPXFZGSHPJOA-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPXFZGSHPJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-74-5
Record name 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 127425-74-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key halogenated indanone intermediate in contemporary medicinal chemistry. The document delves into its chemical identity, synthesis via intramolecular Friedel-Crafts acylation, detailed spectroscopic characterization, and its emerging role as a versatile building block in the design and discovery of novel therapeutics, particularly kinase inhibitors. The synthesis of its logical precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid, is also discussed. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Halogenated Indanones in Drug Discovery

The indanone scaffold is a privileged structural motif found in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of halogen atoms, particularly fluorine and bromine, into the indanone core significantly modulates the physicochemical properties of the molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This compound, with its strategic placement of both a fluorine and a bromine atom on the aromatic ring, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a range of therapeutic targets.

Physicochemical Properties and Chemical Identity

This compound is a solid at room temperature with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol . A summary of its key identifiers is presented in Table 1.

PropertyValue
CAS Number 127425-74-5
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
IUPAC Name This compound
Synonyms 5-Bromo-4-fluoro-1-indanone

Synthesis of this compound: A Mechanistic and Practical Approach

The principal synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-2-fluorophenyl)propanoic acid. This powerful cyclization reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key disconnection at the C4-C5 bond of the indanone ring, leading back to the acyclic precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid. This precursor, in turn, can be synthesized from commercially available starting materials.

Retrosynthesis target This compound precursor1 3-(3-bromo-2-fluorophenyl)propanoic acid target->precursor1 Intramolecular Friedel-Crafts Acylation precursor2 Commercially Available Starting Materials precursor1->precursor2 Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 3-(3-bromo-2-fluorophenyl)propanoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible synthetic route is outlined below, starting from 2-bromo-1-fluoro-3-methylbenzene.

Precursor_Synthesis start 2-bromo-1-fluoro-3-methylbenzene step1 Benzylic Bromination (NBS, light/radical initiator) start->step1 intermediate1 1-(bromomethyl)-2-bromo-3-fluorobenzene step1->intermediate1 step2 Cyanation (NaCN) intermediate1->step2 intermediate2 2-(2-bromo-3-fluorophenyl)acetonitrile step2->intermediate2 step3 Hydrolysis (H+, H2O, heat) intermediate2->step3 product 3-(3-bromo-2-fluorophenyl)propanoic acid step3->product

Caption: Proposed synthetic workflow for 3-(3-bromo-2-fluorophenyl)propanoic acid.

Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The cyclization of 3-(3-bromo-2-fluorophenyl)propanoic acid to form the indanone ring is an electrophilic aromatic substitution reaction. The reaction is typically promoted by a strong acid, which activates the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity.

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A Carboxylic Acid Precursor B Protonation of Carbonyl Oxygen A->B + H+ C Loss of Water B->C D Acylium Ion (Electrophile) C->D E Intramolecular Attack D->E F Sigma Complex (Arenium Ion) E->F G Deprotonation F->G - H+ H This compound G->H

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with 3-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Anhydrous dichloromethane is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is allowed to stir at room temperature for 2 hours to form the acyl chloride in situ.

  • Cyclization: The reaction mixture is again cooled to 0 °C, and aluminum chloride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The reaction is then stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants indicative of their ortho and meta relationships, as well as coupling to the fluorine atom. The two methylene groups of the five-membered ring will each give rise to a triplet in the aliphatic region (δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The C-F coupling will be observable for the carbons in proximity to the fluorine atom. The two aliphatic carbons will resonate in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The C-H stretching vibrations of the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of CO, Br, and ethylene from the molecular ion.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. The indanone core serves as a rigid scaffold, while the bromine and fluorine atoms provide opportunities for diversification and property modulation.

Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors possess a heterocyclic core attached to a substituted aromatic ring. The bromine atom at the 5-position of the indanone can be readily transformed into a variety of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The ketone functionality can be further manipulated, for example, through reduction to an alcohol or conversion to an oxime, to introduce additional points of diversity and interaction with the target protein. The fluorine atom at the 4-position can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.

Kinase_Inhibitor_Synthesis start This compound step1 Suzuki Coupling (ArB(OH)2, Pd catalyst) start->step1 intermediate1 5-aryl-4-fluoro-2,3-dihydro-1H-inden-1-one step1->intermediate1 step2 Functional Group Interconversion of Ketone (e.g., reductive amination) intermediate1->step2 product Potential Kinase Inhibitor Scaffold step2->product

Caption: Synthetic utility in the generation of kinase inhibitor scaffolds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The presence of both bromine and fluorine atoms on the indanone scaffold provides a powerful combination of a versatile synthetic handle and a means to fine-tune the physicochemical properties of target molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, highlighting its significance for researchers engaged in the design and discovery of novel therapeutics.

References

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484–5487. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, bicyclic core and the presence of bromine and fluorine atoms offer unique opportunities for structural modification and interaction with biological targets. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and characterization. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.

Chemical Identity

PropertyValueSource
Chemical Name This compound
Synonyms 5-bromo-4-fluoroindan-1-one, 4-fluoro-5-bromo-1-indanone[1]
CAS Number 127425-74-5[1]
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol [1]
Appearance White to off-white solid[1]
Storage Recommended storage at 2-8°C[1]

Predicted Physicochemical Properties

While experimentally determined data for some physical properties of this compound are not widely available in the public domain, computational models provide valuable predictions. It is crucial to note that these are theoretical values and should be confirmed experimentally for critical applications.

PropertyPredicted ValueSource
Boiling Point 309.5 ± 42.0 °C[1]
Density 1.691 ± 0.06 g/cm³[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its structure and information for similar compounds, this compound is expected to be soluble in polar aprotic solvents.

Qualitative Solubility:

  • Soluble in: Dimethyl sulfoxide (DMSO)[2]

  • Likely soluble in: Other common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.

  • Sparingly soluble to insoluble in: Water.

Experimental Protocol for Solubility Determination

A standard method to experimentally determine solubility is the shake-flask method. This technique establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Establish equilibrium sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 Isolate saturated solution quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 Prepare for analysis calc1 Determine solubility quant2->calc1 Obtain concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically less than 1°C) is characteristic of a pure compound. Impurities tend to depress and broaden the melting range.

Experimental Protocol for Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Pack the sample into the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Measurement:

    • For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

    • For a more accurate measurement, heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_observe Observation & Recording prep1 Powder dry sample prep2 Load into capillary tube (2-3 mm) prep1->prep2 measure1 Place in apparatus prep2->measure1 measure2 Heat slowly (1-2°C/min) near melting point measure1->measure2 observe1 Record temperature at first liquid drop measure2->observe1 Onset of melting observe2 Record temperature at complete liquefaction observe1->observe2 Completion of melting

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The protons on the five-membered ring will likely appear as multiplets in the aliphatic region. The aromatic protons will exhibit splitting patterns influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegative halogen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ketone carbonyl group.

  • C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹.

  • C-Br Stretch: An absorption band typically found in the fingerprint region, below 800 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways may involve the loss of CO, Br, or other small neutral molecules, providing further structural information.

Conclusion

This technical guide has detailed the key physical properties of this compound, a compound of significant interest in the field of drug development. While some physical constants are based on predictions, the provided experimental protocols offer a robust framework for their empirical determination. A comprehensive understanding of these properties is essential for the successful application of this versatile molecule in research and development.

References

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information.

Sources

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

The structural elucidation of complex organic molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. Substituted indanones, for instance, are privileged scaffolds found in numerous bioactive natural products and synthetic molecules.[1] This guide provides a comprehensive, methodology-driven approach to the unambiguous structure determination of this compound, a halogenated indanone derivative. We will navigate the analytical workflow from initial elemental composition analysis by mass spectrometry to the precise assignment of substituent positions using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind each experimental choice is detailed, demonstrating how a multi-faceted, self-validating analytical strategy leads to a confident structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and logical framework for elucidating the structures of similarly complex small molecules.

Introduction: The Analytical Challenge

The target molecule, this compound (Figure 1), presents a common yet critical analytical challenge: the unambiguous assignment of halogen substituents on an aromatic ring. While the core indanone framework is readily identifiable, the precise placement of the bromine and fluorine atoms is impossible to determine without a systematic application of modern spectroscopic techniques. The synthetic accessibility and versatile reactivity of 1-indanones make them valuable building blocks, but their utility is predicated on absolute structural certainty.[1]

This guide eschews a simple recitation of data, instead focusing on the logical progression of experiments where each result informs the next, creating a cascade of evidence that converges on a single, validated structure.

Figure 1: Target Molecule Chemical structure of this compound

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of any structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This is efficiently accomplished using a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of an unknown compound. For halogenated molecules, it provides an invaluable secondary confirmation due to the characteristic isotopic patterns of elements like bromine and chlorine. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, produces a distinctive "double peak" for any fragment containing a bromine atom, making it an unmistakable signature.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Mass Analyzer: Employ a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to provide mass accuracy within 5 ppm.

Data Presentation: Expected MS Data

ParameterExpected ValueRationale
Molecular Formula C₉H₆BrFODerived from HRMS accurate mass.[4]
Calculated Monoisotopic Mass 227.9586 g/mol Based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).
[M+H]⁺ (⁷⁹Br) m/z 228.9659Observed peak for the protonated molecule with the ⁷⁹Br isotope.
[M+H]⁺ (⁸¹Br) m/z 230.9638Observed peak for the protonated molecule with the ⁸¹Br isotope.
Isotopic Peak Ratio ~1:1Characteristic signature of a single bromine atom.[2]

Trustworthiness: The observation of two peaks of nearly equal intensity separated by 2 m/z units in the molecular ion cluster provides definitive, self-validating evidence for the presence of a single bromine atom. The high-resolution mass measurement confirms the elemental formula (C₉H₆BrFO), constraining the structural possibilities immensely before any other technique is employed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation by specific bond vibrations. For our target, the most critical absorptions will be the carbonyl (C=O) stretch of the ketone and the vibrations associated with the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum (typically 16-32 scans are co-added to improve signal-to-noise) and ratio it against the background.[5]

Data Presentation: Expected FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch
~1715 Strong C=O Stretch (Aryl Ketone)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongC-F Stretch (Aryl-Fluoride)
< 800Medium-StrongC-Br Stretch / Aromatic C-H Bending

Trustworthiness: The strong, sharp absorption band around 1715 cm⁻¹ is highly characteristic of a conjugated, five-membered ring ketone, confirming the indanone core.[6][7] The presence of aromatic and aliphatic C-H stretches further validates the basic carbon framework deduced from the molecular formula.

Core Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups established, NMR spectroscopy is employed to map the precise connectivity of the atoms. This is the most powerful tool for structure elucidation, and a multi-technique approach (¹H, ¹³C, ¹⁹F, and 2D NMR) is essential for an unambiguous assignment.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build a complete picture of the molecule's structure, with each step providing a new layer of information that is cross-validated by subsequent experiments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Spectroscopy H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies ¹H spin systems HSQC HSQC (¹H-¹³C Direct Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) C13_NMR->HSQC Assigns carbons to attached protons C13_NMR->HSQC F19_NMR ¹⁹F NMR (Fluorine Environment & H-F Coupling) F19_NMR->H1_NMR Explains aromatic ¹H splitting F19_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Confirms C-H pairs Final_Structure Unambiguous Structure HMBC->Final_Structure Places substituents & confirms final connectivity

Caption: NMR experimental workflow for structure elucidation.

¹H, ¹⁹F, and ¹³C NMR: The Primary Data

Expertise & Causality: One-dimensional NMR provides the fundamental census of the magnetic nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹H NMR will define the aliphatic and aromatic proton environments. ¹⁹F NMR offers a highly sensitive and direct window into the fluorine's local environment, as ¹⁹F is a 100% abundant, spin ½ nucleus.[8] ¹³C NMR, particularly with proton decoupling, reveals all unique carbon atoms. However, in fluorinated compounds, the ¹³C signals are often split by the nearby fluorine, a phenomenon known as C-F coupling, which provides crucial proximity information.[9][10]

Experimental Protocol: Standard NMR Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm for ¹H and ¹³C).

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • ¹⁹F NMR: Acquire a proton-coupled spectrum using the dedicated fluorine channel. CCl₃F is often used as an external standard (0.0 ppm).

Data Presentation: Predicted 1D NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.65dJ(H-H) = 8.41HH-7
~7.30ddJ(H-H) = 8.4, J(H-F) = 5.01HH-6
~3.10tJ(H-H) = 6.02HH-3 (CH₂)
~2.75tJ(H-H) = 6.02HH-2 (CH₂)

Table 2: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Assignment
¹³C~200.0d⁴J(C-F) ≈ 3C-1 (C=O)
¹³C~160.0d¹J(C-F) ≈ 250 C-4 (C-F)
¹³C~155.0d³J(C-F) ≈ 4C-7a
¹³C~135.0s-C-5 (C-Br)
¹³C~130.0d²J(C-F) ≈ 15C-3a
¹³C~128.5s-C-7
¹³C~118.0d²J(C-F) ≈ 25C-6
¹³C~36.0s-C-3
¹³C~26.0s-C-2
¹⁹F ~ -115.0 d J(F-H) = 5.0 F-4

Trustworthiness & Interpretation:

  • ¹H NMR: The two triplets in the aliphatic region confirm the -CH₂-CH₂- moiety. The two signals in the aromatic region, integrating to one proton each, confirm a disubstituted aromatic ring. The doublet-of-doublets pattern for H-6 suggests it is coupled to both another proton (H-7) and the fluorine atom.

  • ¹⁹F NMR: A single signal confirms one fluorine environment. Its coupling to an aromatic proton (H-6) provides the first direct evidence of their spatial relationship.[11][12]

  • ¹³C NMR: The nine distinct signals match the nine carbons in the formula. The signal at ~200 ppm confirms the ketone carbonyl. The most critical observation is the signal at ~160.0 ppm, which is a doublet with a very large coupling constant (~250 Hz). This large ¹J(C-F) coupling is unambiguous proof that the fluorine atom is directly attached to this carbon (C-4).[10] Other carbons show smaller 2-bond, 3-bond, or 4-bond couplings, further mapping the fluorine's position.

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), confirming the -CH₂-CH₂- spin system and the H-6/H-7 aromatic coupling.

  • HSQC (Heteronuclear Single Quantum Coherence) maps each proton to the carbon it is directly attached to. This is a crucial step for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the definitive experiment for this problem. It reveals correlations between protons and carbons over 2-3 bonds. These long-range correlations bridge disconnected spin systems and allow for the unambiguous placement of non-protonated carbons and substituents.

Experimental Protocol: Standard 2D NMR Acquisition

Using the same sample, acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse programs. Optimization of the HMBC experiment for a long-range coupling of ~8 Hz is standard.

Interpretation via Key HMBC Correlations:

The final structure is locked in by observing specific long-range correlations. The diagram below illustrates the most critical correlations that differentiate the 5-bromo-4-fluoro isomer from all other possibilities.

Caption: Key HMBC correlations confirming the structure.

  • H-2 to C-1 and C-3a: The aliphatic protons at position 2 will show a correlation to the carbonyl carbon (C-1), confirming their adjacency.

  • H-3 to C-1, C-4, and C-3a: The protons at position 3 correlate to the carbonyl (C-1) and, crucially, to the carbon bearing the fluorine (C-4). This firmly links the aliphatic portion to the substituted aromatic ring.

  • H-6 to C-4, C-5, and C-7a: The proton at H-6 will show correlations to the carbon with the fluorine (C-4) and the carbon with the bromine (C-5). This is the definitive evidence for the ortho relationship between H-6, C-5(Br), and C-4(F).

  • H-7 to C-1, C-5, and C-7a: The proton at H-7 shows a key correlation to the carbon bearing the bromine (C-5), confirming their meta relationship and its own position adjacent to the fused ring junction.

Trustworthiness: The network of HMBC correlations provides a self-validating map of the molecule's framework. The observation of a correlation from H-6 to both the fluorinated carbon (C-4) and the brominated carbon (C-5) is irrefutable proof of the 4-fluoro, 5-bromo substitution pattern.

Conclusion: A Convergent and Unambiguous Elucidation

The structural elucidation of this compound is a clear demonstration of a logical, multi-technique analytical strategy.

  • Mass Spectrometry established the correct molecular formula and confirmed the presence of one bromine atom.

  • Infrared Spectroscopy identified the core indanone functional group.

  • 1D NMR (¹H, ¹³C, ¹⁹F) provided a census of all magnetic nuclei and delivered the first key pieces of evidence, such as the direct C-F bond via the large ¹J(C-F) coupling constant.

  • 2D NMR (COSY, HSQC, and especially HMBC) served as the final arbiter, assembling the fragments into a single, unambiguous structure. The long-range HMBC correlations provided the conclusive evidence required to place the halogen substituents at the C-4 and C-5 positions, respectively.

Each technique provides a piece of the puzzle, and together they form a robust, cross-validated dataset that supports the final structure with a high degree of confidence, meeting the rigorous standards required for pharmaceutical and chemical research.

References

  • Di Grande, A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link][11][12][13]

  • Sokolenko, M., et al. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link][14]

  • Zschimmer, M., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. Available at: [Link][15][16]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][8]

  • Holdsworth, D. K. (1994). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link][17]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link][2]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link][3]

  • Rani, M. A. J., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. Available at: [Link][6]

  • Mary, Y. S., et al. (2014). Spectroscopic studies (FTIR, FT-Raman and UV-Visible), normal coordinate analysis, NBO analysis, first order hyper polarizability, HOMO and LUMO analysis of (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine molecule by ab initio HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][7]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link][9]

  • Akkurt, M., et al. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. Available at: [Link][18]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link][10]

  • Mondal, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link][1]

  • NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available at: [Link][19]

  • Zhang, J., et al. (2023). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link][20]

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1H NMR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the theoretical underpinnings of the spectrum, predicting chemical shifts and coupling constants based on first principles and analysis of analogous structures. We explore the causal relationships between the molecule's unique electronic and steric environment—shaped by its fused ring system, a carbonyl group, and two distinct halogen substituents—and its resulting spectral features. This guide serves as a case study in structural elucidation, providing detailed experimental protocols and visual aids to foster a deep understanding of NMR spectroscopy as a critical tool in chemical analysis.

Introduction: The Structural Context

This compound is a substituted indanone, a class of compounds that are valuable intermediates in organic synthesis.[1] The indanone core, a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone, is a common motif in medicinal chemistry. The specific substitution pattern of this molecule—a bromine atom at position 5 and a fluorine atom at position 4—introduces significant electronic and steric complexity, making its structural confirmation via NMR spectroscopy a non-trivial and instructive exercise.

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule.[2] By analyzing the chemical shift, integration, and signal splitting (multiplicity), we can deduce the connectivity and spatial relationships of atoms. For this compound, this analysis is particularly insightful due to the influence of the electron-withdrawing carbonyl group and the competing electronic effects of the bromo and fluoro substituents on the aromatic and aliphatic protons.

Theoretical Principles and Predicted Spectral Analysis

A ¹H NMR spectrum provides four key pieces of information: the number of signals, their positions (chemical shifts), their intensities (integrals), and their splitting patterns (multiplicities).[3] We will predict the spectrum of the title compound by dissecting its structure into distinct proton environments.

Molecular Structure and Proton Environments

The structure contains four sets of non-equivalent protons, which should give rise to four distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled.

**2.1 Aliphatic Protons (C2-H₂ and C3-H₂)

The two methylene groups at the C2 and C3 positions are diastereotopic, meaning the two protons on each carbon are chemically non-equivalent. This is due to the chiral center created by the fused ring system, even though the molecule itself is achiral.

  • C2-H₂ Protons (α to Carbonyl): These protons are directly adjacent to the electron-withdrawing carbonyl group. This proximity causes significant deshielding, shifting their resonance downfield.[4] For a typical indanone, these protons appear around 2.7 ppm.[5][6] They will appear as a triplet, being split by the two adjacent C3 protons.

  • C3-H₂ Protons (β to Carbonyl): These protons are further from the carbonyl group and are therefore less deshielded than the C2 protons, causing them to appear more upfield. In a standard indanone, they resonate around 3.1 ppm.[5][6] These protons will also appear as a triplet due to coupling with the two C2 protons.

Aromatic Protons (H-6 and H-7)

The aromatic region of the spectrum is defined by the two remaining protons on the benzene ring. Their chemical shifts and multiplicities are dictated by the strong electronic effects of the carbonyl group and the halogen substituents.

  • H-7 Proton: This proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it, moving its signal significantly downfield. It is also adjacent to the H-6 proton, which will split its signal into a doublet.

  • H-6 Proton: This proton is meta to the carbonyl group. It is also subject to the electronic effects of the adjacent bromine at C5 and the fluorine at C4. The key interaction for this proton will be coupling to both the H-7 proton and the fluorine atom at C4. This will result in a more complex multiplet, specifically a doublet of doublets, due to coupling with H-7 (³JHH) and long-range coupling with the fluorine atom (⁴JHF). Fluorine-proton couplings over four bonds are common and significant in aromatic systems.[7]

Predicted ¹H NMR Data Summary

The predicted data, based on the analysis of substituent effects and coupling interactions, are summarized below. The exact chemical shifts and coupling constants would need to be confirmed by experimental acquisition.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~7.8 - 8.0d³JHH ≈ 8-9 Hz1HH-7
2~7.6 - 7.8dd³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz1HH-6
3~3.1 - 3.3t³JHH ≈ 6-7 Hz2HC3-H₂
4~2.7 - 2.9t³JHH ≈ 6-7 Hz2HC2-H₂

Note: These are estimated values. Actual values may vary based on solvent and experimental conditions.[8]

Visualization of Key NMR Coupling Interactions

The spin-spin coupling relationships are fundamental to interpreting the spectrum. The following diagram illustrates the primary interactions responsible for the predicted splitting patterns.

G H7 H-7 Signal (Doublet) H6 H-6 Signal (Doublet of Doublets) H7->H6 ³JHH F4 F-4 (No ¹H Signal) H6->F4 ⁴JHF H3 C3-H₂ Signal (Triplet) H2 C2-H₂ Signal (Triplet) H3->H2 ³JHH

Caption: Key spin-spin coupling relationships in this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predicted spectral data, a carefully designed experiment is crucial. The following protocol outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially in the aromatic region.

  • Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the ¹H frequency and matched to the correct impedance to ensure maximum signal sensitivity.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal from the solvent. This corrects for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern instruments.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.

    • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 16 ppm is standard for ¹H NMR, ensuring all signals are captured.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction algorithm is applied to produce a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: The area under each signal is integrated to determine the relative number of protons contributing to each resonance.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The key diagnostic features are the downfield shift of the H-7 proton due to the anisotropic effect of the carbonyl group, and the characteristic doublet of doublets pattern for the H-6 proton, which arises from coupling to both H-7 and the C-4 fluorine atom. This in-depth guide provides the theoretical framework and practical methodology required for researchers to confidently interpret this and other complex NMR spectra, underscoring the indispensable role of NMR in modern chemical research and development.

References

  • TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Retrieved from [Link]

  • Filo. (2025). Analyze the 1H NMR spectrum of 1 indanone. Retrieved from [Link]

  • Chegg.com. (2017). Solved Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University Course Material. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • University of Rochester. (2001). Fluorine NMR. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, 96%+ Purity. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

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A Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Carbon Skeleton of a Novel Indenone Derivative

For researchers and professionals in the field of drug development, a precise understanding of molecular structure is paramount. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative with potential applications in medicinal chemistry and materials science. Its rigid bicyclic core and strategically placed functional groups—a ketone, a bromine atom, and a fluorine atom—necessitate a robust analytical approach for unambiguous characterization. Among the suite of spectroscopic techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for providing direct insight into the carbon framework of organic molecules.[1][2]

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR data for this compound. In the absence of publicly available experimental data for this specific molecule, this guide presents a detailed prediction of the ¹³C NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the well-documented effects of substituents on aromatic and aliphatic systems. Furthermore, this document outlines a rigorous experimental protocol for acquiring high-quality ¹³C NMR spectra, ensuring that researchers can validate these predictions and confidently characterize their synthesized compounds. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a holistic understanding of the methodology.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are generated based on established substituent effects and analysis of spectral data for structurally analogous compounds. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the indanone core.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (C=O)195 - 205The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of ketones.[3][4]
C225 - 35This methylene carbon is in a typical aliphatic region.
C330 - 40This methylene carbon is adjacent to the aromatic ring and is expected to be slightly downfield compared to C2.
C3a140 - 150A quaternary aromatic carbon, its chemical shift is influenced by the fusion to the five-membered ring.
C4115 - 125 (d, ¹JCF ≈ 250 Hz)This carbon is directly bonded to fluorine, a highly electronegative atom, causing a significant downfield shift and a large one-bond coupling constant (¹JCF).
C5110 - 120Bonded to bromine, this carbon experiences a moderate downfield shift due to the halogen's electronegativity.
C6125 - 135An aromatic CH carbon, its shift is influenced by the neighboring substituents.
C7130 - 140An aromatic CH carbon, its shift is influenced by its position relative to the carbonyl group and the halogen substituents.
C7a150 - 160This quaternary aromatic carbon is adjacent to the carbonyl group, leading to a downfield shift.

Structural Visualization and Numbering

To aid in the interpretation of the predicted NMR data, the molecular structure of this compound with the corresponding atom numbering is provided below.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound. This protocol is designed to be self-validating by ensuring proper instrument setup and data processing.

Sample Preparation
  • Analyte: this compound

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent peak at approximately 77.16 ppm, which can be used for spectral calibration.

  • Concentration: Dissolve 10-20 mg of the compound in approximately 0.6 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Setup
  • Spectrometer: A 400 MHz (or higher field) spectrometer is recommended for better spectral dispersion.

  • Probe: A standard broadband probe tuned to the ¹³C frequency.

  • Temperature: Maintain a constant temperature, typically 298 K, to ensure chemical shift stability.

Acquisition Parameters
  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity for most carbons.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons, particularly the carbonyl carbon, have longer relaxation times. If quantitative analysis is required, a much longer relaxation delay (e.g., 5-10 times the longest T₁) would be necessary.[5]

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Number of Scans (ns): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The low natural abundance of ¹³C (1.1%) necessitates a larger number of scans compared to ¹H NMR.[2]

  • Spectral Width (sw): A spectral width of 240-250 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range, including the carbonyl carbon.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate peak integration and identification.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.[6]

Workflow for Spectral Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Compound in CDCl3 with TMS setup Instrument Setup (400 MHz, 298 K) prep->setup acquire Run ¹³C NMR Experiment (zgpg30, ns=1024) setup->acquire ft Fourier Transform (LB=1-2 Hz) acquire->ft phase Phasing and Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref assign Peak Assignment and Structural Confirmation ref->assign

Caption: Workflow for ¹³C NMR analysis of this compound.

Interpretation of the ¹³C NMR Spectrum: A Deeper Dive

The predicted chemical shifts are a consequence of the electronic environment of each carbon atom. The following points provide a more detailed rationale for the expected spectral features:

  • The Carbonyl Carbon (C1): The C=O group is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond. Its resonance is expected to be the furthest downfield, in the region typical for ketones.[3][4]

  • Aliphatic Carbons (C2 and C3): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C3, being benzylic, is expected to be slightly more deshielded than C2.

  • Aromatic Carbons (C3a-C7a): The chemical shifts of the aromatic carbons are influenced by a combination of factors:

    • Fluorine Substitution (at C4): Fluorine is the most electronegative element, and its strong inductive effect causes a significant downfield shift for the directly attached carbon (C4). A key diagnostic feature will be the large one-bond C-F coupling constant (¹JCF), which will split the C4 signal into a doublet.

    • Bromine Substitution (at C5): Bromine also exerts an inductive deshielding effect on the attached carbon (C5), though less pronounced than fluorine.

    • Carbonyl Group: The electron-withdrawing nature of the carbonyl group will deshield the ortho and para carbons. C7a, being ortho to the carbonyl, will be shifted downfield.

    • Quaternary Carbons: The quaternary carbons (C3a and C7a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[7]

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predicted spectral data with a detailed experimental protocol and a thorough explanation of the underlying spectroscopic principles, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The successful acquisition and interpretation of the ¹³C NMR spectrum, guided by the information presented herein, will enable the unambiguous structural confirmation of this important synthetic intermediate.

References

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  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]

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Mass spectrometry of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a halogenated cyclic ketone of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the fundamental principles and causal relationships that govern its analysis. We will explore the distinct isotopic patterns conferred by the bromine atom, predict the fragmentation pathways under different ionization conditions, and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust, first-principles understanding of how to identify and characterize this and structurally related molecules.

Core Principles: Interpreting the Mass Spectrum of a Halogenated Indenone

The mass spectrum of an organic molecule is a detailed fingerprint, revealing its mass and, through fragmentation, its structural composition. For a molecule like this compound, the presence of two different halogen atoms—bromine and fluorine—provides highly specific diagnostic markers.

The Unmistakable Isotopic Signature of Bromine

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This 1:1 natural distribution is the single most powerful diagnostic tool for identifying bromine-containing compounds in mass spectrometry.[3][4] Any ion that retains the bromine atom will not appear as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly identical intensities.[5][6] This "M" and "M+2" pattern is a definitive indicator of a monobrominated species.[7] Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not produce a similar pattern.

Ionization Techniques: A Comparative Overview

The choice of ionization technique dictates the information one can glean from the mass spectrum. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary data.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically used in GC-MS.[8] It bombards the molecule with 70 eV electrons, causing reproducible and extensive fragmentation. While this can sometimes prevent the observation of the molecular ion for fragile molecules, it provides a rich fragmentation pattern that is invaluable for detailed structural elucidation.[9]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for LC-MS.[10] It generates ions from a solution with minimal excess energy, resulting in very little fragmentation.[10] The primary ion observed is often the protonated molecule, [M+H]⁺, making ESI excellent for unequivocally determining the molecular weight of the analyte.[11] For compounds like indenones that lack easily ionizable functional groups, derivatization or careful solvent selection may be necessary to promote efficient ionization.[12][13]

Analysis by Electron Ionization (EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the workhorse for the analysis of semi-volatile halogenated organic compounds.[14][15] The high energy of EI ensures that this compound will produce a detailed fragmentation pattern useful for its identification.

Predicted Molecular Ion Cluster

The molecular formula is C₉H₆BrFO. The first key feature to look for in the mass spectrum is the molecular ion (M•⁺) cluster. Using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O, ⁷⁹Br, and ⁸¹Br), we can predict the m/z values for this cluster.

IonIsotopic CompositionCalculated m/zExpected Relative Abundance
[M] •⁺C₉H₆⁷⁹BrFO227.9586~100%
[M+2] •⁺C₉H₆⁸¹BrFO229.9566~98%

This characteristic 1:1 intensity doublet around m/z 228/230 immediately confirms the presence of a single bromine atom and provides the molecular weight.

Key Fragmentation Pathways

The unstable molecular ion will dissipate excess energy by breaking its weakest bonds, leading to a series of fragment ions. The fragmentation of cyclic ketones and halogenated aromatic systems follows predictable rules.[16][17][18]

  • α-Cleavage (Loss of CO): A hallmark of ketones is the facile loss of a neutral carbon monoxide (CO, 28 Da) molecule from the molecular ion.[17][19] This cleavage is driven by the stability of the resulting radical cation. This fragment will still contain bromine and thus exhibit the 1:1 isotopic pattern.

    • [M - CO] •⁺: m/z 200/202

  • Halogen Loss (Loss of Br•): The C-Br bond is significantly weaker than the C-F or C-C bonds of the aromatic ring, making the loss of a bromine radical a highly favorable fragmentation pathway.[5][20] The resulting cation is often a very abundant, or even the base, peak in the spectrum.

    • [M - Br] ⁺: m/z 149

  • Combined Losses: Subsequent fragmentation of primary ions leads to smaller, diagnostic fragments. A prominent pathway is the loss of CO followed by the loss of the bromine radical, or vice-versa.

    • [M - CO - Br] ⁺ or [M - Br - CO] ⁺: m/z 121

The predicted fragmentation cascade is visualized below.

Caption: Predicted EI fragmentation of this compound.

Analysis by Electrospray Ionization (ESI-MS)

ESI-MS, typically coupled with liquid chromatography, is the preferred method for confirming molecular weight and analyzing mixtures that are not amenable to GC.[21]

Expected Ionization Behavior

As a soft ionization technique, ESI will likely not induce fragmentation. The primary ion observed in positive ion mode would be the protonated molecule, [M+H]⁺.

IonIsotopic CompositionCalculated m/zExpected Relative Abundance
[M+H]C₉H₇⁷⁹BrFO228.9664~100%
[M+H+2]C₉H₇⁸¹BrFO230.9644~98%

The observation of this intense doublet at m/z 229/231 in an ESI spectrum is a high-confidence confirmation of the compound's molecular weight.

Tandem MS (MS/MS) for Structural Confirmation

While ESI itself does not cause fragmentation, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In this technique, the [M+H]⁺ ion of interest (e.g., m/z 229) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions can be analyzed to confirm the structure. The fragmentation of the protonated molecule may differ from EI but often involves the loss of small neutral molecules like H₂O, CO, or HBr.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. Instrument parameters should be optimized for specific hardware.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This workflow is designed for structural identification and quantification using EI-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep 1. Dissolve ~1 mg of sample in 1 mL of ethyl acetate. Dilute 2. Serially dilute to a final concentration of 1-10 µg/mL. Prep->Dilute Inject 3. Inject 1 µL into GC-MS. Dilute->Inject Separate 4. Chromatographic Separation Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (m/z 50-350) Ionize->Detect Process 7. Extract mass spectrum from the chromatographic peak. Detect->Process Analyze 8. Identify M•⁺ cluster and key fragment ions. Process->Analyze

Caption: General experimental workflow for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve a final working concentration of 1-10 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50 - 350

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This workflow is designed for accurate mass confirmation and analysis of complex mixtures using ESI-MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

  • LC Parameters:

    • Injection Volume: 5 µL

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Column Temperature: 40 °C

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Scan Range: m/z 100 - 350

Data Interpretation Summary

To confidently identify this compound in a mass spectrum, a researcher should look for the following key pieces of evidence:

  • The Bromine Isotopic Pattern: The most critical feature is the presence of an M/(M+2) doublet with a ~1:1 intensity ratio for any bromine-containing ion.[1][3]

  • Molecular Ion Confirmation: In a GC-MS (EI) spectrum, look for a doublet at m/z 228/230. In an LC-MS (ESI) spectrum, look for the protonated doublet at m/z 229/231.

  • Characteristic Fragments (EI): The presence of key fragments at m/z 200/202 (loss of CO) and a strong peak at m/z 149 (loss of Br) provides powerful structural confirmation. The fragment at m/z 121 (loss of both) further corroborates the assignment.

By systematically evaluating these features and utilizing the appropriate analytical protocol, researchers can achieve unambiguous identification and characterization of this compound.

References

A Comprehensive Technical Guide to the FT-IR Analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

This compound (C₉H₆BrFO) is a halogenated indanone derivative.[1][2][3] The precise structural elucidation and quality control of such molecules are paramount in drug discovery and manufacturing. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] By probing the vibrational modes of a molecule's functional groups, FT-IR provides a unique chemical "fingerprint," enabling confirmation of identity, assessment of purity, and detection of structural modifications.[5][6]

This guide will delve into the practical application of FT-IR for the characterization of this compound, offering both a robust experimental framework and a detailed interpretation of its expected spectral features.

Foundational Principles: Molecular Vibrations and FT-IR

FT-IR spectroscopy relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[5] When the frequency of the IR radiation matches the frequency of a particular vibration, the molecule absorbs the energy, resulting in an excited vibrational state. An FT-IR spectrometer measures this absorption of infrared light across a range of wavelengths.[4] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks indicate the frequencies at which the sample absorbed radiation.[6]

The position, intensity, and shape of these absorption bands are characteristic of the specific chemical bonds and functional groups within the molecule, such as C=O (carbonyl), C-F (carbon-fluorine), C-Br (carbon-bromine), aromatic C=C, and C-H bonds.[7]

Molecular Structure and Key Functional Groups

A thorough spectral interpretation necessitates a clear understanding of the molecule's structure. This compound comprises a fused ring system with several key functional groups that will give rise to characteristic IR absorptions.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and efficient technique for analyzing solid samples directly without extensive preparation.[8][9][10]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Sample: this compound (solid powder).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.[11]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[5]

  • Sample Application:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal.[11]

    • Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[9]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical analysis involves 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be automatically ratioed against the collected background, yielding the infrared spectrum of the pure sample.

  • Post-Analysis Cleanup:

    • Release the pressure and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol or ethanol and a lint-free wipe to prepare for the next analysis.[11]

start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure for Good Contact apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data end End: Analyze Spectrum process_data->end

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound can be divided into several key regions. The following table summarizes the expected absorption bands for its principal functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale and Notes
3100 - 3000C-H StretchAromaticMedium to WeakThe C-H bonds on the aromatic ring stretch at a higher frequency than alkane C-H bonds.[12]
2960 - 2850C-H StretchAlicyclic (CH₂)Medium to StrongAsymmetric and symmetric stretching of the C-H bonds in the saturated five-membered ring.[13]
~1720 - 1700C=O StretchKetone (in a 5-membered ring)Strong, SharpThe carbonyl group in a five-membered ring typically absorbs at a higher frequency than in a six-membered or acyclic ketone due to ring strain.[14] Conjugation with the aromatic ring will lower this frequency by 20-40 cm⁻¹.[15][16]
1600 - 1585 & 1500 - 1400C=C StretchAromatic RingMedium to StrongThese absorptions are characteristic of carbon-carbon stretching vibrations within the aromatic ring.[12][17]
~1470 - 1450C-H Bend (Scissoring)Alicyclic (CH₂)MediumBending vibration of the methylene groups in the indanone structure.[18]
~1250 - 1150C-F StretchAryl-FluorineStrongThe C-F bond is highly polarized, leading to a strong absorption band in this region. The exact position can be influenced by the electronic environment.[19]
900 - 675C-H Out-of-Plane BendAromaticStrongThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.[12]
~600 - 500C-Br StretchAryl-BromineMedium to StrongThe C-Br stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom.[7]

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal modes.[6] While difficult to assign individually, the overall pattern in this region is unique to the molecule and serves as a powerful tool for identification when compared against a reference spectrum.[4]

Conclusion: The Role of FT-IR in Drug Development

FT-IR spectroscopy provides an invaluable tool for the structural characterization of this compound. Through the application of a straightforward ATR-based protocol, a high-quality spectrum can be rapidly obtained. The interpretation of this spectrum, guided by an understanding of group frequencies and structural effects, allows for the unambiguous confirmation of the carbonyl, aromatic, and halogenated functionalities. For professionals in drug development, this technique is essential for identity confirmation, quality control of synthetic intermediates, and ensuring the integrity of the final active pharmaceutical ingredient.

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Safety and handling for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practice when working with halogenated aromatic ketones.

Compound Profile and Hazard Identification

This compound (CAS No: 127425-74-5) is a halogenated aromatic ketone, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] Its molecular structure, featuring a bromine and a fluorine atom on the aromatic ring, imparts specific reactivity and toxicological properties that demand stringent safety measures.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for anticipating its behavior and handling it safely.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 127425-74-5[1]
Molecular Formula C₉H₆BrFO[2][3]
Molecular Weight 229.05 g/mol [2][4]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C[1]
GHS Classification and Hazard Statement Analysis

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with the signal word "Warning" and is associated with several hazard statements.[1][2][4]

Hazard ClassGHS CodeHazard StatementCausality and Implication
Acute Toxicity, OralH302Harmful if swallowedIngestion can lead to systemic toxicity. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and careful handling to prevent accidental ingestion.[2][4]
Skin IrritationH315Causes skin irritationThe halogenated aromatic structure can disrupt skin integrity, leading to inflammation, redness, and discomfort upon contact. Prolonged exposure may cause more severe dermatitis.[2][4][5]
Eye IrritationH319 / H320Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. This underscores the mandatory requirement for sealed eye protection.[2][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritationAs a fine powder, the compound can be easily aerosolized. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[2][4][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[1]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and permanent solutions over those that rely on human behavior.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution is often impractical. Therefore, the focus lies heavily on robust engineering controls, stringent administrative protocols, and diligent use of Personal Protective Equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[7][8] This is the primary defense against inhaling the irritant dust. The hood sash should be kept as low as possible.[7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. The appropriate PPE must be selected and worn correctly at all times.[8]

Protection TypeSpecificationRationale and Justification
Eye and Face Protection Chemical safety goggles and a face shield.[7][10]Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing.[7]
Skin Protection Nitrile rubber gloves (inspect before use), a chemically resistant lab coat, and closed-toe shoes.[7][8]Nitrile gloves provide adequate protection against incidental contact. A lab coat protects skin and personal clothing from contamination. Closed-toe shoes prevent injury from spills or dropped items.[11]
Respiratory Protection Not required if work is conducted within a certified fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[7][10]The fume hood is the primary means of respiratory protection. Respirators are for non-routine or emergency situations.[7]

Standard Operating Procedures: From Receipt to Disposal

Adherence to standardized protocols is crucial for ensuring safety and reproducibility.

General Handling Workflow

The following diagram outlines the critical steps for safely handling the compound in a laboratory setting.

Prep Preparation (Don PPE, Verify Fume Hood) Weigh Weighing (Inside Fume Hood, Use Draft Shield) Prep->Weigh 1 Transfer Transfer/Dissolution (Use Spatula, Add Solvent Slowly) Weigh->Transfer 2 Reaction Reaction Setup (Keep in Hood) Transfer->Reaction 3 Cleanup Decontamination (Rinse Glassware with Solvent) Reaction->Cleanup 4 Waste Waste Disposal (Segregate Halogenated Waste) Cleanup->Waste 5

Caption: A standard workflow for handling this compound.

Protocol for Handling the Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).[7]

  • Weighing: Conduct all weighing operations inside the fume hood. Use a draft shield or weighing paper to prevent the solid powder from becoming airborne.

  • Transfer: Use a spatula to carefully transfer the solid to the reaction vessel. Avoid tapping or any action that could generate dust.

  • Cleanup: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[7]

Storage and Segregation
  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, as recommended at 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents.[10]

  • Segregation: Store this compound away from strong acids and bases.[10]

Emergency Response and Waste Disposal

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Spill Response Incident Incident Occurs (Spill or Exposure) Skin Skin Contact Flush with water for 15 min. Remove contaminated clothing. Incident->Skin Exposure Eye Eye Contact Flush with eyewash for 15 min. Seek immediate medical attention. Incident->Eye Exposure Inhalation Inhalation Move to fresh air. Seek medical attention. Incident->Inhalation Exposure Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Incident->Ingestion Exposure Spill_Small Small Spill Absorb with inert material. Collect in sealed container. Incident->Spill_Small Spill Spill_Large Large Spill Evacuate area. Contact EHS. Incident->Spill_Large Spill

Caption: Flowchart for responding to emergencies involving the compound.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.[9][12]

Spill Management
  • Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[12]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Cleanup: Carefully sweep up or vacuum the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[12]

Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle.

  • Halogenated Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7][8]

  • Compliance: Do not dispose of this chemical down the drain.[8] All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by maintaining a thorough understanding of its hazards and by rigorously applying the safety protocols outlined in this guide. A culture of safety, prioritizing engineering controls, diligent use of PPE, and adherence to established procedures, is paramount for protecting the health of all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

  • PubChem. (n.d.). 5-bromo-4-fluoro-1H-indole. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate viability.[1][2][3] Poor aqueous solubility can severely limit a compound's bioavailability, hindering its absorption and distribution to the target site, which in turn can lead to diminished therapeutic efficacy and unpredictable dose-responses.[4][5] Therefore, the early and accurate assessment of solubility is not merely a routine characterization step but a crucial milestone in the journey of a new chemical entity from the laboratory to the clinic.[3][6]

This guide provides an in-depth exploration of the solubility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a halogenated indanone derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively reported in the public domain, this document will equip researchers with the foundational knowledge and practical methodologies to determine its solubility profile comprehensively. We will delve into the theoretical underpinnings of solubility as they relate to the structure of this compound, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data.

Structural Considerations: Predicting the Solubility Behavior of this compound

The solubility of a molecule is intrinsically linked to its structure.[7] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[8] Let's analyze the key structural features of this compound and their likely impact on its solubility.

  • The Indenone Core: The fused ring system of the indenone core is largely nonpolar, suggesting a preference for solubility in organic solvents.

  • The Carbonyl Group: The ketone functional group introduces a degree of polarity and a potential hydrogen bond acceptor site, which may confer some limited solubility in polar protic solvents.

  • Halogen Substituents: The presence of bromine and fluorine atoms (halogens) increases the molecular weight and molecular surface area, which can negatively impact solubility.[9] While fluorine can sometimes participate in hydrogen bonding, the overall effect of these bulky, lipophilic substituents is likely to decrease aqueous solubility.

Based on these features, it is reasonable to hypothesize that this compound will exhibit limited solubility in aqueous media and greater solubility in common organic solvents. A related compound, 5-Bromo-4-fluoro-1-methyl-1H-indazole, is reported to be generally soluble in solvents like DMSO, DMF, dichloromethane, and methanol, while being sparingly soluble in water, which supports this prediction.[10]

Experimental Determination of Solubility: A Two-Pronged Approach

In the early stages of drug discovery, two types of solubility measurements are particularly valuable: kinetic and thermodynamic solubility.[6][11]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[11][12] It is a high-throughput method that provides an early indication of a compound's dissolution rate and is useful for screening large numbers of compounds.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[14][15] It is a more time-consuming measurement but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[14]

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay Workflow

This protocol is adapted from high-throughput screening methodologies and is designed for rapid assessment.[13][16]

Caption: High-throughput kinetic solubility determination workflow.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 1 µM to 200 µM).

  • Addition of Aqueous Buffer: To each well of a separate 96-well filter plate, add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Compound Addition: Transfer a small volume of each DMSO stock dilution to the corresponding wells of the filter plate containing the aqueous buffer.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Filtration: Centrifuge the filter plate to separate the supernatant (dissolved compound) from any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV), against a standard curve prepared in the same buffer system.

Thermodynamic Solubility (Shake-Flask Method) Workflow

The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]

References

An In-depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of increasing importance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and potential applications as a versatile building block in the creation of novel therapeutics.

Introduction: The Strategic Value of the Indanone Scaffold

The 1-indanone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The bromine atom serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. This compound strategically combines these features, making it a highly sought-after intermediate in contemporary drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

General Properties
PropertyValueReference(s)
Chemical Name This compound
Synonyms 5-bromo-4-fluoro-1-indanone, 4-fluoro-5-bromo-1-indanone[1]
CAS Number 127425-74-5[1]
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol [1]
Appearance White to off-white solid (predicted)[1]
Melting Point Not reported
Boiling Point 309.5±42.0 °C (Predicted)[1]
Density 1.691±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.
Spectroscopic Characterization

While experimental spectra for this specific molecule are not widely published, a predictive analysis based on its structure and data from analogous compounds provides a reliable spectroscopic profile.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The methylene protons of the five-membered ring will likely appear as two triplets, integrating to two protons each. The aromatic region will display two doublets, characteristic of an ortho-coupling. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent aromatic proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon. The aromatic region will show six distinct signals due to the lack of symmetry. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1710 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. A major fragmentation pathway would involve the loss of a carbon monoxide molecule (M-28), a common fragmentation for cyclic ketones.

Synthesis of this compound

The most logical and established synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid precursor.[2]

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Cyclization Step Start Commercially Available Starting Materials Precursor 3-(4-bromo-3-fluorophenyl)propanoic acid (CAS: 127425-80-3) Start->Precursor Multi-step synthesis (e.g., from 3-bromo-2-fluorobenzaldehyde) Target This compound Precursor->Target Intramolecular Friedel-Crafts Acylation Reagent Strong Acid Catalyst (e.g., Polyphosphoric acid, Eaton's reagent) Reagent->Target

Caption: Synthetic strategy for this compound.

Plausible Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the synthesis of indanones from phenylpropanoic acids.[3]

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq).[4]

  • Add a suitable strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), in excess (typically 10-20 times the weight of the starting material).

  • Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Execution

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature will depend on the chosen catalyst.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional components: the ketone, the electron-deficient aromatic ring, and the bromine atom.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to a wide range of nucleophilic additions and condensation reactions. These include:

  • Reduction: The ketone can be reduced to the corresponding alcohol, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride. This alcohol can then be used in further synthetic transformations.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted aminoindanes.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to exocyclic alkenes.

  • Aldol and Knoevenagel Condensations: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then react with aldehydes or other electrophiles.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for the introduction of new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

  • Stille Coupling: Palladium-catalyzed reaction with organostannanes.

These cross-coupling reactions are instrumental in building the molecular complexity required for many drug candidates.

Reactivity_Diagram cluster_carbonyl Carbonyl Reactivity cluster_bromine Bromine Reactivity (Cross-Coupling) Indanone This compound Reduction Reduction (e.g., NaBH₄) Indanone->Reduction Nucleophilic Addition ReductiveAmination Reductive Amination (R₂NH, [H]) Indanone->ReductiveAmination Wittig Wittig/HWE Reaction Indanone->Wittig Condensation Aldol/Knoevenagel Condensation Indanone->Condensation Enolate Formation Suzuki Suzuki Coupling (R-B(OR)₂) Indanone->Suzuki Pd-catalyzed Heck Heck Coupling (Alkene) Indanone->Heck Pd-catalyzed Sonogashira Sonogashira Coupling (Alkyne) Indanone->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig (R₂NH) Indanone->Buchwald Pd-catalyzed

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not abundant in the public literature, the indanone scaffold itself is a component of numerous biologically active molecules. The strategic placement of the bromo and fluoro substituents on this particular indanone makes it an attractive starting material for several therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core attached to an aromatic ring system. The bromine atom on this compound can be utilized in cross-coupling reactions to append such heterocyclic moieties, while the indanone core itself can interact with the kinase active site.

  • Neurodegenerative Diseases: Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated as dual phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. The bromo-fluoro-indanone core provides a template for the synthesis of libraries of compounds to explore this therapeutic avenue.

  • Anticancer Agents: The indanone scaffold is present in various compounds with demonstrated anticancer activity. The ability to functionalize the 5-position of the indanone ring through the bromine atom allows for the systematic exploration of structure-activity relationships in the development of new oncology drugs.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261). Wash thoroughly after handling (P264).[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not widely detailed in peer-reviewed literature, can be reliably achieved through established methods such as intramolecular Friedel-Crafts acylation. The presence of both a reactive carbonyl group and a synthetically versatile bromine atom on a fluorinated indanone core provides chemists with a powerful tool for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Canadian Science Publishing. (n.d.). ORGANIC AND BIOLOGICAL SPECTROCHEMICAL STUDIES: XXII. THE INFRARED, ULTRAVIOLET, AND NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED 2-INDANONES AND REFERENCE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

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An In-Depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical characteristics, and potential utility of the fluorinated indanone, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a promising scaffold in medicinal chemistry.

Introduction: The Emergence of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2]

The convergence of these two powerful concepts—the indanone core and fluorine substitution—has given rise to a class of compounds with significant therapeutic potential. This guide focuses on a specific member of this class: this compound. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest its role as a valuable intermediate in the synthesis of more complex molecules for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[3] This document aims to provide a comprehensive technical overview of its synthesis, properties, and potential applications, drawing upon established chemical principles and analogous transformations.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol .[4][5]

PropertyValue
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
CAS Number 127425-74-5
Appearance Solid
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The two methylene groups of the cyclopentanone ring will likely appear as triplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be the most deshielded, appearing far downfield. The aromatic carbons will show characteristic shifts, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ is anticipated, corresponding to the carbonyl (C=O) stretching vibration of the ketone. Aromatic C-H and C=C stretching bands, as well as a strong C-F stretching band, are also expected.[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A prominent fragment would likely be observed at M-28, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule.[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is anticipated to proceed via a well-established and powerful transformation in organic chemistry: the intramolecular Friedel-Crafts acylation.[9][10][11] This reaction allows for the formation of the fused ring system from a suitable acyclic precursor.

Proposed Synthetic Pathway

The logical and most common synthetic route to this compound involves a two-step sequence starting from a commercially available substituted benzene derivative.

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization start 1-Bromo-2-fluorobenzene reagents1 Succinic anhydride, AlCl₃ start->reagents1 product1 3-(4-Bromo-3-fluorobenzoyl)propanoic acid reagents1->product1 reagents2 Triethylsilane, Trifluoroacetic acid product1->reagents2 product2 3-(4-Bromo-3-fluorophenyl)propanoic acid reagents2->product2 product2_c 3-(4-Bromo-3-fluorophenyl)propanoic acid reagents3 Thionyl chloride (SOCl₂) product2_c->reagents3 intermediate 3-(4-Bromo-3-fluorophenyl)propanoyl chloride reagents3->intermediate reagents4 AlCl₃ (Lewis acid) intermediate->reagents4 final_product This compound reagents4->final_product

Proposed two-step synthesis of the target indanone.
Detailed Experimental Protocol (Proposed)

While a specific protocol for this compound is not detailed in the searched literature, the following procedure is based on well-documented syntheses of analogous indanones and represents a robust and reliable approach.[12]

Step 1: Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid

  • Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add succinic anhydride portion-wise. Then, add 1-bromo-2-fluorobenzene dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(4-bromo-3-fluorobenzoyl)propanoic acid.

  • Reduction of the Ketone: The ketoacid obtained in the previous step is reduced to the corresponding methylene group. A common and effective method is the use of triethylsilane in trifluoroacetic acid. The ketoacid is dissolved in trifluoroacetic acid, and triethylsilane is added dropwise. The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified to afford 3-(4-bromo-3-fluorophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Acid Chloride Formation: The 3-(4-bromo-3-fluorophenyl)propanoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the acid with an excess of thionyl chloride, often with a catalytic amount of DMF. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Cyclization: The crude acid chloride is dissolved in an inert solvent like dichloromethane and added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride, at low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete. The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid for Friedel-Crafts reactions due to its ability to effectively generate the acylium ion intermediate.

  • Acid Chloride Intermediate: The conversion of the carboxylic acid to the acid chloride increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular cyclization which might be sluggish with the free acid.

  • Solvent Selection: Anhydrous, non-polar solvents like dichloromethane are preferred for Friedel-Crafts reactions as they do not compete with the substrate for coordination to the Lewis acid.

  • Low-Temperature Conditions: The initial stages of the Friedel-Crafts reactions are often conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.

Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported, the broader class of indanone derivatives has shown a wide array of pharmacological activities. This suggests that the title compound is a valuable building block for the synthesis of novel therapeutic agents.

G core This compound app1 Anticancer Agents core->app1 app2 Anti-inflammatory Agents core->app2 app3 Neuroprotective Agents (e.g., for Alzheimer's Disease) core->app3 app4 Antimicrobial Agents core->app4

Potential therapeutic areas for derivatives.
  • Anticancer Activity: Many substituted indanones have demonstrated potent cytotoxic effects against various cancer cell lines. The planar indanone ring system can intercalate into DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. The presence of the bromo and fluoro substituents on the aromatic ring of the title compound can be exploited to modulate lipophilicity and electronic properties, potentially leading to enhanced potency and selectivity.[3]

  • Anti-inflammatory Effects: The indanone scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be synthesized and evaluated for their ability to inhibit enzymes like cyclooxygenase (COX) or other inflammatory mediators.[12]

  • Neuroprotective Agents: The indanone core is famously present in Donepezil, a leading drug for the treatment of Alzheimer's disease. This highlights the potential of the indanone scaffold to generate compounds that can cross the blood-brain barrier and interact with targets in the central nervous system. The title compound could serve as a starting point for the synthesis of novel neuroprotective agents.

Conclusion and Future Outlook

This compound represents a strategically important, yet underexplored, building block in medicinal chemistry. Its synthesis, achievable through the reliable intramolecular Friedel-Crafts acylation, provides access to a versatile scaffold that combines the structural rigidity of the indanone core with the unique modulatory effects of fluorine and bromine substitution. While the full extent of its biological activities remains to be elucidated, the proven therapeutic potential of related indanone derivatives strongly suggests that this compound and its derivatives are promising candidates for future drug discovery programs. Further research into the synthesis of a diverse library of compounds based on this scaffold is warranted to unlock its full therapeutic potential.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
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A Comprehensive Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one and its Derivatives: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide focuses on a particularly promising, yet underexplored, member of this family: 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one . The strategic placement of bromine and fluorine atoms on the indanone core offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This document provides a comprehensive overview of the synthesis of the core structure, pathways to key derivatives, and insights into their potential as anticancer and neuroprotective agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the 5-bromo-4-fluoro-1-indanone Scaffold

The 1-indanone framework is a rigid, bicyclic structure that serves as a versatile template for the design of therapeutic agents. Its inherent planarity and the presence of a reactive ketone functionality allow for precise three-dimensional positioning of pharmacophoric groups. The introduction of halogen substituents, specifically bromine and fluorine, onto this scaffold further enhances its appeal for several reasons:

  • Fluorine's Role in Drug Design: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

  • Bromine as a Synthetic Handle: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space.

  • Synergistic Effects: The combined electron-withdrawing properties of fluorine and bromine can influence the reactivity of the indanone core and the acidity of adjacent protons, potentially leading to novel biological activities.

This guide will delve into the synthesis of the 5-bromo-4-fluoro-1-indanone core, explore the preparation of key derivatives, and discuss their potential applications in oncology and neuroscience, supported by established protocols and mechanistic rationale.

Synthesis of the Core Structure: this compound

The synthesis of the title compound is a multi-step process that requires careful planning and execution. A logical and efficient synthetic pathway is outlined below, starting from commercially available precursors.

Synthesis of the Precursor: 3-(4-bromo-3-fluorophenyl)propanoic acid

A robust method for the synthesis of this key intermediate involves a Knoevenagel condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid, followed by catalytic hydrogenation.

Diagram of the Synthetic Pathway to 3-(4-bromo-3-fluorophenyl)propanoic acid

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde Product_A 3-(4-bromo-3-fluorophenyl)acrylic acid 3-bromo-4-fluorobenzaldehyde->Product_A Pyridine, Piperidine Malonic_acid Malonic Acid Malonic_acid->Product_A Product_B 3-(4-bromo-3-fluorophenyl)propanoic acid Product_A->Product_B H2, Pd/C, Ethanol

Caption: Synthetic route to the key precursor.

Experimental Protocol: Knoevenagel Condensation of 3-bromo-4-fluorobenzaldehyde with Malonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to afford 3-(4-bromo-3-fluorophenyl)acrylic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Catalytic Hydrogenation of 3-(4-bromo-3-fluorophenyl)acrylic acid

  • Reaction Setup: In a hydrogenation vessel, dissolve the acrylic acid derivative (1.0 eq) in ethanol (10-20 volumes).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-bromo-3-fluorophenyl)propanoic acid as a solid.

Intramolecular Friedel-Crafts Cyclization

The final step in the synthesis of the core structure is an intramolecular Friedel-Crafts acylation of the propanoic acid derivative.

Diagram of the Friedel-Crafts Cyclization

G propanoic_acid 3-(4-bromo-3-fluorophenyl)propanoic acid indanone This compound propanoic_acid->indanone Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat

Caption: Intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Friedel-Crafts Cyclization

  • Reaction Setup: In a round-bottom flask, add 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Derivatization of the Core Structure: Pathways to Bioactive Molecules

The 5-bromo-4-fluoro-1-indanone core is a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. Two key areas of interest are the development of anticancer agents and acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases.

Synthesis of 2-Benzylidene-1-indanone Derivatives as Potential Anticancer Agents

Derivatives of 2-benzylidene-1-indanone have shown significant cytotoxicity against various cancer cell lines.[1] The synthesis of these compounds from the core structure is a straightforward aldol condensation.

Diagram of Aldol Condensation for Anticancer Derivatives

G indanone This compound product 2-(Substituted-benzylidene)-5-bromo-4-fluoro-1-indanone indanone->product Base (e.g., NaOH or KOH), Ethanol, Heat aldehyde Substituted Benzaldehyde aldehyde->product

Caption: Synthesis of 2-benzylidene-1-indanone derivatives.

Experimental Protocol: Aldol Condensation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and pour it into cold water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-1-indanone derivative.

Quantitative Data: Anticancer Activity of Indanone Derivatives

While specific data for 5-bromo-4-fluoro-1-indanone derivatives is not yet widely published, related 2-benzylidene-1-indanone compounds have demonstrated potent anticancer activity.[1]

Cancer Cell LineIC₅₀ (nM) Range for 2-benzylidene-1-indanones[1]
Breast (MCF-7)10 - 880
Colon (HCT)10 - 880
Leukemia (THP-1)10 - 880
Lung (A549)10 - 880

These data underscore the potential of this class of compounds as potent cytotoxic agents. The 5-bromo-4-fluoro substitution pattern offers an opportunity to further explore and optimize this activity.

Synthesis of Chiral Amines as Precursors for Acetylcholinesterase Inhibitors

The indanone scaffold is a key component of the acetylcholinesterase inhibitor Donepezil. The synthesis of chiral amino-indanes from the ketone core is a critical step in the development of novel AChE inhibitors.

Diagram of Reductive Amination

G indanone This compound oxime 5-bromo-4-fluoro-1-indanone oxime indanone->oxime Base (e.g., Pyridine) amine Amine Source (e.g., NH2OH·HCl) amine->oxime chiral_amine (R/S)-5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine oxime->chiral_amine Reducing Agent (e.g., H2, Pd/C or NaBH4)

Caption: Synthesis of amino-indane derivatives.

Experimental Protocol: Reductive Amination

  • Oxime Formation: Reflux a solution of this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine for 2-4 hours. After cooling, pour the mixture into water and collect the precipitated oxime by filtration.

  • Reduction: The oxime can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., sodium borohydride in the presence of a Lewis acid).

  • Chiral Resolution (Optional): The resulting racemic amine can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Structure-Activity Relationship (SAR) Insights for AChE Inhibitors

While specific SAR studies on 5-bromo-4-fluoro-1-indanone derivatives are limited, general principles for indanone-based AChE inhibitors can be extrapolated.[1][2] Key structural features that influence activity include:

  • The Indanone Core: Provides a rigid scaffold for optimal orientation of interacting groups within the enzyme's active site.

  • The Amino Group: A basic nitrogen atom is crucial for interaction with the catalytic anionic site of AChE.

  • The Linker: The nature and length of the linker connecting the indanone to other aromatic moieties significantly impact potency.

  • Substituents on the Aromatic Rings: Electron-donating or -withdrawing groups can modulate binding affinity and pharmacokinetic properties. The 5-bromo and 4-fluoro substituents on the core structure provide a unique electronic and steric profile that warrants further investigation in this context.

Biological Evaluation Protocols

To assess the therapeutic potential of the synthesized derivatives, standardized in vitro assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Experimental Protocol: AChE Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Enzyme and Inhibitor: Add the acetylcholinesterase enzyme and the test compound (inhibitor) at various concentrations to the wells of a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The strategic placement of bromine and fluorine atoms offers a unique combination of synthetic versatility and potential for improved pharmacological properties.

The derivatization pathways outlined in this guide, leading to potential anticancer and acetylcholinesterase-inhibiting compounds, represent just the beginning of the exploration of this scaffold's potential. Future research should focus on:

  • Synthesis and Biological Evaluation of a Diverse Library of Derivatives: Systematically exploring the structure-activity relationships by modifying the substituents on both the indanone core (via the bromine handle) and at the 2-position.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to unlock the full potential of this compound and its derivatives in the quest for new and improved medicines.

References

  • Karaburun, A. C., Gundogdu-Karaburun, N., Yurttas, L., Kayagil, I., & Demirayak, S. (2019). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Letters in Drug Design & Discovery, 16(2), 111-118.
  • Karaburun, A. C., Gundogdu-Karaburun, N., Yurttas, L., Kayagil, I., & Demirayak, S. (2019). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 224-237.
  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4462–4466.
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  • Gökçe, M., et al. (2012). Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease. Molecules, 17(10), 11846–11861.
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  • Li, Y., et al. (2019). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 43(25), 9931-9938.

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including those for neurodegenerative diseases like Alzheimer's.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, provides critical handles for further molecular elaboration through cross-coupling reactions, making halogenated indanones highly valuable intermediates in drug development. This guide provides a detailed, field-proven protocol for the synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key building block for advanced pharmaceutical research. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step experimental procedure, and offer insights based on established chemical principles to ensure reproducibility and high yield.

Introduction: The Strategic Importance of Halogenated Indanones

The synthesis of substituted 1-indanones is a subject of significant interest due to their prevalence in biologically active compounds.[2] The presence of both a bromine and a fluorine atom on the aromatic ring of the indanone scaffold, as in the target molecule this compound, offers distinct advantages for medicinal chemists. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, while the bromine atom serves as a versatile functional group for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][2] This electrophilic aromatic substitution reaction provides a reliable pathway to the desired tricyclic system.

The Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

Our synthetic strategy hinges on a two-step, one-pot transformation commencing from 3-(3-bromo-2-fluorophenyl)propanoic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted in situ to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This step is critical as the acyl chloride is significantly more electrophilic than the parent carboxylic acid, facilitating the subsequent cyclization under milder conditions.

  • Intramolecular Cyclization: A potent Lewis acid, aluminum chloride (AlCl₃), is introduced to coordinate with the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ketone ring. A final deprotonation step restores aromaticity and yields the target indanone.[1]

The regioselectivity of the cyclization is directed by the activating effect of the alkyl chain and the electronic nature of the existing substituents on the aromatic ring.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation start 3-(3-bromo-2-fluorophenyl)propanoic acid acyl_chloride 3-(3-bromo-2-fluorophenyl)propionyl chloride start->acyl_chloride SOCl₂, Reflux acyl_chloride_2 3-(3-bromo-2-fluorophenyl)propionyl chloride product This compound acyl_chloride_2->product AlCl₃, DCM, 0°C to RT G start Start: 3-(3-bromo-2-fluorophenyl) propanoic acid setup1 Assemble Flame-Dried Glassware (Flask 1, Reflux Condenser) start->setup1 acyl_chloride Add SOCl₂ & Reflux in DCE (3-4h) setup1->acyl_chloride concentrate1 Concentrate in vacuo (Crude Acyl Chloride) acyl_chloride->concentrate1 setup2 Prepare AlCl₃ Suspension in DCM in Flask 2 at 0°C concentrate1->setup2 addition Slowly Add Acyl Chloride Solution to Flask 2 concentrate1->addition setup2->addition reaction Stir at RT (2-3h) Monitor by TLC addition->reaction quench Quench Reaction with Crushed Ice reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) & Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Final Product: 5-bromo-4-fluoro-1-indanone purify->product

Sources

Purification of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Techniques and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of complex pharmaceutical intermediates. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a comprehensive guide to the principal purification techniques applicable to this compound, offering detailed protocols, mechanistic explanations, and practical insights for researchers in organic synthesis and drug development.

Introduction and Physicochemical Profile

This compound (CAS No. 127425-74-5) is a substituted indanone derivative.[1][2] Its structural features make it a versatile scaffold in synthetic chemistry. Achieving high purity (typically >98%) is essential for its use in subsequent, often complex, synthetic steps. Understanding its physical and chemical properties is the first step in designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆BrFO[2][3][4]
Molecular Weight 229.05 g/mol [2][4]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 309.5 ± 42.0 °C[2]
Density (Predicted) 1.691 ± 0.06 g/cm³[2]
Solubility Generally soluble in organic solvents like DMSO, DMF, DCM, Chloroform, and Methanol. Sparingly soluble or insoluble in water.[5]
Storage Conditions Store in a cool, dry place. Recommended storage at 2-8°C. Keep container tightly sealed.[2][5]

Understanding Potential Impurities

The selection of a purification method is dictated by the nature of the impurities present in the crude material. These impurities typically arise from the synthetic route. Common synthetic pathways may involve Friedel-Crafts reactions and subsequent bromination, potentially leading to:

  • Starting Materials: Unreacted starting materials.

  • Isomeric Byproducts: Regioisomers formed during the bromination step (e.g., bromination at a different position on the aromatic ring).

  • Over-brominated Products: Di- or tri-brominated species.

  • Reagent Residues: Residual brominating agents (e.g., N-bromosuccinimide, NBS) or catalysts.[6]

  • Solvent Adducts: Trapped solvent molecules within the crude solid.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to assess the impurity profile and guide the choice of purification strategy.

Purification Strategy Decision Workflow

The choice of purification technique depends on the initial purity of the crude product, the quantity of material, and the desired final purity. The following diagram outlines a general decision-making workflow.

Purification_Workflow Start Crude 5-bromo-4-fluoro- 2,3-dihydro-1H-inden-1-one Assess Assess Purity & Scale (TLC, HPLC, Mass) Start->Assess HighPurity Purity >95%? Assess->HighPurity   LargeScale Scale >10g? HighPurity->LargeScale No (<95%) Recrystallization Recrystallization HighPurity->Recrystallization Yes LargeScale->Recrystallization Yes Column Flash Column Chromatography LargeScale->Column No Analysis Final Purity Analysis (HPLC, NMR, GC-MS) Recrystallization->Analysis PrepHPLC Preparative HPLC (For very high purity) Column->PrepHPLC Need >99.5% purity or difficult separation Column->Analysis PrepHPLC->Analysis FinalProduct Pure Product (>98%) Analysis->FinalProduct

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the most efficient method for purifying large quantities of solid material, provided a suitable solvent system can be identified and the impurities have different solubility profiles from the desired product.

Principle of Operation

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The compound of interest then crystallizes out, leaving soluble impurities behind in the mother liquor.

Solvent System Selection

The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be easily removable (volatile).

Given the compound's general solubility, suitable solvent systems for screening include:

  • Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.

  • Binary Solvent Systems (co-solvents): Ethyl Acetate/Heptane, Dichloromethane/Hexane, Methanol/Water.

Detailed Protocol for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., Ethyl Acetate) and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (like charcoal or dust).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., Heptane) or the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting
ProblemProbable CauseSolution
Oiling Out Compound is insoluble in the hot solvent or melting point is below the solvent's boiling point.Add more "good" solvent. If the issue persists, switch to a lower-boiling solvent system.
No Crystals Form Solution is not saturated; cooling too fast.Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by boiling off some solvent.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and cool again for a second crop. Ensure filtration apparatus is pre-heated.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. It is ideal for smaller scales (<10 g) or when recrystallization fails to remove impurities with similar solubility.

Principle of Operation

The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then passed through the column under positive pressure. Compounds in the mixture move down the column at different rates based on their relative affinity for the stationary and mobile phases, thus achieving separation.

Flash_Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis Pack Pack Column with Silica Gel Slurry Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (e.g., Hexane/EtOAc gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: General workflow for flash column chromatography.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typically used. The optimal ratio should be determined by TLC beforehand, aiming for an Rf value of ~0.3 for the desired compound.

Detailed Protocol for Flash Chromatography
  • TLC Analysis: Develop a TLC method to visualize the separation of the desired compound from its impurities. A 20-30% Ethyl Acetate in Hexane system is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use positive pressure to pack it tightly and evenly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 5% Ethyl Acetate/Hexane) and gradually increase the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Analysis and Pooling: Run TLC on the collected fractions to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Method 3: Preparative HPLC

For achieving the highest possible purity (>99.5%) or for separating very closely related impurities, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.

Principle of Operation

Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate quantities of material sufficient for further use. Reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., Acetonitrile/Water), is most common.

Typical Method Parameters

Table 2: Example Preparative HPLC Parameters

ParameterSpecificationRationale
Column C18, 10 µm particle size, 20-50 mm IDC18 is a versatile non-polar stationary phase suitable for a wide range of organic molecules. Larger diameter allows for higher loading.
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape and reproducibility.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFAAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20-30 minutesA gradient is used to elute compounds with a wide range of polarities.
Flow Rate 20-100 mL/min (depending on column ID)Higher flow rates are used to process material faster.
Detection UV at 254 nm and 280 nmThe aromatic nature of the indanone allows for strong UV absorbance.
Injection Volume 1-5 mL of a concentrated solution in DMSO or DMFThe sample should be dissolved in a strong solvent to ensure it is fully solubilized before injection.
Protocol Outline
  • Method Development: Develop and optimize the separation on an analytical scale HPLC first to determine the retention time and resolution.

  • Sample Preparation: Dissolve the semi-pure compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Filter the solution through a 0.45 µm filter.

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target peak, which is identified based on the retention time from the analytical run.

  • Post-Processing: Combine the pure fractions. Remove the organic solvent (Acetonitrile) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

References

  • 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 . PubChem. [Link]

  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 . PubChem. [Link]

  • 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg . CP Lab Safety. [Link]

  • This compound, 96%+ Purity, C9H6BrFO, 5 grams . Oakwood Chemical. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one . PMC. [Link]

  • 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one . PubChem. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . PMC - NIH. [Link]

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The Strategic Utility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold in Modern Medicinal Chemistry

The indanone core is a well-recognized privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of pharmacophoric elements, enabling precise interactions with biological targets. The incorporation of halogen atoms, particularly fluorine, into the indanone structure can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4] This application note delves into the specific utility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of potent kinase inhibitors.

The strategic placement of the bromo and fluoro substituents on the aromatic ring of the indanone core offers medicinal chemists a dual advantage. The fluorine atom can modulate the electronic properties of the molecule and improve its metabolic stability, while the bromine atom serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions.[5][6]

Key Application: A Synthetic Gateway to PERK Inhibitors

A significant application of substituted indanones lies in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of other diseases. One such critical target is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key mediator of the Unfolded Protein Response (UPR) that is implicated in cancer cell survival and neurodegenerative disorders.[7][8] The potent and selective PERK inhibitor, GSK2606414, features a substituted indoline core, highlighting the importance of this scaffold in targeting PERK.[1]

While the exact synthesis of GSK2606414 may not start from the title compound, this compound provides a strategic starting point for the synthesis of key intermediates necessary for the development of novel PERK inhibitors and other kinase inhibitors with a similar indoline core. The following sections will outline a proposed synthetic workflow and detailed protocols to illustrate this application.

Synthetic Workflow: From Indanone to a Key Kinase Inhibitor Intermediate

The following diagram outlines a plausible synthetic pathway from this compound to a key 5-amino-4-fluoro-2,3-dihydro-1H-indole intermediate, a crucial building block for the synthesis of PERK inhibitors like GSK2606414.

G A This compound B 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine A->B Reductive Amination C 5-bromo-4-fluoro-2,3-dihydro-1H-indole B->C Reduction D 5-(Aryl)-4-fluoro-2,3-dihydro-1H-indole (Kinase Inhibitor Scaffold) C->D Suzuki-Miyaura Coupling

Caption: Proposed synthetic workflow from the indanone to a key kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality of the starting material to an amine, a critical step in forming the indoline scaffold.

Materials:

  • This compound

  • Ammonium acetate or ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine.

Causality behind Experimental Choices:

  • The use of a large excess of ammonium acetate drives the equilibrium towards the formation of the imine intermediate.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

Protocol 2: Reduction of the Indenamine to Indoline

This protocol outlines the reduction of the enamine tautomer of the product from Protocol 1 to the corresponding indoline.

Materials:

  • 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaBH₄):

  • Dissolve 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude 5-bromo-4-fluoro-2,3-dihydro-1H-indole.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol details the palladium-catalyzed cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the indoline ring, a key step in building the final kinase inhibitor structure.

Materials:

  • 5-bromo-4-fluoro-2,3-dihydro-1H-indole

  • Arylboronic acid or arylboronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-bromo-4-fluoro-2,3-dihydro-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-4-fluoro-2,3-dihydro-1H-indole.

Trustworthiness through Self-Validation:

Each protocol includes a monitoring step (TLC or LC-MS) to ensure the reaction is proceeding as expected and has reached completion before proceeding to the next step. This in-process control is crucial for ensuring the reliability and reproducibility of the synthesis.

Quantitative Data Summary

The following table provides representative data for the types of transformations described in the protocols. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Step Starting Material Key Reagents Product Typical Yield (%)
Reductive AminationThis compoundNH₄OAc, NaBH₃CN5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine60-80
Reduction5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amineNaBH₄5-bromo-4-fluoro-2,3-dihydro-1H-indole70-90
Suzuki Coupling5-bromo-4-fluoro-2,3-dihydro-1H-indoleArylboronic acid, Pd catalyst, Base5-aryl-4-fluoro-2,3-dihydro-1H-indole50-85

Signaling Pathway Visualization

The following diagram illustrates the central role of PERK in the Unfolded Protein Response, the pathway targeted by inhibitors derived from the indanone scaffold.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates Protein_Synth Global Protein Synthesis eIF2a->Protein_Synth promotes p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 allows p_eIF2a->Protein_Synth inhibits Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis induces GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK inhibits

Caption: The PERK signaling pathway in the Unfolded Protein Response.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of complex molecular architectures, particularly key intermediates for potent and selective kinase inhibitors. The protocols and workflows detailed in this application note provide a practical guide for researchers and drug development professionals to leverage this compound in the discovery of novel therapeutics targeting critical signaling pathways in diseases such as cancer and neurodegeneration.

References

  • Spandidos Publications. (2017). Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. Experimental and Therapeutic Medicine. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Wikipedia. (n.d.). GSK2606414. [Link]

  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2010). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules. [Link]

  • MDPI. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (2018). (PDF) Review: Fluorine in Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, halogenated organic molecules serve as indispensable building blocks.[] Their utility stems from the unique electronic properties conferred by halogen atoms and, more importantly, their capacity to serve as reactive handles for constructing molecular complexity. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a prime exemplar of such a strategic intermediate. This molecule features a rigid indanone core, a scaffold present in numerous bioactive compounds, functionalized with two key reactive sites: a bromine atom poised for cross-coupling reactions and a ketone amenable to a wide array of chemical transformations.

The strategic placement of the bromo and fluoro substituents on the aromatic ring allows for precise vectoral elaboration of the molecular framework, making this intermediate particularly valuable for library synthesis and lead optimization campaigns in drug development. This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for its use.

Physicochemical Properties
IUPAC Name This compound
Synonyms 4-fluoro-5-bromo-1-indanone
CAS Number 127425-74-5[2][3]
Molecular Formula C₉H₆BrFO[3][4]
Molecular Weight 229.05 g/mol [3][5]
Appearance White to off-white solid[3]
Purity Typically ≥96-97%[3][4]

Core Applications in Synthetic Chemistry

The synthetic versatility of this compound is rooted in its bifunctional nature. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the ketone offers a site for modifying the five-membered ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent application.[6][7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[8]

The general mechanism involves a catalytic cycle of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indanone.[9][10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Pd(0) catalyst.[9]

This powerful transformation allows for the direct installation of a vast array of aryl and heteroaryl moieties onto the indanone scaffold, a critical step in the synthesis of complex drug targets such as Poly (ADP-ribose) polymerase (PARP) inhibitors.[11][12]

G cluster_main Synthetic Utility of 5-bromo-4-fluoro-1-indanone cluster_coupling C-Br Bond Functionalization cluster_ketone C=O Group Modification Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Ketone Ketone Chemistry Start->Ketone Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Coupling->Suzuki Sonogashira Sonogashira (Alkynes) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amines) Coupling->Buchwald Product_Coupling Diverse 5-Aryl/Heteroaryl Indanone Derivatives Suzuki->Product_Coupling Sonogashira->Product_Coupling Buchwald->Product_Coupling Reduction Reduction (e.g., NaBH₄) Ketone->Reduction ReductiveAmination Reductive Amination (Amine, NaBH(OAc)₃) Ketone->ReductiveAmination Wittig Wittig Reaction (Ylides) Ketone->Wittig Product_Ketone Functionalized Indane Scaffolds (Alcohols, Amines) Reduction->Product_Ketone ReductiveAmination->Product_Ketone Wittig->Product_Ketone

Caption: Key synthetic pathways using the indanone intermediate.

Role in the Synthesis of PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapeutics that exploit deficiencies in DNA repair mechanisms (a concept known as synthetic lethality), particularly in tumors with BRCA1/2 mutations.[12][13] Several approved PARP inhibitors, such as Olaparib and Niraparib, feature complex aromatic systems. The indanone scaffold is a valuable pharmacophore in this context, and this compound serves as a logical and documented precursor for building the core structures required for potent PARP inhibition.[11][13] The Suzuki coupling is frequently the key step to introduce the necessary aryl or heteroaryl groups that interact with the enzyme's active site.[11]

Experimental Protocols

The following protocols are designed to be self-validating and provide causality for the experimental choices made. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-fluoro-1-indanone Derivatives

This protocol describes a robust method for coupling the title compound with a generic arylboronic acid. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is recommended as it is an air-stable catalyst known for its high efficiency in a broad range of Suzuki couplings.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-4-fluoro-1-indanone derivative.

G cluster_protocol Workflow: Suzuki-Miyaura Coupling A 1. Combine Reactants (Indanone, Boronic Acid, Base) in oven-dried flask B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Add Catalyst & Solvent (Pd(dppf)Cl₂, Dioxane/H₂O) B->C D 4. Heat Reaction (80-90 °C, 2-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Cool & Quench (Add EtOAc & H₂O) E->F Reaction Complete G 7. Extraction & Wash (Separate layers, wash with brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.

Protocol 2: General Synthesis of the Indanone Core via Intramolecular Friedel-Crafts Cyclization

While this compound is commercially available, understanding its synthesis provides valuable context. Indanones are commonly synthesized via an intramolecular Friedel-Crafts acylation of a suitable 3-phenylpropanoic acid precursor.[14]

Reaction: 3-(3-Bromo-2-fluorophenyl)propanoic acid → this compound

Materials:

  • 3-(3-Bromo-2-fluorophenyl)propanoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5-2.0 equiv) or Oxalyl chloride

  • Lewis Acid catalyst, e.g., Aluminum chloride (AlCl₃) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M aq.)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve 3-(3-bromo-2-fluorophenyl)propanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours (or until gas evolution ceases) to form the corresponding acyl chloride. Remove excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Carefully add AlCl₃ portion-wise, controlling the temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes and quench the reaction.

  • Work-up and Purification: Separate the organic layer, extract the aqueous layer with DCM, and follow steps 7-9 from Protocol 1 to isolate the pure this compound.

Safety and Handling

Proper handling of this compound is essential. The compound is classified as hazardous.[2][4][15]

Hazard Summary
Signal Word Warning [2][3][4]
Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statements H302: Harmful if swallowed.[2][4][5] H315: Causes skin irritation.[2][4][5] H319: Causes serious eye irritation.[2][4][5] H335: May cause respiratory irritation.[2][4][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] P301+P317: IF SWALLOWED: Get medical help.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P405: Store locked up.[4]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.[15]

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[15][16]

  • Avoid inhalation of dust and direct contact with skin and eyes.[15]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15]

References

  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Šačkus, A. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 26(2), 90-97.
  • 5-BROMO-4-FLUOROINDOLE. SpectraBase. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5311-5324.
  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. Cenmed Enterprises. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. National Center for Biotechnology Information. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scribd. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions Organoboron Compounds. Scribd. [Link]

  • 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. CP Lab Safety. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold in Modern Kinase Inhibitor Design

The indanone core is a privileged scaffold in medicinal chemistry, recognized for its rigid structure and synthetic versatility.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including potent anticancer properties.[2][4][5] This is largely due to their ability to serve as a foundational structure for compounds that target protein kinases, a class of enzymes pivotal to cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indanone framework can be strategically functionalized to create potent and selective kinase inhibitors.

This technical guide focuses on the application of a key building block, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , in the synthesis of kinase inhibitors. The presence of the bromine atom at the 5-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors that target the ATP-binding site. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the final compound.

This document will provide a detailed synthetic protocol for a representative kinase inhibitor scaffold, offer insights into the rationale behind the experimental design, and present the relevant biological context for researchers in drug discovery and development.

Targeting Key Oncogenic Kinases: ROS1, ALK, and TRK

Many modern kinase inhibitors are designed to target specific oncogenic driver mutations. Among the most clinically relevant are fusions and mutations in the ROS1, ALK, and TRK receptor tyrosine kinases.

  • ROS1 (c-ros oncogene 1) : Rearrangements of the ROS1 gene lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[6][7][8]

  • ALK (Anaplastic Lymphoma Kinase) : Similar to ROS1, chromosomal rearrangements involving the ALK gene result in fusion proteins that are potent oncogenic drivers, particularly in NSCLC and anaplastic large-cell lymphoma.[9][10][11][12][13]

  • TRK (Tropomyosin Receptor Kinase) : The TRK family (TrkA, TrkB, TrkC) are receptors for neurotrophins. Gene fusions involving the NTRK genes lead to the expression of chimeric TRK proteins with uncontrolled kinase activity, which are found across a wide range of tumor types.[14][15][16][17][18]

The signaling pathways of these kinases converge on critical cellular processes, including cell proliferation, survival, and differentiation, primarily through the activation of the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

Signaling Pathway Overview

Kinase Signaling Pathways cluster_0 Ligand Binding / Fusion Protein Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses ROS1 ROS1 RAS_MAPK RAS/MAPK Pathway ROS1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ROS1->PI3K_AKT JAK_STAT JAK/STAT Pathway ROS1->JAK_STAT ALK ALK ALK->RAS_MAPK ALK->PI3K_AKT ALK->JAK_STAT PLCg PLCγ Pathway ALK->PLCg TRK TRK TRK->RAS_MAPK TRK->PI3K_AKT TRK->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation JAK_STAT->Differentiation PLCg->Proliferation

Caption: Simplified overview of ROS1, ALK, and TRK signaling pathways.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[19][20] In the context of synthesizing kinase inhibitors from this compound, this reaction is ideal for introducing a substituted pyrazole moiety, a common "hinge-binding" fragment in many kinase inhibitors.

Synthetic Workflow

Synthetic Workflow A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Substituted Pyrazole Boronic Ester B->C D Coupled Indanone-Pyrazole Intermediate C->D E Further Functionalization (e.g., Reductive Amination) D->E F Final Kinase Inhibitor E->F

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Indenone Scaffold

The 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one motif is a key building block in medicinal chemistry and materials science. Its unique electronic and structural features, including the presence of a bromine atom amenable to cross-coupling, a fluorine atom that can modulate physicochemical properties, and a reactive ketone functionality, make it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of this important intermediate. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.

The inherent electron-deficient nature of the aromatic ring, influenced by the ketone and fluorine substituents, presents both challenges and opportunities in cross-coupling chemistry. This guide will address these aspects, providing rationales for catalyst selection, ligand choice, and reaction conditions to enable efficient and selective transformations.

Understanding the Catalytic Cycles: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX R-X OxAdd Oxidative Addition RPdR R-Pd(II)L_n-R' RPdX->RPdR R'-M Trans Transmetalation RPdR->Pd0 R-R' RedElim Reductive Elimination Product R-R' Substrate R-X Reagent R'-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki, Sonogashira, and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[3]

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[4] Given the electron-deficient nature of the this compound substrate, careful selection of the catalyst and base is crucial to ensure efficient coupling and avoid side reactions.

A. Mechanistic Considerations and Strategic Choices

The key transmetalation step in the Suzuki-Miyaura coupling requires the activation of the organoboron species by a base.[4] For electron-deficient aryl halides, the oxidative addition step is generally facile. The choice of a bulky, electron-rich phosphine ligand can further enhance the rate of both oxidative addition and reductive elimination.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Indenone, Boronic Acid, and Base in Solvent Degas Degas with Inert Gas Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature (e.g., 80-110 °C) Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

B. Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of electron-deficient aryl bromides and bromoindazoles.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of substrates, including electron-deficient ones.[5]
Ligand dppf (in pre-catalyst)A bulky and electron-rich ligand that promotes both oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system for Suzuki couplings that aids in dissolving both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion without significant decomposition.

II. Heck Reaction: Vinylation of the Indenone Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[7][8] For the electron-deficient this compound, microwave-assisted protocols can offer significant advantages in terms of reaction time and yield.[1]

A. Mechanistic Considerations and Strategic Choices

The Heck reaction involves the migratory insertion of an alkene into a Pd-C bond, followed by β-hydride elimination.[9] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Alkene_Coord Alkene Coordination OxAdd->Alkene_Coord Mig_Ins Migratory Insertion Alkene_Coord->Mig_Ins Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Base_Regen Base-mediated Catalyst Regeneration Beta_Elim->Base_Regen Base_Regen->Pd0

Figure 3: Key steps in the Heck reaction catalytic cycle.

B. Recommended Protocol for Microwave-Assisted Heck Reaction

This protocol is based on general procedures for microwave-assisted Heck reactions of aryl bromides.[10][11]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1 equivalent), the alkene (1.5 equivalents), the base (2 equivalents), and Pd(OAc)₂ (1-3 mol%).

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.[12]
Ligand Ligand-free or PPh₃For simple alkenes, ligand-free conditions are often sufficient under microwave irradiation. For more challenging substrates, PPh₃ can be added.
Base Et₃N or K₂CO₃Et₃N acts as both a base and a scavenger for the generated HBr. K₂CO₃ is a solid base that can also be effective.
Solvent DMFA high-boiling polar aprotic solvent suitable for microwave heating.
Temperature 120-150 °CMicrowave irradiation allows for rapid heating to these temperatures, accelerating the reaction.[1]

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] Both traditional copper-co-catalyzed and copper-free conditions can be employed.

A. Mechanistic Considerations and Strategic Choices

The conventional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the arylpalladium(II) complex.[4] Copper-free conditions have been developed to avoid issues associated with copper, such as alkyne homocoupling.[13]

B. Recommended Protocol for Sonogashira Coupling (Copper-Free)

This protocol is adapted from established copper-free Sonogashira coupling procedures.[4][13]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent) and the Pd(PPh₃)₂Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective pre-catalyst for Sonogashira couplings.
Ligand PPh₃ (in pre-catalyst)Provides a stable and active catalytic species.
Base DIPA or Et₃NActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF or TolueneCommon solvents for Sonogashira reactions.
Temperature Room temperature to 70 °CMany Sonogashira couplings proceed efficiently at or near room temperature.

IV. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[2][3] The choice of ligand is particularly critical for the successful amination of challenging substrates like electron-deficient aryl bromides.

A. Mechanistic Considerations and Strategic Choices

The catalytic cycle for the Buchwald-Hartwig amination involves the formation of a palladium-amido complex, from which reductive elimination occurs to form the C-N bond.[2] Bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often rate-limiting.[7]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Indenone, Amine, and Base in Solvent Degas Degas with Inert Gas Reagents->Degas Catalyst Add Pd Pre-catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature (e.g., 80-110 °C) Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

B. Recommended Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of electron-deficient aryl bromides using modern catalyst systems.[14][15]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common Pd(0) source that is activated in situ by the ligand.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for challenging Buchwald-Hartwig aminations.[16]
Base NaOt-BuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents that are well-suited for this reaction.
Temperature 80-110 °CProvides the thermal energy required for efficient catalyst turnover.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the functionalization of this compound. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide range of novel indenone derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further optimization and exploration of this valuable chemical space.

References

  • Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 2011(07), 1125-1131.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemist, T. O. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Dounay, A. B., & Hentemann, M. F. (2012). Microwave-assisted organic synthesis: a review. Tetrahedron, 68(17), 3361-3405.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21(23), 9714–9718.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Horký, F., & Štěpnička, P. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
  • Humke, J. N., Daley, R. A., Morrenzin, A. S., Neufeldt, S. R., & Topczewski, J. J. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(28), 24184–24189.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4391.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.
  • NROChemistry. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Semler, M., Horký, F., & Štěpnička, P. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Stradiotto, M., & Lavoie, C. M. (2016). Challenging nickel catalysed amine arylations enabled by tailored ancillary ligand design.
  • The Organic Chemist. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 12). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

Sources

Derivatization of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one for Biological Screening

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This application note provides a comprehensive guide to the strategic derivatization of this compound, a versatile starting material for generating a library of novel compounds for biological screening. We present detailed, field-proven protocols for three robust synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Furthermore, we outline the necessary steps for compound characterization and provide a generalized protocol for high-throughput screening to identify biologically active "hits".

Introduction: The Strategic Value of the Indanone Scaffold

The rigid, bicyclic framework of the indanone core has proven to be an exceptional template for the design of therapeutic agents.[4] Its synthetic tractability allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR).[5][6] The starting material, this compound, is particularly valuable as it possesses three distinct, orthogonally reactive sites:

  • C5-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl diversity.

  • C4-Fluorine: Activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

  • C1-Ketone: Provides a site for classical carbonyl chemistry, such as aldol condensations, to further expand the chemical space.[4][5]

This multi-faceted reactivity allows for the rapid generation of a diverse library of analogues from a single, readily accessible precursor, which is a cornerstone of modern drug discovery.

Strategic Derivatization Pathways

To maximize molecular diversity for biological screening, we focus on robust, high-yield reactions that tolerate a wide range of functional groups. The following pathways are selected for their reliability and broad substrate scope.

G cluster_main cluster_paths cluster_products A This compound B Suzuki-Miyaura Coupling (C-Br Bond Formation) A->B  Pd Catalyst,  Boronic Acid/Ester,  Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst,  Amine,  Base D Nucleophilic Aromatic Substitution (C-Nu Bond Formation) A->D  Nucleophile (e.g., R-O⁻, R₂NH),  Base E 5-Aryl/Heteroaryl Derivatives B->E F 5-Amino Derivatives C->F G 4-Substituted Derivatives (e.g., ethers, amines) D->G

Caption: Key derivatization pathways for the starting material.

Suzuki-Miyaura Cross-Coupling at C5

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[7] It utilizes a palladium catalyst to couple the aryl bromide with a wide variety of commercially available boronic acids or esters. This reaction is favored for its mild conditions and exceptional functional group tolerance, making it ideal for library synthesis.[8][9]

Buchwald-Hartwig Amination at C5

The formation of an aniline-like C-N bond is a crucial transformation in medicinal chemistry. The Buchwald-Hartwig amination provides a general and efficient palladium-catalyzed method to couple aryl halides with a vast array of primary and secondary amines.[10][11][12] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have a limited substrate scope.[13]

Nucleophilic Aromatic Substitution (SNAr) at C4

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[14] The high electronegativity of the fluorine atom inductively withdraws electron density from the ring, activating it towards nucleophilic attack.[15] This makes fluorine a surprisingly effective leaving group in this context, often superior to heavier halogens.[14][15] This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C4 position.[16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol uses a common palladium catalyst (Pd(PPh₃)₄) and a carbonate base, which are effective for a wide range of boronic acids. Dioxane/water is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.

  • Reaction Setup: To a 25 mL Schlenk flask, add this compound (244 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17]

Boronic Acid Catalyst Loading (mol%) Yield (%)
Phenylboronic acid585-95
4-Methoxyphenylboronic acid588-96
3-Pyridinylboronic acid575-85
2-Thiopheneboronic acid570-80
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

Rationale: This protocol employs a modern palladium pre-catalyst and a sterically hindered phosphine ligand (XPhos), which form a highly active catalytic system capable of coupling a broad range of amines.[18] Sodium tert-butoxide is a strong, non-nucleophilic base required for this transformation.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add this compound (244 mg, 1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol, 1.5 eq.), XPhos (24 mg, 0.05 mmol, 5 mol%), and the palladium pre-catalyst (e.g., XPhos Pd G3, 42 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add the desired amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Amine Catalyst System Yield (%)
MorpholineXPhos Pd G380-90
PiperidineXPhos Pd G382-92
AnilineXPhos Pd G370-85
n-ButylamineXPhos Pd G375-88
Table 2: Representative yields for Buchwald-Hartwig amination reactions.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Rationale: This protocol uses a strong base (NaH) to deprotonate the nucleophile (in this case, an alcohol to form an alkoxide), which then displaces the fluoride. Anhydrous DMF is a polar aprotic solvent that effectively solvates the cation and accelerates the reaction.

  • Nucleophile Preparation: In a dry flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (5 mL). Cool the suspension to 0 °C.

  • Addition: Slowly add the desired alcohol or secondary amine (1.1 mmol, 1.1 eq.) to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Reaction: Add a solution of this compound (244 mg, 1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) to the mixture. Heat the reaction to 60-80 °C and stir for 4-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR (disappearance of signal), and HRMS.

Protocol: High-Throughput Screening (HTS)

Objective: To identify compounds from the synthesized library that exhibit biological activity in a primary assay (e.g., cytotoxicity against a cancer cell line). This protocol describes a general workflow for a cell-based assay in a 384-well format.[19][20]

HTS_Workflow A Compound Library Preparation (Stock solutions in DMSO) C Compound Dispensing (Acoustic or pin-tool transfer of library compounds) A->C B Cell Seeding (Dispense cells into 384-well plates) B->C D Incubation (e.g., 48-72 hours) C->D E Assay Readout (Add viability reagent, e.g., CellTiter-Glo®) D->E F Data Acquisition (Read luminescence on plate reader) E->F G Data Analysis (% Inhibition Calculation, Z' Factor) F->G H Hit Identification (Compounds meeting activity threshold) G->H

Caption: Generalized workflow for a high-throughput screening campaign.

Materials & Reagents
  • Compound Library: Synthesized indanone derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Cell Line: Relevant human cell line (e.g., HeLa for cervical cancer).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Sterile, white, clear-bottom 384-well microplates.

  • Controls: Positive control (e.g., Staurosporine, a known cytotoxic agent), Negative control (0.1% DMSO in medium).

  • Detection Reagent: A cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Step-by-Step HTS Protocol
  • Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 18-24 hours at 37 °C, 5% CO₂.

  • Compound Transfer: Using an acoustic liquid handler or pin tool, transfer 50 nL of compound from the stock plates to the assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO. Each plate must include wells for positive and negative controls.[19]

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37 °C, 5% CO₂.

  • Assay Readout: Equilibrate plates to room temperature. Add 10 µL of the cell viability reagent to each well.

  • Signal Development: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Confirmation
  • Normalization: The raw data from each well is normalized based on the controls on the same plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

  • Hit Identification: "Hits" are defined as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[19]

  • Confirmation: Putative hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value).

Compound ID Derivatization Method Structure Modification Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM)
IND-001Suzuki-Miyaura5-(4-methoxyphenyl)8.2> 50
IND-008Suzuki-Miyaura5-(pyridin-3-yl)65.74.8
IND-015Buchwald-Hartwig5-(morpholino)78.91.2
IND-022SNAr4-(phenoxy)15.3> 50
Table 3: Example of summarized screening data for hit identification.

Conclusion

This compound serves as an outstanding starting point for the construction of diverse chemical libraries. The application of robust and versatile synthetic methods such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions allows for the systematic exploration of the chemical space around the indanone core. The protocols detailed herein provide a reliable framework for synthesis, characterization, and subsequent biological evaluation, facilitating the discovery of novel therapeutic leads.

References

  • Ahmed, S. (2016). Review on Indane and Its Derivatives with Their Medicinal Importance. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
  • Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances.
  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing.
  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry.
  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. ResearchGate.
  • BenchChem. (2025). The Indanone Moiety: A Foundational Scaffold in Modern Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators.
  • Thomas, C. J., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.
  • ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine.
  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • Rahman, M. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Wikipedia. Buchwald–Hartwig amination.
  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • MDPI. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • BenchChem. (2025). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Mol, C. D., et al. (2022). Anhydrous Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of Some New Substituted Bis-spirocyclohexanones Derived from Acetone.
  • National Institutes of Health. (2021). Spectroscopic dataset of Hedione's derivatives gathered during process development.

Sources

Quantitative Analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Multi-Platform Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Author: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties, including its halogenated aromatic structure, we present three validated protocols utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and accuracy. This document serves as a critical resource for researchers, analytical scientists, and quality control professionals engaged in drug development and manufacturing.

Introduction: The Analytical Imperative

This compound (CAS 127425-74-5, Molecular Formula: C₉H₆BrFO, Molecular Weight: 229.05 g/mol ) is a substituted indanone derivative.[1] Such halogenated cyclic ketones are common structural motifs in pharmacologically active molecules and their synthetic precursors. Accurate and precise quantification is paramount throughout the drug development lifecycle—from process chemistry and impurity profiling to formulation and stability testing. The presence of both bromine and fluorine atoms presents unique analytical opportunities and challenges, necessitating methods that are not only sensitive but also highly specific.

This guide moves beyond a simple listing of steps. It explains the scientific rationale behind the selection of each technique and the specific experimental parameters, empowering the user to not only execute the protocols but also to adapt them to their specific laboratory context. The methodologies are developed and validated in accordance with the ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3]

Strategic Overview of Analytical Platforms

Three distinct yet complementary analytical platforms were selected to provide a comprehensive toolkit for the analysis of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the primary recommended method for routine quality control, assay, and purity determination. Its robustness, precision, and wide availability make it the industry standard. The indanone chromophore is expected to have significant UV absorbance, enabling sensitive detection.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities and for confirmatory analysis. The mass spectrometer provides definitive structural information, enhancing specificity. Given the compound's predicted boiling point, GC is a viable technique.[5]

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR): This is a powerful, non-destructive primary method for determining the absolute purity of the reference standard. Because ¹⁹F NMR is highly specific to fluorine-containing molecules with minimal background interference, it offers a direct and elegant quantification route without the need for a specific reference standard of the analyte.[6]

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed as a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from potential degradation products and impurities.

Principle and Rationale

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The molecule's moderate polarity suggests it will be well-retained and effectively separated from more polar or less polar impurities under these conditions. UV detection is selected based on the conjugated aromatic ketone system, which is expected to exhibit strong absorbance in the UV region (typically 220-280 nm).

Detailed Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% (v/v) TFA in Water The aqueous component provides polarity. TFA acts as an ion-pairing agent to improve peak shape for any ionizable groups.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile Acetonitrile is the organic modifier used to elute the analyte from the nonpolar column.
Gradient Elution 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B A gradient ensures elution of compounds with a wide range of polarities and cleans the column effectively.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm A common wavelength for aromatic compounds; a PDA detector can be used to determine the optimal wavelength.

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |

Preparation of Solutions:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

  • Specificity & Forced Degradation: To prove the method is stability-indicating, forced degradation studies must be performed.[7][8] Expose the sample solution to acidic (0.1 M HCl at 60°C), basic (0.1 M NaOH at 60°C), oxidative (3% H₂O₂ at room temp), thermal (80°C), and photolytic (ICH Q1B conditions) stress.[9] The method is specific if the main peak is resolved from all degradation product peaks with a resolution >2 and the peak purity can be confirmed using a PDA detector.

  • Linearity: Prepare a series of at least five concentrations of the standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD across both sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[10]

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope) Alternatively, they can be determined by the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[11][12]

Data Presentation

Table 1: HPLC Method Validation Summary (Hypothetical Data)

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.999 0.9998
Range 50 - 150 µg/mL Confirmed
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (%RSD) ≤ 2.0% 1.1%
LOD Report Value 0.1 µg/mL
LOQ Report Value 0.3 µg/mL

| Specificity | No interference at analyte Rt | Passed |

Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation std_prep Weigh & Dissolve Reference Standard dil_std Serial Dilution (for Linearity, LOD/LOQ) std_prep->dil_std smp_prep Weigh & Dissolve Sample dil_smp Dilute to Working Concentration smp_prep->dil_smp filter Filter all solutions (0.45 µm) dil_std->filter dil_smp->filter autosampler Load Vials into Autosampler filter->autosampler hplc HPLC Injection & Gradient Separation autosampler->hplc detector UV Detection (254 nm) hplc->detector cds Chromatography Data System (CDS) detector->cds integrate Integrate Peak Area cds->integrate quantify Quantify using Calibration Curve integrate->quantify validate Perform Validation Calculations (ICH Q2) quantify->validate report Generate Report validate->report

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for confirmatory analysis and for the identification of thermally stable, volatile impurities that may not be detected by HPLC.

Principle and Rationale

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum ("fingerprint") for identification. This high degree of selectivity makes GC-MS a powerful tool for confirming the identity of the main peak and characterizing unknown impurities.[13]

Detailed Experimental Protocol

Instrumentation and Consumables:

  • GC system with a split/splitless injector and a Mass Spectrometric detector.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Helium (carrier gas), Dichloromethane (DCM, GC grade).

GC-MS Conditions:

Parameter Setting Rationale
Injector Temperature 280 °C Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 290 °C Prevents condensation of the analyte before entering the MS source.
MS Source Temp 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.

| Scan Range | 40 - 450 amu | Covers the molecular weight of the analyte and expected fragments. |

Sample Preparation:

  • Prepare a stock solution of the sample in DCM at ~1 mg/mL.

  • Dilute this stock solution 1:10 with DCM to a final concentration of ~100 µg/mL for injection.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation smp_prep Dissolve Sample in Dichloromethane dil_smp Dilute to ~100 µg/mL smp_prep->dil_smp gc_inject Inject into GC dil_smp->gc_inject gc_sep Capillary Column Separation gc_inject->gc_sep ms_ionize EI Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Detection (40-450 amu) ms_ionize->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic mass_spec Extract Mass Spectrum of Peak tic->mass_spec library_search Compare to Spectral Libraries mass_spec->library_search identify Confirm Identity & Characterize Impurities library_search->identify

Caption: Workflow for confirmatory GC-MS analysis.

Method 3: Quantitative ¹⁹F NMR (qNMR)

This absolute method is ideal for certifying the purity of a reference standard without requiring an identical standard for comparison.

Principle and Rationale

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In ¹⁹F qNMR, the integral of the fluorine signal from the analyte is compared to the integral of a fluorine signal from a certified internal standard of known concentration and purity.[14] Since very few organic molecules contain fluorine, the ¹⁹F NMR spectrum is often simple and clean, making it an excellent tool for unambiguous quantification.[15]

Detailed Experimental Protocol

Instrumentation and Consumables:

  • NMR Spectrometer (≥ 400 MHz) with a fluorine-capable probe.

  • NMR tubes, Deuterated solvent (e.g., DMSO-d₆).

  • Certified ¹⁹F internal standard (e.g., trifluorotoluene).

  • Analytical balance.

NMR Parameters:

Parameter Setting Rationale
Pulse Program Simple 90° pulse-acquire Ensures quantitative excitation across the spectral width.
Relaxation Delay (d1) ≥ 5 x T₁ A long delay is critical to ensure full relaxation of all fluorine nuclei for accurate integration.
Number of Scans ≥ 16 Sufficient scans to achieve a high signal-to-noise ratio (>250:1) for precise integration.

| Acquisition Time | ≥ 3 seconds | Ensures high digital resolution. |

Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a vial.

  • Accurately weigh ~20 mg of the internal standard (e.g., trifluorotoluene) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube for analysis.

Calculation of Purity: The purity of the analyte is calculated using the following equation:

Purityanalyte (%) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( MWanalyte / MWstd ) × ( mstd / manalyte ) × Puritystd

Where:

  • I = Integral value of the signal

  • N = Number of fluorine atoms in the molecule (1 for the analyte)

  • MW = Molecular weight

  • m = mass

  • Puritystd = Purity of the internal standard

Workflow Visualization

QNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹⁹F Spectrum transfer->nmr_acq process Process Spectrum (Phase & Baseline) nmr_acq->process nmr_params Quantitative Parameters (Long Relaxation Delay) nmr_params->nmr_acq integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Absolute Purity calculate->report

Sources

Application Notes & Protocols: 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a highly functionalized building block for the synthesis of diverse heterocyclic compounds. The strategic placement of a reactive ketone, an activatable aromatic ring, a fluorine atom for modulating physicochemical properties, and a bromine atom serving as a handle for cross-coupling reactions makes this indanone derivative an exceptionally valuable precursor in medicinal chemistry and materials science.[1][2] This document outlines detailed protocols for its application in constructing key heterocyclic cores, including indenopyrazoles and carbazole derivatives, and discusses its potential in palladium-catalyzed functionalization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents frequently relies on the design of complex molecular architectures built from versatile chemical scaffolds. This compound (herein referred to as 1 ) is a premier example of such a scaffold. Its inherent structural features offer multiple, orthogonal reaction sites for synthetic elaboration.

  • The Ketone Carbonyl: This group is a classical reaction center for condensation reactions, enabling the formation of five- and six-membered heterocyclic rings.

  • The Aryl Bromide: The bromine atom is an ideal functional group for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[3]

  • The Fluorine Atom: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability of drug candidates.[2]

  • The Indanone Core: This rigid bicyclic system provides a defined three-dimensional structure, which is often advantageous for targeted binding to biological macromolecules.

This combination of features allows for a diversity-oriented synthesis approach, enabling the generation of a wide array of complex heterocyclic systems from a single, readily accessible starting material.

G cluster_reactions Synthetic Transformations cluster_products Heterocyclic Cores start 5-Bromo-4-fluoro-1-indanone reaction1 Condensation with Hydrazines start->reaction1 reaction2 Fischer Indole Synthesis start->reaction2 reaction3 Palladium-Catalyzed Cross-Coupling start->reaction3 product1 Indeno[1,2-c]pyrazoles reaction1->product1 product2 Indolo[2,3-a]carbazoles reaction2->product2 product3 Functionalized Indanones reaction3->product3

Figure 1: Synthetic utility of 5-bromo-4-fluoro-1-indanone for generating diverse heterocyclic cores.

Synthesis of Indeno[1,2-c]pyrazoles via Cyclocondensation

Indenopyrazoles are a class of fused heterocyclic compounds that have been investigated for various biological activities, including as kinase inhibitors for cancer therapy.[4] The reaction of an indanone with a substituted hydrazine provides a direct and efficient route to this scaffold.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence initiated by the acid-catalyzed condensation of the indanone carbonyl group with a hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the enamine-like double bond, followed by aromatization (via oxidation or tautomerization), yields the fused pyrazole ring system. The choice of acid catalyst is crucial for promoting both the initial condensation and the subsequent cyclization.

G cluster_0 Workflow A Combine Indanone (1) and Arylhydrazine HCl B Add Acetic Acid (catalyst) in Ethanol A->B C Microwave or Conventional Heating (Reflux) B->C D Monitor by TLC C->D E Work-up: Cool, Precipitate, Filter D->E F Purification: Recrystallization or Chromatography E->F G Characterize Product F->G

Figure 2: Experimental workflow for the synthesis of indenopyrazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 8-bromo-7-fluoro-2-phenyl-2,4-dihydroindeno[1,2-c]pyrazole from this compound (1 ) and phenylhydrazine hydrochloride.

Materials:

  • This compound (1 ) (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid (catalytic, ~5 drops)

  • Ethanol (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: In a microwave reaction vessel or a round-bottom flask equipped with a reflux condenser, combine this compound (1 ) (e.g., 229 mg, 1.0 mmol) and phenylhydrazine hydrochloride (e.g., 160 mg, 1.1 mmol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (e.g., 5 mL) to the vessel, followed by a few drops of glacial acetic acid. The acetic acid serves to liberate the free hydrazine and catalyze the condensation.[4]

  • Heating:

    • Microwave-Assisted: Heat the mixture in a microwave reactor at 120 °C for 15-20 minutes.

    • Conventional: Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the indanone starting material indicates completion. The reaction typically takes 2-4 hours under conventional heating.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol and then water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure indenopyrazole product.

Self-Validation: The absence of a C=O stretching band (typically around 1700 cm⁻¹) in the IR spectrum of the product confirms the successful cyclization reaction.[4]

Data Presentation
Reactant 1Reactant 2CatalystSolventMethodTimeYield
Indanone 1 Phenylhydrazine HClAcetic AcidEthanolReflux4h~75%
Indanone 1 (4-Methylphenyl)hydrazine HClAcetic AcidEthanolMicrowave20 min~80%
Indanone 1 (4-Chlorophenyl)hydrazine HClAcetic AcidEthanolReflux5h~70%

Table 1: Representative reaction conditions for the synthesis of various indenopyrazole derivatives.

Synthesis of Carbazoles via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and classic method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[5] When applied to a cyclic ketone like indanone 1 , this reaction leads to the formation of fused carbazole-type structures, which are prevalent in many biologically active compounds and organic materials.[6]

Reaction Principle and Mechanism

The reaction mechanism is complex but well-studied. It begins with the formation of a phenylhydrazone, which, under acidic catalysis, tautomerizes to an enamine. The key step is a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent rearomatization to form the indole ring.[5] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical to drive the reaction to completion.[5][7]

Detailed Experimental Protocol

This protocol describes the synthesis of a bromo-fluoro-substituted tetrahydrocarbazole derivative from indanone 1 and phenylhydrazine.

Materials:

  • This compound (1 ) (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Zinc Chloride (ZnCl₂, anhydrous) (1.5 eq) or Polyphosphoric Acid (PPA)

  • Ethanol (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, dissolve indanone 1 (1.0 eq) in anhydrous ethanol. Add phenylhydrazine (1.2 eq) and stir the mixture at room temperature for 30-60 minutes to form the phenylhydrazone intermediate. This can be monitored by TLC.[8]

  • Cyclization Catalyst: To the mixture, carefully add the acid catalyst.

    • Using ZnCl₂: Add anhydrous zinc chloride (1.5 eq) in one portion.

    • Using PPA: Remove the ethanol under reduced pressure and add polyphosphoric acid. Heat the mixture to 80-100 °C.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture. The optimal temperature and time will vary depending on the catalyst (reflux for ZnCl₂ in ethanol; 80-100 °C for PPA).

  • Reaction Monitoring: Monitor the progress by TLC until the hydrazone intermediate is consumed.

  • Work-up:

    • For ZnCl₂: Cool the reaction mixture, pour it into ice water, and neutralize carefully with saturated NaHCO₃ solution.

    • For PPA: Cool the reaction mixture and carefully add it to a beaker of crushed ice with vigorous stirring. Neutralize with a strong base (e.g., NaOH solution) until the pH is basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure carbazole derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond in indanone 1 is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino groups. This functionalization can occur before or after heterocycle formation, dramatically expanding the accessible chemical space.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product_complex Ar-Ar' pd2_trans->product_complex

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This general protocol can be adapted for coupling indanone 1 with various arylboronic acids.

Materials:

  • This compound (1 ) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add indanone 1 (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic compounds. Its multiple, distinct reactive sites allow for the strategic and controlled synthesis of complex molecular frameworks. The protocols detailed herein for the synthesis of indenopyrazoles and carbazoles, along with the potential for extensive functionalization via palladium-catalyzed cross-coupling, provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this unique starting material.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Synthesis of indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-ones 4 and 4a–x. ResearchGate. Available from: [Link]

  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. PMC. Available from: [Link]

  • Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. International Journal of New Chemistry. Available from: [Link]

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a key substituted indanone intermediate, valuable in the synthesis of complex molecules for pharmaceutical and materials science research. Its specific substitution pattern makes it a crucial building block for targeted therapeutic agents. This document provides a comprehensive guide to its synthesis, with a focus on a robust and scalable two-stage process. We detail the preparation of the necessary precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid, followed by its efficient intramolecular Friedel-Crafts cyclization. The protocols are designed for laboratory-scale synthesis with direct considerations for process scale-up, addressing common challenges such as reagent handling, thermal management, and product purification.

Introduction and Synthetic Strategy

The synthesis of substituted indanones is a cornerstone of modern organic synthesis, providing scaffolds for a myriad of biologically active compounds.[1] The target molecule, this compound, is typically synthesized via an intramolecular Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction is a powerful method for forming cyclic ketones from suitable acyl precursors.[4][5]

Our strategy is divided into two primary stages:

  • Synthesis of the Precursor: Preparation of 3-(3-bromo-2-fluorophenyl)propanoic acid. This precursor is not commonly available and its synthesis is a critical first step.

  • Intramolecular Friedel-Crafts Cyclization: The acid precursor is cyclized using a strong protic acid, Polyphosphoric Acid (PPA), which serves as both the catalyst and a solvent/dehydrating agent.

This approach is selected for its reliability, use of relatively inexpensive reagents, and amenability to large-scale production.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization A 3-Bromo-2-fluorobenzaldehyde B Doebner-Knoevenagel Condensation (Malonic Acid, Pyridine/Piperidine) A->B C 3-(3-bromo-2-fluorophenyl)propenoic acid B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 3-(3-bromo-2-fluorophenyl)propanoic acid D->E F Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid, Heat) E->F G This compound F->G caption Overall Synthetic Workflow. G cluster_mech Friedel-Crafts Acylation Mechanism start Precursor Acid step1 Protonation by PPA start->step1 + H⁺ (PPA) step2 Formation of Acylium Ion step1->step2 - H₂O step3 Electrophilic Attack step2->step3 step4 Arenium Ion Intermediate (Resonance Stabilized) step3->step4 step5 Deprotonation step4->step5 product Final Indanone Product step5->product - H⁺ (regenerates catalyst) caption Mechanism of PPA-mediated cyclization.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield in 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one synthesis.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. The indanone scaffold is a privileged structure in medicinal chemistry, and achieving high yield and purity is paramount for the successful progression of research and development projects.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

The primary and most industrially viable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[3][4][5] This reaction typically involves the cyclization of a 3-arylpropanoic acid precursor, in this case, 3-(4-bromo-3-fluorophenyl)propanoic acid, or its more reactive acyl chloride derivative. The choice of catalyst and reaction conditions is critical and can dramatically influence the outcome.[3][4]

General Synthetic Workflow

The diagram below outlines the common two-step approach for the synthesis, starting from the carboxylic acid precursor.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Work-up & Purification A 3-(4-bromo-3-fluorophenyl)propanoic acid C 3-(4-bromo-3-fluorophenyl)propanoyl chloride (Crude intermediate) A->C Anhydrous Solvent (e.g., DCM, Toluene) Reflux or RT B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound C->E Anhydrous Solvent (DCM) 0 °C to RT D Lewis Acid Catalyst (e.g., AlCl₃) F Aqueous Quench (e.g., ice, dilute HCl) E->F G Extraction & Solvent Removal F->G H Purification (Column Chromatography / Recrystallization) G->H I Final Pure Product H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low yield is the most frequent challenge in this synthesis and can originate from several factors. A systematic approach is essential for diagnosis.[4][5]

Probable Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The Lewis acid (e.g., AlCl₃) is the engine of this reaction. Its activity is paramount.

    • Causality: Many Lewis acids, especially aluminum chloride, are extremely sensitive to moisture.[4][5] Water hydrolyzes the catalyst, rendering it inactive and unable to generate the necessary acylium ion electrophile.

    • Solution:

      • Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may be partially hydrated.

      • Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous grade solvents.

      • Consider screening other catalysts if AlCl₃ proves ineffective for your specific setup. Polyphosphoric acid (PPA) or strong Brønsted acids like triflic acid (TfOH) are common alternatives.[3][4]

  • Poor Quality Starting Material: The purity of your 3-(4-bromo-3-fluorophenyl)propanoic acid is non-negotiable.[1][5]

    • Causality: Impurities can chelate with the Lewis acid catalyst, effectively poisoning it. Non-acidic impurities will be carried through to the final product, complicating purification.

    • Solution:

      • Verify the purity of the starting acid by ¹H NMR and melting point.

      • If necessary, recrystallize the starting material before converting it to the acyl chloride.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or temperature can lead to a mixture of starting material and product.

    • Solution:

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or GC-MS.

      • The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3] If the reaction stalls, gentle heating (e.g., 40 °C) can sometimes drive it to completion, but must be done cautiously to avoid side reactions.

G Start Low Yield Issue Q1 Is the Catalyst Active? Start->Q1 Sol1 Use fresh, anhydrous AlCl₃ under inert atmosphere. Screen alternative catalysts (PPA, TfOH). Q1->Sol1 No Q2 Is the Starting Material Pure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Recrystallize the 3-arylpropanoic acid precursor. Verify purity via NMR/MP. Q2->Sol2 No Q3 Is the Reaction Complete? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase reaction time or gently warm. Monitor via TLC/GC-MS until SM is consumed. Q3->Sol3 No A3_No No

Caption: Troubleshooting workflow for low yield in indanone synthesis.[5]

Question 2: My reaction produces a significant amount of a tar-like or polymeric substance. What causes this and how can it be prevented?

The formation of polymers is a classic side reaction in Friedel-Crafts acylations.[3][4]

Probable Causes & Solutions:

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with a neighboring molecule rather than cyclizing intramolecularly.

    • Causality: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, the rate of the desired intramolecular reaction is independent of concentration, whereas the rate of the undesired intermolecular polymerization decreases at lower concentrations.

    • Solution:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less).

      • Slow Addition: Add a solution of the acyl chloride slowly over a period of several hours to a solution of the Lewis acid. This technique maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[5]

Question 3: I'm struggling with the purification. My crude product is an oil that won't crystallize, and column chromatography gives poor separation.

Purification can be challenging, especially if side products have similar polarities to the desired indanone.

Probable Causes & Solutions:

  • Oily Impurities: The presence of even small amounts of impurities can inhibit crystallization.[6] Indene derivatives, formed via elimination, are often oils that can contaminate the product.[5][6]

    • Causality: Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation, often resulting in an oil or a low-melting solid.

    • Solution:

      • Thorough Work-up: Ensure the aqueous work-up effectively removes all acidic residues. A wash with sodium bicarbonate solution followed by brine is recommended.

      • Optimized Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. A hexane/ethyl acetate system is a good starting point.

      • Recrystallization Solvent Screening: If the product is an oil after chromatography, attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.

      • Vacuum Distillation: For low-melting solids that refuse to crystallize, short-path vacuum distillation can be an effective purification method if the compound is thermally stable.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for the cyclization reaction?

The "best" catalyst often depends on the substrate, scale, and laboratory constraints. Here is a comparison of common choices:

CatalystTypical Loading (eq.)ProsCons/Considerations
Aluminum Chloride (AlCl₃) 1.1 - 1.5Highly reactive, inexpensive, widely available.Extremely moisture-sensitive, can promote charring, work-up can be difficult.[4][5]
Polyphosphoric Acid (PPA) Solvent/ReagentStrong acid, effective for less reactive substrates.Highly viscous, requires high temperatures, difficult to stir, challenging work-up.[3][4]
Triflic Acid (TfOH) Catalytic to StoichiometricExtremely powerful Brønsted acid, can give high yields.[3]Very expensive, highly corrosive.
Iron(III) Chloride (FeCl₃) 1.1 - 1.5Milder and less moisture-sensitive than AlCl₃.Generally less reactive than AlCl₃.[4]
Scandium(III) Triflate (Sc(OTf)₃) 0.05 - 0.2 (Catalytic)Water-tolerant Lewis acid, can be recycled.[4]Expensive.

For the synthesis of this compound, Aluminum Chloride is the most common and cost-effective choice, provided that strictly anhydrous conditions are maintained.

Q2: Is it better to use the 3-arylpropanoic acid directly or to first convert it to the acyl chloride?

Converting the carboxylic acid to the acyl chloride is generally the superior method for achieving high yields in this specific synthesis.[3]

  • Acyl Chloride Route (Recommended): The acyl chloride is much more reactive than the carboxylic acid. Its reaction with a Lewis acid cleanly and rapidly generates the acylium ion at low temperatures. This is the most reliable method for substrates like this one.

  • Direct Acid Route: While possible using strong reagents like PPA or TfOH, this route often requires higher temperatures, which can lead to more side products (e.g., dehydration, polymerization).

Q3: What are some alternative synthetic methods for preparing 1-indanones?

While intramolecular Friedel-Crafts acylation is the most direct route, other methods exist for constructing the indanone core, though they may not be as suitable for this specific substitution pattern. These include:

  • Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones.[4][7]

  • Transition-Metal-Catalyzed Reactions: Various palladium, rhodium, or nickel-catalyzed cyclizations have been developed.[7] These alternatives are powerful but typically require more complex starting materials than the readily accessible 3-arylpropanoic acid precursor.[8]

Reference Experimental Protocol

This protocol describes the conversion of 3-(4-bromo-3-fluorophenyl)propanoic acid to the target indanone via the acyl chloride intermediate.

Step 1: Synthesis of 3-(4-bromo-3-fluorophenyl)propanoyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, add 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq.).

  • Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (~40 °C) for 2 hours, or until gas evolution ceases.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride as an oil. This material is moisture-sensitive and should be used immediately in the next step without purification.[3]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, rigorously flame-dried three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous DCM (~10 mL per gram of AlCl₃).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(4-bromo-3-fluorophenyl)propanoyl chloride from Step 1 in anhydrous DCM (~5 mL per gram).

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

  • Once complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl (~1 mL per gram of AlCl₃).

  • Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

References

  • Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses. Available from: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • 3'-BROMO-4'-FLUOROACETOPHENONE. ChemBK. Available from: [Link]

  • Contaminated 1-indanone sample. Sciencemadness.org. Available from: [Link]

  • Indanone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available from: [Link]

Sources

Side-product formation in 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and unexpected outcomes in your reactions.

Troubleshooting Guide: Side-Product Formation

This section addresses specific issues you may encounter during your experiments, providing explanations for the formation of common side-products and actionable strategies to mitigate them.

Issue 1: I'm observing a significant amount of a debrominated product in my reaction mixture.

Question: My reaction using this compound is showing a major side-product with a mass corresponding to the loss of bromine. What is causing this, and how can I prevent it?

Answer:

The loss of the bromine atom from the aromatic ring is a common issue known as hydrodebromination . This reductive dehalogenation can be promoted by several factors in your reaction setup.[1][2]

Causality and Mechanism:

Hydrodebromination can occur through various mechanisms, often involving radical intermediates or reaction with residual reducing agents. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to cleavage.[1] Common triggers include:

  • Residual Hydride Sources: Trace amounts of reducing agents (e.g., sodium borohydride from a previous step) or certain solvents that can act as hydride donors under reaction conditions.

  • Catalyst-Mediated Reduction: If you are using a transition metal catalyst (e.g., Palladium), it can sometimes facilitate the reductive cleavage of the C-Br bond, especially in the presence of a hydrogen source.

  • Basic Conditions: Strong bases can sometimes promote dehalogenation reactions, although this is less common for aryl bromides compared to other mechanisms.

Mitigation Strategies:

  • Rigorous Purification of Starting Materials: Ensure your this compound is free from any residual reducing agents from its synthesis.

  • Solvent Purity: Use high-purity, dry solvents to minimize potential hydrogen donors.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be initiated by atmospheric components.[3]

  • Catalyst Screening: If using a transition metal catalyst, screen different ligands and reaction conditions to find a system that favors your desired transformation over hydrodebromination.

Experimental Protocol for Minimizing Hydrodebromination:

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Use freshly distilled or commercially available anhydrous solvents.

  • Add your purified this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Degas the solvent by bubbling with argon for 15-20 minutes before adding it to the reaction flask.

  • If a catalyst is used, consider adding a mild oxidant or avoiding reagents that can act as hydrogen sources.

Issue 2: My product has lost the fluorine substituent, which was replaced by my nucleophile.

Question: I'm attempting a reaction where I expect the nucleophile to react at a different position, but my analytical data (NMR, MS) indicates that the fluorine atom has been displaced. Why is this happening?

Answer:

You are likely observing a nucleophilic aromatic substitution (SNA r) reaction where the fluorine atom is displaced by your nucleophile.[4][5] While seemingly counterintuitive as fluorine is a poor leaving group in many contexts, in SNA r, its high electronegativity makes the carbon atom it's attached to highly electrophilic and susceptible to nucleophilic attack.[6]

Causality and Mechanism:

The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom activates the aromatic ring for nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom electron-deficient and a prime target for nucleophiles. The reaction typically proceeds through a Meisenheimer complex, a stabilized anionic intermediate.[4][5]

DOT Diagram: Nucleophilic Aromatic Substitution (SNA r) Mechanism

SNAr_Mechanism sub 5-bromo-4-fluoro-indenone meisenheimer Meisenheimer Complex (Stabilized Intermediate) sub->meisenheimer + Nu- nuc Nucleophile (Nu-) nuc->meisenheimer product 4-substituted-5-bromo-indenone meisenheimer->product - F- leaving_group Fluoride (F-) meisenheimer->leaving_group

Caption: Mechanism of nucleophilic aromatic substitution on the indenone.

Mitigation and Control Strategies:

  • Protecting Groups: If your desired reaction site is elsewhere on the molecule, consider protecting the ketone to reduce its electron-withdrawing effect and decrease the reactivity of the aromatic ring towards SNA r.

  • Reaction Conditions: Lowering the reaction temperature may favor your desired kinetic product over the thermodynamic SNA r product.

  • Choice of Nucleophile: "Softer" nucleophiles may be less prone to attacking the highly "hard" electrophilic carbon of the C-F bond.

  • Alternative Synthetic Routes: If SNA r is unavoidable and undesirable, a different synthetic strategy that introduces the fluorine atom at a later stage might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reactions to be aware of when working with this compound?

A1: Besides hydrodebromination and nucleophilic aromatic substitution at the fluorine position, you should also be mindful of reactions involving the enolizable ketone. Under basic conditions, the α-protons can be abstracted, leading to enolate formation. This can result in aldol-type condensations or other reactions at the α-position. Under strongly acidic conditions, polymerization or degradation of the indole core can occur.[7]

Q2: How do the electronic properties of the bromo and fluoro substituents influence the reactivity of the indenone core?

A2: Both bromine and fluorine are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic substitution.[7] The fluorine atom, due to its high electronegativity, has a more pronounced activating effect for SNA r at its position. The bromine atom is a better leaving group in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Q3: Are there any specific handling and storage recommendations for this compound?

A3: this compound should be stored in a cool, dry, and dark place.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation over time.[3] Always consult the Safety Data Sheet (SDS) for specific handling precautions.[8]

Data Summary Table:

PropertyValueSource
Molecular FormulaC₉H₆BrFO[8]
Molecular Weight229.05 g/mol [9]
CAS Number127425-74-5[10][11]

Experimental Workflow Visualization

DOT Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_outcomes Potential Side-Products start Unexpected Reaction Outcome analyze Analyze Reaction Mixture (LC-MS, NMR, etc.) start->analyze identify Identify Side-Product(s) analyze->identify debromination Debromination Product identify->debromination Mass loss of Br snar SNA r Product (F-displacement) identify->snar Mass change matches Nu - F other Other (e.g., Enolate Reaction) identify->other Other mass/structure mitigate_debrom Mitigation: - Purify Reagents - Use Anhydrous Solvents - Inert Atmosphere debromination->mitigate_debrom mitigate_snar Mitigation: - Lower Temperature - Change Nucleophile - Protecting Group Strategy snar->mitigate_snar mitigate_other Mitigation: - Adjust pH - Temperature Control other->mitigate_other optimize Optimize Reaction Conditions mitigate_debrom->optimize mitigate_snar->optimize mitigate_other->optimize success Desired Product Obtained optimize->success

Caption: A logical workflow for troubleshooting side-product formation.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Dehalogenation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729) - Cenmed Enterprises. (n.d.). Retrieved January 5, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved January 5, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2020, February 26). Retrieved January 5, 2026, from [Link]

  • This compound - Sunway Pharm Ltd. (n.d.). Retrieved January 5, 2026, from [Link]

  • 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (2022, November 22). Retrieved January 5, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(4-bromo-3-fluorophenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction involves the cyclization of the acyl group onto the aromatic ring to form the five-membered ketone ring of the indanone structure.

Q2: Why is catalyst selection so critical in this synthesis?

Catalyst choice is paramount because the aromatic ring is substituted with two halogen atoms—bromine and fluorine. While halogens are ortho-, para-directing, they are also deactivating groups for electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2] This deactivation means that a sufficiently powerful catalyst is required to promote the reaction efficiently. Common choices range from strong Lewis acids like aluminum chloride (AlCl₃) to potent Brønsted superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) or polyphosphoric acid (PPA).[2][3]

Q3: What are the most critical experimental parameters to control?

Beyond the catalyst, the most critical parameters are:

  • Moisture Control: Many catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture and can be rapidly deactivated by hydrolysis.[3] Conducting reactions under a dry, inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents is essential.

  • Temperature: Reaction temperature significantly impacts both the rate and the selectivity of the reaction. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition and the formation of polymeric side products.[4]

  • Concentration: Substrate concentration can influence the competition between the desired intramolecular cyclization and intermolecular acylation, which leads to dimers or polymers.[2][4]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of the Desired Indanone

You've set up the reaction, but TLC or LC-MS analysis shows little to no formation of the target this compound.

Q: My reaction is not working. What is the most likely cause?

A: The most common culprits for low or no yield are related to catalyst activity and reaction conditions.

  • Possible Cause 1: Inadequate Catalyst Choice or Activity. The deactivating effect of the bromo and fluoro substituents on the aromatic ring makes the Friedel-Crafts cyclization challenging. Your catalyst may not be strong enough.

    • Solution: If you are using a standard Lewis acid like AlCl₃ with the carboxylic acid starting material, it may be ineffective. The direct cyclization of 3-arylpropionic acids often requires stronger acid systems.[1] Consider switching to a superacid like triflic acid (TfOH) or polyphosphoric acid (PPA), which are highly effective for these transformations.[2][3] If starting from the more reactive 3-(4-bromo-3-fluorophenyl)propionyl chloride, AlCl₃ should be sufficient, but ensure you are using a stoichiometric amount (typically 1.1-1.5 equivalents), as the product ketone can complex with and sequester the catalyst.[4]

  • Possible Cause 2: Moisture Contamination. Water in your reagents or solvent will rapidly decompose Lewis acid catalysts.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents, and handle hygroscopic catalysts like AlCl₃ in a glovebox or under a positive pressure of inert gas.

  • Possible Cause 3: Suboptimal Temperature. The reaction may have a high activation energy that is not being overcome at your current reaction temperature.

    • Solution: While many Friedel-Crafts reactions start at 0 °C to control the initial exotherm, they often require warming to room temperature or gentle heating to proceed to completion.[4] Monitor the reaction by TLC or LC-MS to determine if it is stalling. For less reactive substrates, higher temperatures may be necessary, especially when using PPA which can require temperatures up to 250 °C in some cases.[2]

Data Presentation: Catalyst & Condition Selection
CatalystStarting MaterialTypical StoichiometryCommon SolventsTemperature Range (°C)Key Considerations
AlCl₃ Acyl Chloride1.1 - 1.5 eq.Dichloromethane (DCM), Dichloroethane (DCE)0 to 40Highly moisture-sensitive.[3] Product complexation requires >1 eq.
TfOH Carboxylic Acid3 - 10 eq. (or as solvent)Dichloromethane (DCM) or neat0 to 80Extremely powerful superacid.[1][5] Can cause charring at high temps.
PPA Carboxylic AcidUsed as solvent/catalystNeat80 to 250Highly viscous; requires good stirring. Composition (P₂O₅ content) can affect regioselectivity.[2]
Issue 2: Significant Formation of Side Products

Your reaction produces the desired product, but it is contaminated with significant impurities, complicating purification and reducing the isolated yield.

Q: My main product is contaminated with a higher molecular weight species. What is it and how can I prevent it?

A: This is likely the result of intermolecular acylation.

  • Cause: At high concentrations, the reactive acylium ion intermediate can be intercepted by a second molecule of the starting material's aromatic ring before it has a chance to cyclize intramolecularly.[2][4]

  • Solution: High-Dilution Conditions. To favor the intramolecular pathway, the reaction should be run at a lower concentration (e.g., 0.1-0.2 M). This can be achieved by using a larger volume of solvent and adding the substrate or catalyst slowly via a syringe pump or dropping funnel over an extended period. This keeps the instantaneous concentration of the reactive intermediate low.[4]

Q: I am observing a regioisomer. How can I improve selectivity?

A: The formation of regioisomers is a known challenge in Friedel-Crafts reactions on substituted rings. [3] In the case of 3-(4-bromo-3-fluorophenyl)propanoic acid, cyclization is desired at the C6 position (ortho to the bromo group). However, cyclization at the C2 position (ortho to the fluoro group) could potentially occur, leading to 7-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

  • Controlling Factors:

    • Steric Hindrance: The bromine atom is significantly larger than the fluorine atom, which may sterically disfavor acylation at the adjacent C6 position. However, electronic effects often dominate.

    • Electronic Effects: Both halogens are deactivating but ortho-, para-directing. The precise regiochemical outcome will depend on the complex interplay between these effects and the specific catalyst and solvent system used.

    • Solvent Choice: The choice of solvent can influence product distribution. For example, nitromethane has been shown to provide optimal selectivity in some indanone syntheses.[3][6]

    • Catalyst System: For reactions using PPA, adjusting the phosphorus pentoxide (P₂O₅) content can sometimes be used to switch or improve regioselectivity.[2]

Issue 3: Product Purification is Difficult

You have successfully formed the product, but isolating it in a pure form is proving challenging.

Q: My final product is a dark, sticky oil that refuses to crystallize. How can I purify it?

A: Dark coloration often indicates decomposition or polymerization, while the oily nature is common for indanones, which can have low melting points. [4][7]

  • Solution 1: Column Chromatography. The most reliable method for removing polymeric tars and closely related isomers is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Solution 2: Distillation. If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. This can effectively separate the product from non-volatile polymeric material.[7]

  • Solution 3: Recrystallization. Even if the crude product is an oil, it may crystallize after chromatographic purification. If an oil persists, try dissolving it in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) and storing it at low temperature (-20 °C) for an extended period to induce crystallization.[7]

Experimental Protocols & Workflows

Protocol 1: Cyclization via Superacid (Triflic Acid)

This protocol is adapted from general procedures for the direct cyclization of 3-arylpropionic acids and is suitable for overcoming deactivated aromatic rings.[1][4]

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 4.0 eq) dropwise to the stirred solution. The color will likely darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Visualization of Reaction and Troubleshooting

The synthesis of this compound is a critical step in many synthetic pathways. Below is a diagram illustrating the general workflow and a troubleshooting decision tree.

cluster_workflow General Synthetic Workflow Start 3-(4-bromo-3-fluorophenyl)propanoic acid Activation Acid Activation (e.g., SOCl₂ or TfOH) Start->Activation Cyclization Intramolecular Friedel-Crafts Acylation Activation->Cyclization Workup Aqueous Quench & Extraction Cyclization->Workup Purification Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for indanone synthesis.

cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield? Catalyst Check Catalyst: - Is it active? - Is it strong enough? - Using >1 eq Lewis Acid? Start->Catalyst Yes SideProducts Side Products? Start->SideProducts No Moisture Check for Moisture: - Anhydrous solvents? - Inert atmosphere? Catalyst->Moisture Temp Check Temperature: - Is it high enough? - Monitor reaction progress. Moisture->Temp Dilution Intermolecular Product? -> Use High Dilution SideProducts->Dilution Yes Regioisomer Regioisomer? -> Screen Solvents/Catalysts Dilution->Regioisomer

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df.
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • Royal Society of Chemistry. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Sciencemadness.org. (2023).
  • National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.

Sources

Stability issues of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile building block, particularly under acidic conditions. Here, we address common issues encountered during experimental work in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm planning a reaction with this compound in the presence of a strong acid. What are the primary stability concerns I should be aware of?

A1: The primary stability concerns for this compound in acidic media revolve around three key reactive centers in the molecule: the carbonyl group, the α-hydrogens, and the substituted aromatic ring.

  • Acid-Catalyzed Enolization: The first and most crucial step is the acid-catalyzed tautomerization of the ketone to its enol form.[1][2][3] The carbonyl oxygen is protonated, which significantly increases the acidity of the α-hydrogens.[4] Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol intermediate.[1][2][3] This enol is the gateway to several potential side reactions.

  • Aldol Condensation: The enol form of one indanone molecule can act as a nucleophile and attack the protonated carbonyl of another molecule. This leads to a self-condensation reaction, which can result in the formation of dimers or even oligomers, often presenting as insoluble materials or a complex mixture of byproducts.[5][6]

  • Further Halogenation or Dehalogenation: While less common in the absence of a halogenating agent, the acidic conditions can potentially facilitate further reactions on the aromatic ring or even dehalogenation under certain reductive environments, though the latter is less probable.

  • Rearrangement Reactions: Although more characteristic under basic conditions (Favorskii rearrangement), the possibility of acid-catalyzed rearrangements of the α-bromo ketone moiety should not be entirely dismissed, especially at elevated temperatures.[7][8]

Q2: My reaction mixture is turning dark and I'm observing the formation of insoluble material. What is the likely cause?

A2: A darkening reaction mixture and the precipitation of insoluble material are classic indicators of polymerization or the formation of complex, high-molecular-weight condensation products. As mentioned in Q1, the most probable cause is an acid-catalyzed self-aldol condensation.[5][6]

The electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring can influence the reactivity of the ketone, but the fundamental pathway of enol formation and subsequent nucleophilic attack on another protonated ketone molecule remains a significant risk, especially with strong acids and higher temperatures.

Troubleshooting Guide

Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) Analysis

Q: I'm running a reaction using this compound under acidic conditions, and my TLC plate shows multiple new spots close to my starting material. What are these likely byproducts?

A: The appearance of multiple new spots on your TLC suggests the formation of one or more side products. Based on the reactivity of this class of compounds, here are the most likely culprits:

  • Aldol Condensation Products: As detailed above, self-condensation can lead to dimers or other oligomers. These are typically higher molecular weight and may appear as less polar spots on your TLC if they are soluble.

  • Further Bromination Products: If your reaction conditions inadvertently contain a source of electrophilic bromine (e.g., from degradation or impurities), you could be observing further bromination. This can occur either at the other α-position or on the aromatic ring.[9]

  • Dehydrohalogenation Products: Under certain conditions, particularly with heat, elimination of HBr can occur to form an α,β-unsaturated indanone.[3][10] This is a common reaction for α-bromo ketones.[3]

Troubleshooting Workflow:

cluster_solutions Recommended Actions start Multiple Spots on TLC check_temp Was the reaction run at elevated temperature? start->check_temp check_acid What type and concentration of acid was used? start->check_acid check_reagents Were all reagents pure and free of contaminants? start->check_reagents high_temp High probability of aldol condensation and/or dehydrohalogenation. check_temp->high_temp Yes low_temp Consider other possibilities. check_temp->low_temp No strong_acid Increased likelihood of aldol condensation and other degradation. check_acid->strong_acid Strong Acid (e.g., H2SO4, HCl) mild_acid Reaction may be more controlled, but side reactions are still possible. check_acid->mild_acid Mild Acid (e.g., AcOH) impure_reagents Contaminants could be catalyzing side reactions. check_reagents->impure_reagents Possible Contamination pure_reagents pure_reagents check_reagents->pure_reagents Purity Confirmed sol_temp Lower reaction temperature high_temp->sol_temp sol_acid Use a milder acid or lower concentration strong_acid->sol_acid sol_time Reduce reaction time strong_acid->sol_time sol_protect Consider protecting the carbonyl group strong_acid->sol_protect sol_purify Purify reagents before use impure_reagents->sol_purify

Caption: Troubleshooting logic for multiple spots on TLC.

Issue 2: Low or Inconsistent Reaction Yields

Q: My reaction is not going to completion, or I'm getting highly variable yields. How can I improve the outcome?

A: Low and inconsistent yields are often a sign that your starting material is degrading under the reaction conditions.

Potential Cause Explanation Recommended Solution
Acid Concentration is too High Strong acids can accelerate the rate of degradation pathways like aldol condensation, consuming your starting material in non-productive ways.Titrate down the acid concentration to the minimum required for your desired transformation. Consider using a milder acid (e.g., acetic acid, p-toluenesulfonic acid).
Elevated Reaction Temperature Higher temperatures provide the activation energy for side reactions to occur more readily.Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider starting at 0°C or even lower.
Prolonged Reaction Time The longer your starting material is exposed to harsh acidic conditions, the more opportunity there is for degradation.Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is formed.
Presence of Water Water can participate in side reactions and alter the effective concentration of your acid catalyst.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the indanone in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: In separate vials, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Also, prepare a control sample with solvent only.

  • Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acidic aliquots with an equivalent amount of the corresponding NaOH solution.

  • Analysis: Analyze the neutralized samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol 2: Mitigation Strategy - Ketal Protection of the Carbonyl Group

If your desired reaction chemistry does not involve the carbonyl group, protecting it as a ketal can significantly improve stability in acidic media.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the indanone in toluene.

  • Reagents: Add an excess of ethylene glycol (e.g., 5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ketal-protected indanone.

  • Deprotection: The ketal can be removed after your desired reaction by treatment with aqueous acid.

start This compound protection React with Ethylene Glycol (p-TsOH, Toluene, Reflux) start->protection protected Ketal-Protected Indanone (Stable in many acidic conditions) protection->protected reaction Perform Desired Reaction (on other parts of the molecule) protected->reaction deprotection Aqueous Acid Workup reaction->deprotection product Final Product with Intact Indanone Core deprotection->product

Caption: Workflow for ketal protection strategy.

Analytical Characterization of Degradation Products

Q: How can I identify the byproducts I'm seeing in my reaction?

A: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for structural elucidation of unknown byproducts.

  • Mass Spectrometry (MS):

    • LC-MS is invaluable for determining the molecular weights of the byproducts.

    • The presence of a bromine atom will give a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which can help confirm that the byproduct retains the bromine atom.[11]

    • High-resolution mass spectrometry (HRMS) can provide the elemental composition of the byproducts.

    • Tandem MS (MS/MS) can be used to fragment the byproduct ions and provide structural clues.[12] Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal changes in the aromatic and aliphatic regions. The appearance of new signals or changes in splitting patterns can indicate where modifications have occurred. Protons alpha to the carbonyl typically appear in the 2.5-3.5 ppm range.[13]

    • ¹³C NMR: Will show changes in the chemical environment of the carbon atoms. The carbonyl carbon of the indanone is a key signal to monitor.

    • ¹⁹F NMR: Since fluorine is highly sensitive to its electronic environment, any changes to the aromatic ring will likely cause a significant shift in the ¹⁹F NMR signal.[14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to piece together the full structure of the byproducts by showing correlations between protons and carbons.

By combining the molecular weight and fragmentation data from MS with the detailed structural information from NMR, you can confidently identify the degradation products and refine your reaction conditions to minimize their formation.

References

  • Bordwell, F. G., & Carlson, M. W. (1969). Favorskii rearrangements. V. Mechanisms for .alpha.-alkoxy ketone formation. Journal of the American Chemical Society, 91(14), 3951–3956.
  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (2019, September 20). Chemistry LibreTexts.
  • mechanism of alpha-halogenation of ketones. (2019, January 9). [Video]. YouTube. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
  • Organic Chemistry Rearrangement. (n.d.). Dr. H.N. Sinha Arts & Commerce College.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
  • Favorskii rearrangements. V. Mechanisms for .alpha.-alkoxy ketone formation. (1969). Journal of the American Chemical Society.
  • Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. (2025, May 22). JoVE.
  • An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. (n.d.). RSC Advances.
  • ALDOL CONDENSATION O O OH base (cat)
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  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (2007, January 29). PubMed.
  • Acid Catalysed Aldol Condens
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  • Bromo pattern in Mass Spectrometry. (2023, December 3). [Video]. YouTube.
  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine. (n.d.). CymitQuimica.
  • Fragmentation Pattern of Mass Spectrometry. (n.d.). Slideshare.
  • Separation of Ketone and alpha Bromo ketone. (2023, May 30). Reddit.
  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... (n.d.). Study Prep in Pearson+.
  • 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Managing thermal instability of alpha-bromo ketones. (n.d.). Benchchem.
  • Brønsted Acid Mediated Direct α-Hydroxylation of Cyclic α-Branched Ketones. (n.d.).
  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). (n.d.). Cenmed Enterprises.
  • 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem.
  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem.
  • Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cycliz
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  • 1H NMR Chemical Shift. (n.d.).
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  • 1082041-85-7|5-Bromo-4-fluoro-1H-indazole. (n.d.). BLD Pharm.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). [Video]. YouTube.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 22). PMC.
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Technical Support Center: Chromatographic Purification of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common challenges encountered during the chromatographic purification of this halogenated indanone.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its purification via chromatography, while routine, can present unique challenges due to its polarity and potential for interaction with the stationary phase. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, ensuring a high-purity final product.

The core of successful chromatography lies in understanding the interplay between the analyte, the stationary phase, and the mobile phase. For a moderately polar compound like this compound, normal-phase chromatography using silica gel is the most common approach.[3] The separation is based on the principle of adsorption and desorption, where more polar compounds interact more strongly with the polar silica surface and thus elute later.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is structured to address specific problems you may encounter.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My TLC analysis shows poor separation between my target compound (this compound) and a closely-eluting impurity. How can I improve the resolution?

Answer: This is a classic chromatography challenge. The key is to optimize the selectivity of your system by adjusting the mobile phase composition.

Underlying Principle: The polarity of the solvent system dictates the elution order and resolution in normal-phase chromatography.[4] A solvent system with optimal polarity will create a larger difference in the affinity of your target compound and impurities for the silica gel, leading to better separation.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Systematic TLC Analysis:

    • Prepare a series of developing chambers with different solvent systems. A good starting point for a moderately polar compound like this indanone is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5][6]

    • Test a range of polar solvent concentrations, for example:

      • 5% Ethyl Acetate in Hexanes

      • 10% Ethyl Acetate in Hexanes

      • 20% Ethyl Acetate in Hexanes

      • 30% Ethyl Acetate in Hexanes

    • Spot your crude reaction mixture on each TLC plate and develop them.

    • Visualize the plates under UV light. The goal is to find a solvent system where the Rf value of your target compound is between 0.2 and 0.4, and there is a clear separation from other spots.[7]

  • Interpreting TLC Results:

    • If spots are too high (high Rf): The solvent system is too polar. Decrease the concentration of the polar solvent.

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the concentration of the polar solvent.

    • If spots are streaking: This can indicate several issues, including compound insolubility in the mobile phase, interaction with the silica, or column overloading. Try a different solvent system; for instance, substituting ethyl acetate with dichloromethane/methanol might improve solubility and peak shape.[4][5]

Data Summary: Recommended Starting Solvent Systems

Solvent SystemPolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumA versatile and common choice for a wide range of compounds.[4][5]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds or those with poor solubility in ethyl acetate.[4][5]
Petroleum Ether/Diethyl EtherLowSuitable for compounds that are sensitive to higher boiling point solvents.[4]

Expert Tip: Sometimes, a three-component solvent system can provide the selectivity needed for difficult separations. For example, adding a small amount of a third solvent with a different polarity, like a trace of methanol in a dichloromethane/hexane mixture, can significantly alter the separation.

Issue 2: The Compound is Not Eluting from the Column

Question: I've been running my column for a long time with the solvent system that looked promising on TLC, but I'm not seeing my product elute. What could be the problem?

Answer: This frustrating situation usually points to one of a few possibilities: the compound is either too strongly adsorbed to the silica, has decomposed, or the mobile phase composition is incorrect.

Troubleshooting Workflow:

G start Compound Not Eluting check_solvent Verify Mobile Phase Composition start->check_solvent increase_polarity Gradually Increase Mobile Phase Polarity check_solvent->increase_polarity Composition Correct tlc_fractions Analyze Fractions by TLC increase_polarity->tlc_fractions check_stability Assess Compound Stability on Silica tlc_fractions->check_stability No Product Detected product_eluted Product Elutes tlc_fractions->product_eluted Product Detected alternative_adsorbent Consider Alternative Adsorbent (e.g., Alumina) check_stability->alternative_adsorbent Decomposition Confirmed product_decomposed Product Decomposed check_stability->product_decomposed Decomposition Suspected

Caption: Troubleshooting workflow for non-eluting compounds.

Detailed Steps:

  • Verify Your Mobile Phase: Double-check that you have prepared the correct solvent mixture. A simple mistake in solvent measurement can drastically alter the polarity.[8]

  • Gradual Polarity Increase: If the mobile phase is correct, your compound may require a more polar eluent than indicated by TLC. Prepare a slightly more polar solvent mixture (e.g., increase the ethyl acetate concentration by 5-10%) and run it through the column. Collect fractions and monitor by TLC.

  • Check for Compound Stability: Halogenated ketones can sometimes be sensitive to the acidic nature of silica gel.[8][9] To test for this, dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let it sit for an hour, then spot the solution on the same TLC plate next to the original spot. If the original spot has diminished and new, lower Rf spots have appeared, your compound is likely decomposing on the silica.[8]

    • Solution for Instability: If your compound is unstable on silica, you can either:

      • Deactivate the silica: Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine to neutralize the acidic sites.

      • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[8]

Issue 3: Low Recovery of the Purified Product

Question: After combining my pure fractions and evaporating the solvent, my yield is much lower than expected. Where did my compound go?

Answer: Low recovery can be attributed to several factors, from physical loss during the process to incomplete elution or degradation.

Potential Causes and Solutions:

  • Incomplete Elution: As discussed in Issue 2, your compound may still be on the column. Try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and analyze the collected fraction.

  • Irreversible Adsorption: Some highly polar impurities or even the product itself can bind irreversibly to the silica gel. This is more common with compounds that have multiple hydrogen bond donors or acceptors.

  • Co-elution with a Non-UV Active Impurity: If you are monitoring your fractions solely by UV, you might be combining fractions that contain a non-UV active impurity, leading you to discard fractions that actually contain your product. It's always a good practice to analyze fractions by another method, such as TLC with a staining agent (like potassium permanganate), if you suspect this.

  • Improper Sample Loading: Overloading the column is a common cause of poor separation and can lead to what appears to be low recovery when in fact, pure fractions are never obtained.[7] A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[7]

    • Dry Loading vs. Wet Loading: If your compound has poor solubility in the eluent, consider dry loading.[10] Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[7][10]

Issue 4: The Purified Product is Still Impure

Question: I've completed the chromatography, but my NMR/GC-MS analysis shows that the product is still not pure. What went wrong?

Answer: This indicates that the chosen chromatographic conditions were insufficient to resolve all impurities.

Logical Flow for Re-Purification Strategy:

Caption: Strategy for re-purification of the target compound.

Refining Your Purification Strategy:

  • Characterize the Impurities: If possible, use spectroscopic data to understand the nature of the remaining impurities. Are they more or less polar than your target compound? Are they isomers? This information is crucial for designing a better separation method. For instance, regioisomers can be particularly challenging to separate.[11]

  • Re-optimize with Different Solvent Selectivities: If your initial purification used a hexanes/ethyl acetate system, try a system with a different solvent class, such as dichloromethane/methanol or toluene/ethyl acetate.[3] Different solvents interact with the analyte and stationary phase in unique ways, which can alter the elution order and improve separation.

  • Implement a Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be highly effective.[12][13] This allows for the elution of non-polar impurities first, followed by your target compound, and finally the more polar impurities.

    • Example Gradient: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to 20% or 30% over the course of the separation.

Conclusion

The successful chromatographic purification of this compound is achievable through a systematic and informed approach. By understanding the principles of chromatography and methodically troubleshooting issues as they arise, researchers can consistently obtain this valuable intermediate in high purity. Remember that careful preliminary analysis by TLC is the most critical step in developing a robust purification protocol.

References

  • Anonymous. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Columns Week: Just Add Solvent. Available from: [Link]

  • Anonymous. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Anonymous. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]

  • Anonymous. (n.d.). Successful Flash Chromatography. King Group. Available from: [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Available from: [Link]

  • Anonymous. (n.d.). Troubleshooting Guide. Restek. Available from: [Link]

  • Anonymous. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Anonymous. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). Available from: [Link]

  • Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Available from: [Link]

  • PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available from: [Link]

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Common impurities in 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 127425-74-5). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this key synthetic intermediate. Here, we address frequently encountered impurities, provide robust troubleshooting protocols, and detail validated methods for their removal and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of high-quality this compound?

High-quality this compound should be a solid, typically off-white to pale yellow in color. Commercially available batches often specify a purity of 96-98% or higher.[1][2][3] For use in sensitive downstream applications, particularly in pharmaceutical development, a purity of >98% as determined by HPLC and NMR is recommended.

Q2: What are the most common types of impurities I might encounter in my sample?

Impurities in this compound generally fall into three categories:

  • Process-Related Impurities: These stem from the synthetic route.

    • Unreacted Starting Materials: Such as a substituted phenylpropionic acid, which may not have fully cyclized.

    • Isomeric By-products: Formation of other positional isomers (e.g., 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one) can occur depending on the regioselectivity of the bromination step.

    • Over-Brominated Species: Di-brominated or other poly-halogenated indanones can form if bromination conditions are not tightly controlled.

  • Residual Solvents: Solvents used during the reaction or purification, such as dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, or methanol, may be present.

  • Degradation Products: While generally stable, prolonged exposure to strong acids, bases, or high temperatures can lead to degradation, though specific pathways are not extensively documented in public literature.

Q3: How should I properly store this compound to maintain its purity?

For long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally acceptable for short periods.[2][4] For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.

Q4: Which analytical techniques are best for assessing the purity of my sample?

A multi-technique approach is essential for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities and residual solvents. It is considered a primary analytical method for purity determination.[5]

  • HPLC (High-Performance Liquid Chromatography): The gold standard for determining percentage purity and detecting non-volatile impurities. A purity level of >95% is often required for compounds in biological assays.[5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities, residual solvents, and confirming the mass of the primary compound and its by-products.

  • TLC (Thin-Layer Chromatography): A rapid, qualitative tool to monitor reaction progress and quickly assess the complexity of an impurity profile before undertaking more complex purification.[6]

Troubleshooting Guide: Impurity Identification & Removal

This section provides a systematic approach to diagnosing and resolving common purity issues.

Problem 1: My ¹H NMR spectrum shows unexpected aromatic or aliphatic signals.

Causality: These signals often correspond to process-related impurities like unreacted starting materials or isomeric by-products.

Troubleshooting Workflow:

G cluster_analysis Signal Analysis start Unexpected peaks in ¹H NMR check_integration Integrate impurity peaks relative to product peaks start->check_integration analysis_type Are peaks sharp singlets in typical solvent regions (e.g., δ 7.26, 5.32, 3.31, 2.50, 2.05, 1.26)? check_integration->analysis_type < 5% total integration analysis_aromatic Are there complex aromatic multiplets inconsistent with the target structure? check_integration->analysis_aromatic > 5% total integration analysis_type->analysis_aromatic No impurity_solvent Diagnosis: Residual Solvents analysis_type->impurity_solvent Yes analysis_aliphatic Are there unexpected aliphatic signals (e.g., triplets/quartets)? analysis_aromatic->analysis_aliphatic impurity_isomer Diagnosis: Isomeric By-product or Unreacted Starting Material analysis_aromatic->impurity_isomer analysis_aliphatic->impurity_isomer action_solvent Action: Dry under high vacuum or perform recrystallization. impurity_solvent->action_solvent action_isomer Action: Purify via flash column chromatography or preparative HPLC. impurity_isomer->action_isomer

Caption: Troubleshooting workflow for unexpected NMR signals.

Problem 2: My TLC plate shows multiple spots, but the material looks clean.

Causality: The presence of multiple spots on a TLC plate is a clear indication of impurities. These could be closely related isomers or starting materials that co-crystallized with the product, making them visually indistinguishable.

Diagnostic Steps:

  • Run TLC in Different Solvent Systems: Test a polar (e.g., 50% EtOAc/Hexane) and a non-polar (e.g., 10% EtOAc/Hexane) system. This helps to resolve spots with different polarities.

  • Estimate Polarity:

    • Spots with higher Rf (run further): Indicate less polar impurities.

    • Spots with lower Rf (run shorter): Indicate more polar impurities (e.g., uncyclized acid starting material).

Removal Strategy:

  • Flash Column Chromatography is the most effective method. Based on the diagnostic TLC, select an appropriate solvent system that provides good separation (ΔRf > 0.2) between the product and impurities.

Problem 3: My HPLC analysis shows a purity of <95%.

Causality: HPLC is highly sensitive and can detect minor impurities not easily seen by NMR. This result necessitates a more rigorous purification step.

Solution Pathway:

  • Identify the Impurity (if possible): Use LC-MS to get the mass of the impurity peaks. This can confirm if they are isomers (same mass) or other species.

  • Purification:

    • For closely eluting impurities: Preparative HPLC is the preferred method for achieving the highest purity.

    • For impurities with different polarity: A carefully optimized flash chromatography protocol can be sufficient.

    • For baseline impurities or "smears": This may indicate a potential degradation issue or the presence of insoluble matter. Filter the sample through a 0.45 µm syringe filter before re-analysis or purification.

Validated Purification Protocols

Protocol 1: Recrystallization for Removing Minor Impurities and Solvents

This method is effective when the main product constitutes >95% of the material and is aimed at removing trace impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of the compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture like Ethyl Acetate/Hexanes often works well.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Check: Re-analyze the material by HPLC and ¹H NMR to confirm the removal of impurities.

Protocol 2: Flash Column Chromatography for Major Impurity Removal

This is the primary method for separating isomeric by-products or unreacted starting materials.

Quantitative Data for Chromatography Setup:

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the product.
Column Loading 1-5% of silica gel weightLoading 1 g of crude material per 20-100 g of silica prevents peak broadening and ensures good separation.
Detection UV light at 254 nmThe aromatic nature of the indanone allows for easy visualization on TLC plates with a fluorescent indicator.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification pack_column 1. Pack silica gel column with initial mobile phase (e.g., 5% EtOAc/Hexane) load_sample 2. Load crude sample (adsorbed onto silica or dissolved in min. DCM) pack_column->load_sample run_gradient 3. Run solvent gradient (e.g., 5% -> 30% EtOAc) load_sample->run_gradient collect_fractions 4. Collect fractions (e.g., 10-20 mL each) run_gradient->collect_fractions tlc_analysis 5. Analyze fractions by TLC collect_fractions->tlc_analysis pool_fractions 6. Combine pure fractions tlc_analysis->pool_fractions evaporate_solvent 7. Evaporate solvent under reduced pressure pool_fractions->evaporate_solvent final_qc 8. Analyze final product (HPLC, NMR) evaporate_solvent->final_qc

Caption: Workflow for purification via flash column chromatography.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE. CymitQuimica.
  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one.
  • 5-Bromo-1-indanone synthesis. ChemicalBook.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. ChemScene.
  • 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. CP Lab Safety.
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. AA Blocks.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • 5-Bromo-4-fluoro-1H-indazole. BLD Pharm.
  • 5-Bromo-1,2,3-trifluorobenzene. Magritek.

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Technical Support Center: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges and degradation pathways of this halogenated indanone derivative. The following content, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant degradation of my compound in a protic solvent (e.g., methanol, water) over time, even at room temperature. What is the likely cause?

Answer: The primary suspect for degradation in protic solvents is hydrolysis . The stability of this compound is highly dependent on the pH of the medium. Halogenated indanones can be susceptible to both acid- and base-mediated degradation pathways.

  • Under Basic or Nucleophilic Conditions: The molecule's reactivity is dominated by two key features: the acidic α-protons adjacent to the carbonyl group and the electron-deficient aromatic ring.

    • Enolate Formation: In the presence of a base, the protons on the C2 carbon are acidic and can be removed to form an enolate. While this is a common reaction for ketones, prolonged exposure or stronger basic conditions can lead to subsequent reactions like aldol-type condensations or other rearrangements.[1]

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative and positioned on an electron-deficient ring (due to the carbonyl group), is a potential site for nucleophilic aromatic substitution. Hydroxide ions or other nucleophiles present in the medium can displace the fluoride. While the bromide is also a leaving group, fluoride is often more susceptible to SNAr in such systems, especially when activated by an ortho/para directing group.

  • Under Acidic Conditions: While generally more stable than in basic media, degradation can still occur, typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. However, for this specific molecule, acid-catalyzed hydrolysis is expected to be significantly slower than base-mediated pathways.[2]

Troubleshooting Steps:

  • Buffer Your Solution: If possible, work in a buffered solution, ideally between pH 4-6, to minimize both acid and base catalysis.

  • Use Aprotic Solvents: For storage, switch to aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure the solvents are dry.

  • Temperature Control: Store solutions at a reduced temperature (2-8°C) to slow down the rate of degradation.[3]

Question 2: After leaving a solution of the compound exposed to ambient light, I detected new impurities via HPLC analysis. What are these likely degradants?

Answer: Exposure to light, particularly in the UV spectrum, can induce photolytic degradation . The most probable pathway for a bromo-aromatic compound like this is the homolytic cleavage of the Carbon-Bromine (C-Br) bond.[4]

The C-Br bond is significantly weaker than both the C-F and C-C bonds within the molecule. Upon absorption of sufficient light energy, this bond can break, generating an aryl radical and a bromine radical.

Predicted Photodegradation Pathway:

  • Initiation: The C-Br bond undergoes homolysis to form an indenone radical.

  • Propagation: This highly reactive radical can then participate in several reactions:

    • Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or another organic molecule to form the de-brominated compound, 4-fluoro-2,3-dihydro-1H-inden-1-one. This is often the major photodegradant.

    • Dimerization: Two aryl radicals can couple to form dimeric species.

    • Reaction with Oxygen: If oxygen is present, the radical can react to form peroxy radicals, leading to a cascade of oxidative degradation products.

The following diagram illustrates the primary photolytic degradation pathway.

G cluster_main Photolytic Degradation Pathway A This compound B Homolytic Cleavage of C-Br Bond A->B hν (Light) C Indenone Radical Intermediate B->C D Hydrogen Abstraction (e.g., from solvent) C->D F Side Reactions: Dimerization, Oxidation C->F E Major Degradant: 4-Fluoro-2,3-dihydro-1H-inden-1-one D->E G Dimeric & Oxidative Impurities F->G G cluster_workflow Forced Degradation Workflow prep 1. Sample Preparation - Prepare stock solution (e.g., 1 mg/mL in ACN) - Prepare control sample (diluted, unstressed) stress 2. Apply Stress Conditions - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Oxidation (H₂O₂) - Thermal (Oven) - Photolytic (Photochamber) prep->stress neutralize 3. Neutralization & Quenching - Neutralize acid/base samples - Quench oxidative sample (e.g., with Na₂SO₃) stress->neutralize analyze 4. HPLC-UV/MS Analysis - Inject control and stressed samples - Use a gradient method to separate all peaks neutralize->analyze characterize 5. Peak Characterization - Perform peak purity analysis (PDA) - Determine mass of degradants (MS) - Calculate % degradation analyze->characterize

Caption: General workflow for a forced degradation study.

Detailed Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Application:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat or leave at room temperature as specified in the table.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot of the stock solution.

    • Thermal: Place the solid compound in a vial in a calibrated oven. For solution studies, heat a sealed vial of the stock solution.

    • Photolytic: Expose a solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines. Prepare a dark control wrapped in foil.

  • Sampling & Quenching: At appropriate time points, withdraw a sample. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method, preferably with both PDA (for peak purity) and Mass Spectrometry (for identification) detectors.

  • Data Interpretation: Calculate the percentage of degradation. Identify and propose structures for the major degradation products based on their mass-to-charge ratio and fragmentation patterns.

By systematically applying these stress conditions, you can build a comprehensive degradation profile for the molecule, which is critical for formulation development, stability assessment, and regulatory filings.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Dong, G., Teo, W. L., & Xie, F. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32495–32515. Available at: [Link]

  • Wang, Z., Li, C., Zheng, B., Tan, Q., & Chen, T. (2025). Palladium-catalyzed reductive cyclization of ortho-vinyl benzoic acids to access 1-indanones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved January 5, 2026, from [Link]

  • Singh, S., Handa, T., Narayanam, M., & Sahu, A. (2014). Bromine-photosensitized degradation of perfluorooctanoic acid. ResearchGate. Available at: [Link]

  • Prajapati, D. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Dong, G., Teo, W. L., & Xie, F. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. Available at: [Link]

  • Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Available at: [Link]

  • Benda, A., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. National Institutes of Health. Available at: [Link]

  • Bajaj, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Academia.edu. Available at: [Link]

  • Krishna, V., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. Available at: [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). PubMed. Available at: [Link]

  • Huynh-Ba, K. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Cooper, M., & Klymkowsky, M. (n.d.). Chapter 1: Acid–Base Reactions. OCLUE: Organic Chemistry, Life, the Universe & Everything. Available at: [Link]

Sources

Technical Support Center: Resolving Complex NMR Spectra of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in spectral interpretation due to the unique structural features of these molecules. The presence of both bromine and fluorine atoms, coupled with the rigid bicyclic system, often leads to complex and overlapping signals in ¹H and ¹³C NMR spectra.

This resource provides a structured approach to troubleshooting common issues, from signal overlap to complex coupling patterns, by leveraging a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Each section is formatted as a question and answer to directly address specific problems you may face during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My ¹H NMR spectrum shows a crowded and overlapping region for the aromatic and aliphatic protons. How can I resolve these signals?

Answer:

Signal overlapping is a frequent challenge with this compound derivatives due to the limited chemical shift dispersion. To overcome this, a suite of 2D NMR experiments is highly recommended.[1][2][3]

  • Causality: 1D NMR plots signal intensity against a single frequency axis, which is often insufficient to resolve protons in similar chemical environments. 2D NMR introduces a second frequency dimension, allowing for the separation of signals based on correlations between different nuclei.[2]

  • Recommended Action:

    • COSY (Correlation Spectroscopy): This is the first logical step to establish proton-proton (¹H-¹H) coupling networks.[2][4] It will help you trace the connectivity of the aliphatic protons in the five-membered ring (C2 and C3).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C).[1][2] This is invaluable for spreading out the overlapping proton signals by utilizing the much larger chemical shift range of ¹³C.[5] Each cross-peak in an HSQC spectrum confirms a direct C-H bond.

    • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular structure, HMBC is crucial. It reveals long-range correlations between protons and carbons (typically 2-3 bonds away).[2][6] This is particularly useful for identifying quaternary carbons and connecting the different spin systems identified in the COSY spectrum.

Experimental Workflow for Resolving Signal Overlap

G cluster_1D Initial Analysis A 1D ¹H NMR B Overlapping Signals A->B Observe C COSY B->C D HSQC B->D E HMBC B->E F ¹H-¹H Connectivity C->F G Direct ¹H-¹³C Bonds D->G H Long-Range ¹H-¹³C Connectivity E->H

Caption: Workflow for resolving overlapping NMR signals.

The aromatic region of my ¹H NMR is complicated by ¹H-¹⁹F coupling. How can I accurately determine the coupling constants?

Answer:

The presence of a fluorine atom introduces heteronuclear coupling with nearby protons, which can significantly complicate the appearance of the aromatic signals. Accurately determining these ¹H-¹⁹F coupling constants is essential for complete structural assignment.

  • Causality: The spin-1/2 nucleus of ¹⁹F couples with neighboring protons through bonds, resulting in the splitting of proton signals. These couplings can occur over multiple bonds (²JHF, ³JHF, ⁴JHF, etc.), and their magnitudes provide valuable structural information.[7][8]

  • Recommended Action:

    • ¹H NMR with ¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to acquire it while decoupling the ¹⁹F nucleus. This will cause the fluorine-coupled multiplets to collapse into simpler patterns, revealing the underlying ¹H-¹H couplings.[9]

    • ¹⁹F NMR Spectroscopy: Acquiring a standard ¹⁹F NMR spectrum will show the chemical shift of the fluorine atom and its coupling to neighboring protons.

    • PSYCHE (Pure Shift Yielded by Chirp Excitation): For highly complex spectra where even ¹⁹F decoupling is insufficient, PSYCHE NMR can be employed. This advanced technique provides a "¹H decoupled" ¹H spectrum, effectively removing all homonuclear ¹H-¹H couplings and leaving only the heteronuclear ¹H-¹⁹F couplings, which can then be measured directly.[10]

Typical ¹H-¹⁹F Coupling Constants in Aromatic Systems
Coupling Type Typical Range (Hz)
Ortho (³JHF)6 - 10
Meta (⁴JHF)0 - 3
Para (⁵JHF)< 1

Note: These values are approximate and can vary depending on the specific electronic environment.

I am observing unexpected signals in my spectrum. How can I determine if they are impurities or experimental artifacts?

Answer:

Distinguishing between genuine product signals, impurities, and experimental artifacts is a critical step in spectral analysis. A systematic approach can help in their identification.

  • Causality: Extraneous signals can arise from various sources, including residual solvents, starting materials, byproducts, or artifacts generated by the NMR experiment itself (e.g., spinning sidebands, phasing errors).[11][12]

  • Recommended Action:

    • Check for Common Solvents and Impurities: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents and reagents.[13][14][15] Water is a frequent impurity, and its chemical shift is highly dependent on the solvent and temperature.[13]

    • Acquire a Blank Spectrum: Run an NMR spectrum of the deuterated solvent you are using. This will help identify any inherent impurities in the solvent itself.

    • Vary Experimental Parameters:

      • Spinning Rate: Artifacts such as spinning sidebands will change their position relative to the real peaks when the sample spinning rate is altered.

      • Acquisition Time: Insufficient acquisition time can lead to truncation artifacts, which appear as "wiggles" around intense signals.[11]

    • 2D NMR Correlation: True impurities will often exhibit correlations in 2D spectra (like COSY or HSQC) that are inconsistent with the expected structure of your target molecule.

Logical Flow for Identifying Unknown Signals

G A Observe Unexpected Signals B Compare to Solvent/Impurity Tables A->B C Acquire Blank Solvent Spectrum A->C D Vary Experimental Parameters A->D E Analyze 2D Correlation Spectra A->E F Identify as Solvent/Known Impurity B->F C->F G Identify as Experimental Artifact D->G H Identify as Unknown Compound/Byproduct E->H

Caption: Decision tree for identifying unknown NMR signals.

The chemical shifts of my compound seem to vary between experiments. What could be the cause?

Answer:

Chemical shifts are sensitive to the local electronic environment and can be influenced by several experimental factors.

  • Causality: The magnetic field experienced by a nucleus is modulated by the surrounding electron density, which can be affected by the solvent, temperature, and concentration.[16]

  • Recommended Action:

    • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding or in close proximity to aromatic rings.[17][18] For instance, switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause substantial changes in the spectrum. Always report the solvent used for your NMR analysis.

    • Concentration Effects: At high concentrations, intermolecular interactions can lead to changes in chemical shifts. It is advisable to use a consistent and relatively dilute concentration for all related experiments.

    • Temperature Variation: Temperature can affect conformational equilibria and intermolecular interactions, leading to shifts in resonance frequencies.[18] Ensure that the spectrometer's temperature is stable and consistent between measurements.

    • Referencing: Ensure your spectrum is correctly referenced. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). If TMS is not added, the residual solvent peak can be used as a secondary reference, but be aware that its chemical shift can vary slightly.

By systematically applying these troubleshooting steps and advanced NMR techniques, researchers can confidently resolve the complex spectra of this compound derivatives and achieve unambiguous structural elucidation.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Predictive and Analog-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive, predictive analysis of the structural and spectroscopic properties of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. In the absence of a published crystal structure for this specific compound, this document leverages detailed experimental data from structurally analogous indenone derivatives to provide a robust framework for its characterization. By comparing the known X-ray crystal structures and spectroscopic data of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, we offer insights into the anticipated molecular geometry, crystal packing, and spectral signatures of the title compound. This guide is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of halogenated indenone scaffolds in drug discovery and materials science.

Introduction: The Significance of Halogenated Indenones

The 2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active molecules.[1] Functionalization of the indenone ring system, particularly with halogens, provides a powerful tool to modulate the physicochemical and pharmacological properties of these compounds. The introduction of bromine and fluorine atoms, as in the case of this compound, can significantly influence factors such as metabolic stability, binding affinity to biological targets, and membrane permeability. A thorough understanding of the three-dimensional structure and spectroscopic characteristics of this compound is therefore crucial for rational drug design and the development of novel therapeutic agents.

While a definitive X-ray crystal structure for this compound has not been reported in publicly accessible databases, a wealth of information can be gleaned from closely related analogs. This guide will utilize a comparative approach, drawing on the crystallographic data of two such analogs to predict the structural features of the title compound and to outline a comprehensive strategy for its empirical characterization.

Comparative Crystallographic Analysis

The most powerful technique for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[2][3] Although a crystal structure for this compound is unavailable, we can infer its likely crystallographic properties by examining the structures of two closely related compounds: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[4][5] and 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one.[6][7]

Analysis of Analog Structures

The crystallographic data for the two analog compounds are summarized in the table below.

Parameter4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one5-amino-4-bromo-2,3-dihydro-1H-inden-1-one
Formula C₁₁H₁₁BrO₃C₉H₈BrNO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.6362 (4)12.6362 (4)
b (Å) 8.3655 (2)8.3655 (2)
c (Å) 17.4913 (5)17.4913 (5)
β (°) 113.128 (4)113.128 (4)
V (ų) 1700.37 (10)1700.37 (10)
Z 48

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications.[4][6]

Both analog structures reveal a planar dihydroindene core, with the five-membered ring exhibiting a slight twist.[4][6] In the crystal lattice, intermolecular interactions such as C—H···O hydrogen bonds and π-π stacking play a significant role in stabilizing the packing arrangement.[4][6]

Predicted Crystallographic Properties of this compound

Based on the analysis of its analogs, we can predict the following for this compound:

  • Molecular Geometry: The indenone core is expected to be largely planar. The bromine and fluorine substituents will lie in the plane of the aromatic ring.

  • Crystal Packing: The crystal structure will likely be stabilized by a network of intermolecular interactions. The presence of the fluorine atom may introduce C—H···F hydrogen bonding, in addition to C—H···O and potential halogen bonding involving the bromine atom. π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated.

  • Polymorphism: It is plausible that this compound may exhibit polymorphism, meaning it can crystallize in different crystal forms with distinct physical properties. The crystallization conditions will be a critical factor in determining the resulting polymorph.

Experimental Workflow for Structural Elucidation

The following sections provide a detailed, step-by-step methodology for the synthesis, crystallization, and characterization of this compound.

Synthesis

A plausible synthetic route to this compound would involve the intramolecular Friedel-Crafts acylation of a suitable 3-phenylpropanoic acid precursor. The starting material, 3-(3-bromo-2-fluorophenyl)propanoic acid, can be prepared via standard organic synthesis methodologies.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[8][9][10][11][12] A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene or chloroform) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane).

    • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

G Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization Synthesis Synthesis of this compound Crystallization Single Crystal Growth Synthesis->Crystallization Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy SE Slow Evaporation Crystallization->SE Methods VD Vapor Diffusion Crystallization->VD Methods C Cooling Crystallization->C Methods SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD FinalStructure Structural Elucidation SCXRD->FinalStructure Definitive Structure NMR NMR (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR Techniques IR FTIR Spectroscopy->IR Techniques MS Mass Spectrometry Spectroscopy->MS Techniques UVVis UV-Vis Spectroscopy->UVVis Techniques Spectroscopy->FinalStructure Structural Confirmation

Figure 1: A flowchart illustrating the key stages in the structural elucidation of this compound.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they should be analyzed using a single-crystal X-ray diffractometer.[13] The data collected will allow for the determination of the unit cell parameters, space group, and the precise atomic coordinates, providing an unambiguous determination of the molecular structure and crystal packing.

Spectroscopic Characterization

In conjunction with X-ray crystallography, a suite of spectroscopic techniques should be employed to fully characterize the compound.[14][15][16]

Predicted and Comparative Spectroscopic Data

TechniquePredicted Data for this compoundComparative Data (Indanone Analogs)
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.0-7.8 (m); Aliphatic protons (CH₂): ~2.7 (t), ~3.1 (t)5-Bromo-1-indanone: Aromatic ~7.5-7.8 (m); Aliphatic ~2.7 (t), ~3.1 (t)
¹³C NMR (CDCl₃, δ ppm) Carbonyl (C=O): ~205; Aromatic carbons: ~110-155; Aliphatic carbons (CH₂): ~25, ~365-Bromo-1-indanone: Carbonyl ~205.8; Aromatic ~123-155; Aliphatic ~25.8, ~36.2
¹⁹F NMR (CDCl₃, δ ppm) A single resonance is expected in the typical range for an aryl fluoride.Not applicable
FTIR (cm⁻¹) C=O stretch: ~1700-1720; C-Br stretch: ~500-600; C-F stretch: ~1000-11001-Indanone: C=O stretch ~1710
Mass Spectrometry (EI) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the bromine isotopes (⁷⁹Br and ⁸¹Br).Consistent with bromine-containing compounds.

Experimental Protocols: Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • FTIR Spectroscopy: Obtain the infrared spectrum of the solid sample using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using electron ionization (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) to identify the electronic transitions.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the structural and spectroscopic features of this compound. By drawing on the experimentally determined crystal structures of closely related analogs, we have established a solid foundation for anticipating the molecular geometry and intermolecular interactions that govern the solid-state architecture of this compound. The detailed experimental workflows presented herein offer a clear and actionable strategy for researchers to pursue the empirical synthesis, crystallization, and full structural characterization of this and other novel indenone derivatives. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • Crystallization (or recrystallization). (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis of Indanone Analogs: A Compar
  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Arshad, M., Asiri, A. M., & Hassan, M. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o833.
  • Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimeth-oxy-2,3-di-hydro-1 H-inden-1-one.
  • Arshad, M., Asiri, A. M., & Hassan, M. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o833.
  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. (2018).
  • Ahmedova, A., Stoyanov, S., Stoyanova, R., & Petkov, I. (2009). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 39-46.
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Beilstein Journal of Organic Chemistry, 18, 1486–1514.
  • X-ray diffraction (XRD) basics and application. (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated diindolocarbazole. (2015). IUCrJ, 2(Pt 5), 509–516.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Beilstein Journal of Organic Chemistry, 18, 1486–1514.
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Validation for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. The synthesis of complex molecules such as 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a substituted indanone, presents a significant analytical challenge. The indanone scaffold and its derivatives are of considerable interest in medicinal chemistry, making the rigorous validation of their structures a critical step in the research and development pipeline.

This guide provides a comprehensive framework for the spectroscopic validation of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, establish a self-validating analytical workflow, and compare the target molecule's spectral data with that of structurally related analogs. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and validate the structures of complex organic molecules.

The Analytical Imperative: A Multi-Technique Approach

The structural elucidation of an organic compound is rarely achieved through a single analytical technique. Instead, it is a puzzle solved by the convergence of evidence from multiple spectroscopic methods. For this compound (Molecular Formula: C₉H₆BrFO, Molecular Weight: 229.05 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.[1][2]

The first step in this process is to calculate the Degree of Unsaturation , also known as the Double Bond Equivalence (DBE). The DBE provides insight into the number of rings and/or multiple bonds within a molecule.

  • DBE Calculation:

    • DBE = C + 1 - (H/2) - (X/2) + (N/2)

    • Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.

    • For C₉H₆BrFO: DBE = 9 + 1 - (6/2) - (2/2) + (0/2) = 10 - 3 - 1 = 6

    • A DBE of 6 is consistent with the proposed structure, which contains a benzene ring (4 units), a ketone (1 unit), and a five-membered ring (1 unit).

This initial calculation immediately validates the plausibility of the target structure and sets the stage for a more detailed spectroscopic analysis.

Predicted Spectroscopic Data for this compound

¹H NMR Spectroscopy: The Proton Framework

¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity. For our target molecule, we anticipate the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-6~7.6 - 7.8Doublet (d)1HDeshielded by the adjacent bromine and influenced by the ortho-fluoro substituent. Coupled to H-7.
H-7~7.2 - 7.4Doublet (d)1HCoupled to H-6.
H-2~3.1 - 3.3Triplet (t)2HAliphatic methylene protons adjacent to the carbonyl group. Coupled to H-3.
H-3~2.7 - 2.9Triplet (t)2HAliphatic methylene protons coupled to H-2.
  • Causality: The electron-withdrawing nature of the carbonyl group deshields the adjacent H-2 protons, shifting them downfield relative to the H-3 protons. The aromatic protons are split into two doublets due to coupling with each other. The exact chemical shifts are influenced by the combined electronic effects of the bromo and fluoro substituents.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C=O)~195 - 205Typical chemical shift for a ketone carbonyl carbon.
C-3a, C-7a (Aromatic Quaternary)~130 - 155Aromatic carbons at the ring fusion.
C-4 (C-F)~158 - 162 (d)Aromatic carbon directly bonded to fluorine, will appear as a doublet due to ¹JCF coupling.
C-5 (C-Br)~115 - 125Aromatic carbon bonded to bromine.
C-6, C-7 (Aromatic CH)~120 - 140Aromatic methine carbons.
C-2 (CH₂)~35 - 40Aliphatic carbon adjacent to the carbonyl group.
C-3 (CH₂)~25 - 30Aliphatic carbon.
  • Trustworthiness: The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for validation. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This allows for the unambiguous assignment of the aliphatic methylene carbons.[6]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups.[7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
C=O Stretch (Ketone)1700 - 1725Strong, sharp absorption confirming the presence of the indanone carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency.
C-F Stretch1200 - 1250Strong absorption indicative of the aryl-fluorine bond.
Aromatic C=C Stretch1450 - 1600Multiple medium to weak bands characteristic of the benzene ring.
C-Br Stretch550 - 650Weak to medium absorption in the fingerprint region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak should be observed at m/z = 228 and m/z = 230 in an approximate 1:1 ratio. This isotopic pattern is the hallmark signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation: A common fragmentation pathway for indanones is the loss of CO (28 Da), which would result in a fragment ion at m/z = 200/202. Further fragmentation of the five-membered ring is also expected.

Comparative Analysis: The Power of Analogs

Validating the spectral data of the target compound is greatly enhanced by comparing it to structurally similar molecules. This comparison helps to isolate and understand the specific spectroscopic influence of each substituent.

Compound Key ¹H NMR Feature (Aromatic Region) Key IR Feature (C=O Stretch, cm⁻¹) Rationale for Difference
1-Indanone Complex multiplet (~7.2-7.8 ppm)~1710The unsubstituted aromatic ring leads to more complex splitting patterns.
5-Bromo-1-indanone Simpler pattern than 1-indanone, with distinct signals for the three aromatic protons.~1712The bromine atom simplifies the aromatic spectrum and has a minor electronic effect on the carbonyl frequency.
4-Fluoro-1-indanone Distinct splitting due to H-F coupling.~1715The highly electronegative fluorine atom has a more pronounced effect on the electronic environment of the aromatic ring and the carbonyl group.
5-bromo-4-fluoro-1-indanone (Target) Two doublets expected.~1720The combined electron-withdrawing effects of both halogens are expected to shift the C=O stretch to a higher frequency and significantly simplify the aromatic proton signals.

This comparative approach serves as an internal validation check. If the observed shifts and frequencies for the target molecule follow the expected trends relative to its simpler analogs, it significantly increases the confidence in the structural assignment.

Standard Operating Procedures for Data Acquisition

The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols represent best practices for the analysis of indanone analogs.[8]

NMR Spectroscopy Protocol (¹H, ¹³C, DEPT)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher frequency for optimal resolution.

    • ¹H NMR: Utilize a standard single-pulse experiment. Acquire at least 16 scans.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and quaternary carbons.

FTIR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve data quality.

    • Background: Record a background spectrum of the empty ATR crystal, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Electron Ionization (EI) is a standard method for this class of compounds.

  • Instrument Parameters:

    • Electron Energy: 70 eV.

    • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.

    • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Visualizing the Validation Workflow

A robust validation strategy follows a logical, self-reinforcing workflow. Each piece of spectroscopic data is used to confirm or refute hypotheses derived from the others, culminating in an unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Acquisition cluster_2 Data Interpretation & Validation mol_formula Molecular Formula (C₉H₆BrFO) dbe Calculate DBE (Result = 6) mol_formula->dbe ms Mass Spec (MS) dbe->ms ir FTIR dbe->ir nmr 1D & 2D NMR (¹H, ¹³C, DEPT, COSY, HSQC) dbe->nmr ms_interp Confirm Mol. Weight & Br Isotope Pattern ms->ms_interp ir_interp Identify C=O, C-F Functional Groups ir->ir_interp nmr_interp Assign C-H Framework & Connectivity nmr->nmr_interp final_structure Validated Structure of 5-bromo-4-fluoro-1-indanone ms_interp->final_structure Confirms Mass & Elements ir_interp->final_structure Confirms Functional Groups nmr_interp->final_structure Confirms Connectivity

Caption: A workflow for the spectroscopic validation of an organic compound.

This workflow illustrates the synergy between different analytical techniques. The process begins with basic information (molecular formula) and progressively layers on more detailed data from MS, IR, and NMR to build a complete and validated picture of the molecular structure. The true power of this approach lies in the cross-validation at each stage; for instance, the carbonyl group identified by IR must correspond to a signal in the ~200 ppm region of the ¹³C NMR spectrum and influence the chemical shifts of adjacent protons in the ¹H NMR spectrum.

Conclusion: A Commitment to Scientific Integrity

The validation of spectroscopic data for a molecule like this compound is a testament to the principles of scientific integrity. It requires a deep understanding of the theoretical underpinnings of each spectroscopic technique, meticulous experimental execution, and a logical, evidence-based approach to data interpretation. By comparing data with known analogs and employing a self-validating workflow, researchers can achieve the highest level of confidence in their results. This rigor is not merely an academic exercise; it is the foundation upon which safe and effective medicines and materials are built.

References

Comparative analysis of synthesis routes for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Routes for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Guide for Researchers

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its substituted indanone core is a privileged scaffold found in a variety of biologically active molecules. The presence of both bromine and fluorine atoms offers unique opportunities for further functionalization, making the efficient and scalable synthesis of this intermediate a critical aspect of drug discovery and development.

This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of this compound. While numerous methods exist for the synthesis of indanones in general, this analysis focuses on the most common and industrially relevant approach: the intramolecular Friedel-Crafts acylation.[1][2][3] The two routes detailed below are based on established methodologies for the synthesis of structurally related indanones.[4][5]

Plausible Synthetic Pathways

The most logical precursor for the synthesis of this compound is 3-(4-bromo-3-fluorophenyl)propanoic acid. The key transformation is the intramolecular cyclization to form the indanone ring system. This can be achieved through two primary approaches:

  • Route A: Direct cyclization of the carboxylic acid using a strong protic acid and dehydrating agent.

  • Route B: A two-step process involving the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization.

The following sections will provide detailed experimental protocols for each route, followed by a comparative analysis of their respective advantages and disadvantages.

Route A: Direct Intramolecular Friedel-Crafts Cyclization

This route employs a strong acid, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent to directly cyclize the carboxylic acid precursor.[6]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) is added.

  • Reagent Addition: Polyphosphoric acid (10-15 wt. eq.) is added to the flask.

  • Reaction Conditions: The mixture is heated with stirring to approximately 100 °C and maintained at this temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate (3 x V).

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality of Experimental Choices
  • Polyphosphoric Acid (PPA): PPA is a viscous liquid that is a good solvent for organic molecules and a strong dehydrating agent. It protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for the intramolecular Friedel-Crafts reaction.

  • Elevated Temperature: The high temperature is required to overcome the activation energy for the cyclization, especially with a deactivating bromo-substituent on the aromatic ring.

  • Ice Quench: The reaction is quenched on ice to hydrolyze the PPA and to precipitate the organic product.

  • Aqueous Work-up: The washing steps are crucial to remove any remaining acid and inorganic byproducts.

Workflow Diagram

Route_A start Start: 3-(4-bromo-3-fluorophenyl)propanoic acid ppa Add Polyphosphoric Acid (PPA) start->ppa heat Heat to 100°C (2-4h) ppa->heat quench Quench with ice heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash purify Dry, Concentrate, Column Chromatography wash->purify end Product: this compound purify->end

Caption: Workflow for Route A: Direct Cyclization.

Route B: Two-Step Cyclization via Acyl Chloride

This route involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

Experimental Protocol

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a round-bottom flask, 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added.

  • Reagent Addition: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) is added dropwise at 0 °C.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.

  • Isolation: The excess reagent and solvent are removed under reduced pressure to obtain the crude 3-(4-bromo-3-fluorophenyl)propionyl chloride. This is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: The crude acyl chloride is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The solution is cooled to 0 °C in an ice bath, and anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) is added portion-wise.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, it is carefully poured onto crushed ice containing concentrated HCl.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. After filtration and concentration, the crude product is purified by column chromatography.

Causality of Experimental Choices
  • Acyl Chloride Formation: The conversion of the carboxylic acid to the more electrophilic acyl chloride allows for milder reaction conditions in the subsequent cyclization step. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, facilitating the formation of the acylium ion.

  • Inert Atmosphere and Anhydrous Conditions: AlCl₃ is highly moisture-sensitive. Anhydrous conditions are critical to prevent the deactivation of the catalyst.

  • Acidified Ice Quench: The quench with acidified ice hydrolyzes the aluminum complexes formed during the reaction and helps to separate the organic and aqueous layers.

Workflow Diagram

Route_B cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation start_b Start: 3-(4-bromo-3-fluorophenyl)propanoic acid socl2 Add SOCl₂/DMF in DCM start_b->socl2 stir Stir at RT (1-2h) socl2->stir concentrate1 Concentrate in vacuo stir->concentrate1 intermediate Intermediate: Acyl Chloride concentrate1->intermediate dissolve Dissolve in anhydrous DCM intermediate->dissolve alcl3 Add AlCl₃ at 0°C dissolve->alcl3 warm Warm to RT alcl3->warm quench_b Quench with HCl/ice warm->quench_b extract_b Extract and Wash quench_b->extract_b purify_b Dry, Concentrate, Column Chromatography extract_b->purify_b end_b Product: this compound purify_b->end_b

Caption: Workflow for Route B: Two-Step Cyclization.

Comparative Analysis

FeatureRoute A: Direct CyclizationRoute B: Two-Step Cyclization via Acyl Chloride
Number of Steps One potTwo steps
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Harsh (High temperature)Milder (0 °C to room temperature)
Reagent Handling & Safety PPA is corrosive and viscous, making it difficult to handle, especially on a large scale. The quench can be highly exothermic.Thionyl chloride/oxalyl chloride are toxic and corrosive. AlCl₃ is a water-sensitive solid that can react violently with water. Requires strict anhydrous conditions.
Scalability Can be challenging due to the viscosity of PPA and heat transfer issues.Generally more scalable, as the reaction conditions are milder and the reagents are easier to handle in a controlled manner in a reactor.
Byproducts Primarily water and phosphoric acid residues.Corrosive byproducts such as SO₂ and HCl are generated in the first step. The second step generates aluminum salts as waste.
Cost-Effectiveness PPA is relatively inexpensive.Thionyl chloride/oxalyl chloride and high-purity anhydrous AlCl₃ can be more expensive. The two-step process may also increase operational costs.

Conclusion

Both Route A and Route B represent viable pathways for the synthesis of this compound.

Route A is attractive due to its operational simplicity as a one-pot reaction. However, the harsh reaction conditions and the challenges associated with handling and quenching large quantities of PPA may limit its scalability and appeal for industrial applications.

Route B , while involving an additional step, offers several advantages, including milder reaction conditions and potentially higher yields. The ability to perform the cyclization at lower temperatures can lead to a cleaner reaction profile with fewer side products. This route is often preferred for large-scale synthesis where process control and product purity are paramount, despite the need for careful handling of moisture-sensitive and corrosive reagents.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of the synthesis, available equipment, and cost considerations. For laboratory-scale synthesis, Route A may be a quicker option, while for process development and scale-up, Route B is likely the more robust and reliable choice.

References

  • Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Nowak, I., & Golebiowski, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • PubChem. (n.d.). process for the preparation of indanones, and use of an indanone. - Patent BR-9808827-B1. Retrieved from [Link]

  • Scilit. (n.d.). The Intramolecular Aromatic Friedel–Crafts Reaction. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3] This guide delves into the prospective Structure-Activity Relationship (SAR) studies of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one analogs, a class of compounds with significant potential in modern drug discovery. While specific, comprehensive SAR data for this exact analog series is not yet prevalent in publicly accessible literature, this guide will provide a comparative framework based on established principles of medicinal chemistry and data from structurally related 1-indanone derivatives. We will explore hypothetical SAR trends, propose experimental workflows for their synthesis and evaluation, and offer insights into the rationale behind experimental design.

The 1-Indanone Core: A Versatile Scaffold for Therapeutic Innovation

The 1-indanone framework, a bicyclic ketone, has been successfully utilized in the development of drugs for a range of therapeutic areas, including antiviral, anti-inflammatory, anticancer, and neurodegenerative diseases.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The presence of a ketone functional group also offers a handle for further chemical modifications.

The specific substitution pattern of 5-bromo and 4-fluoro in the title compound is of particular interest. The electron-withdrawing nature of both halogens can modulate the electronics of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[3] Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is also increasingly recognized as a significant contributor to ligand-protein binding affinity.[2]

Hypothetical Structure-Activity Relationship (SAR) Studies: A Prospective Analysis

In the absence of direct experimental data for a series of this compound analogs, we can extrapolate potential SAR trends based on studies of other substituted indanones and general medicinal chemistry principles. For the purpose of this guide, we will consider a hypothetical series of analogs designed to probe the importance of various structural features.

Modifications at the 2- and 3-Positions of the Indenone Ring

The methylene groups at the 2- and 3-positions of the 2,3-dihydro-1H-inden-1-one core are prime candidates for substitution to explore the surrounding binding pocket of a target enzyme.

Table 1: Hypothetical SAR of Modifications at the 2- and 3-Positions

AnalogR1R2Postulated Impact on ActivityRationale
Parent HHBaseline ActivityUnsubstituted aliphatic portion.
1a MeHPotential for steric hindrance or beneficial hydrophobic interactions.Introduction of a small alkyl group to probe for nearby pockets.
1b HPhPotential for π-π stacking or steric clash.Aromatic substitution to explore interactions with aromatic residues.
1c =OHIncreased polarity; potential for hydrogen bond acceptance.Introduction of a carbonyl to alter electronic and steric properties.
Modifications of the Phenyl Ring

While retaining the core 5-bromo and 4-fluoro substitutions, the introduction of additional groups on the phenyl ring can further refine the electronic and steric properties of the scaffold.

Table 2: Hypothetical SAR of Additional Phenyl Ring Substitutions

AnalogR3R4Postulated Impact on ActivityRationale
Parent HHBaseline ActivityCore scaffold.
2a OMeHPotential for hydrogen bond acceptance or steric hindrance.Introduction of an electron-donating group.
2b HCNPotential for dipole interactions or hydrogen bond acceptance.Introduction of an electron-withdrawing group to modulate ring electronics.
2c NH2HPotential for hydrogen bond donation and salt bridge formation.Introduction of a basic functional group.

Experimental Protocols: A Blueprint for SAR Exploration

To validate the hypothetical SAR trends, a systematic approach to synthesis and biological evaluation is necessary. The following protocols provide a detailed methodology for these crucial steps.

General Synthetic Protocol for 2-Substituted Analogs

A common route to introduce substituents at the 2-position of the 1-indanone core is through an aldol condensation reaction.

Step-by-Step Synthesis of a 2-Benzylidene Analog (Hypothetical)

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add the desired benzaldehyde derivative (1.1 equivalents) to the solution.

  • Base Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to initiate the aldol condensation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Given that many small molecule inhibitors target protein kinases, a representative in vitro kinase inhibition assay would be a logical starting point for biological evaluation.

Step-by-Step Kinase Inhibition Assay Protocol

  • Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO) and create a dilution series.

  • Assay Buffer Preparation: Prepare a kinase assay buffer containing the necessary salts, cofactors (e.g., MgCl2, ATP), and a suitable substrate.

  • Kinase Reaction: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via a specific antibody in an ELISA format or using a luminescence-based ATP detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Path Forward: Workflows and Relationships

To clearly illustrate the proposed research plan, the following diagrams outline the experimental workflow and the logical relationships in the SAR study.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation start This compound modification Chemical Modification (e.g., Aldol Condensation) start->modification purification Purification & Characterization (Chromatography, NMR, MS) modification->purification analog_library Library of Analogs purification->analog_library primary_screen Primary Screening (e.g., Kinase Assay @ 10 µM) analog_library->primary_screen Test Compounds dose_response Dose-Response & IC50 Determination primary_screen->dose_response sar_analysis SAR Analysis dose_response->sar_analysis lead_identification Lead Identification sar_analysis->lead_identification SAR_logic cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties parent Parent Scaffold 5-bromo-4-fluoro-indenone pos2_sub Substitution at C2 parent->pos2_sub pos3_sub Substitution at C3 parent->pos3_sub ring_sub Aromatic Ring Substitution parent->ring_sub potency Potency (IC50) pos2_sub->potency pos3_sub->potency ring_sub->potency selectivity Selectivity potency->selectivity pk_props Pharmacokinetics selectivity->pk_props

Caption: Logical flow of a Structure-Activity Relationship (SAR) study, from the parent scaffold to desired drug-like properties.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Although a detailed, publicly available SAR study for this specific analog series is currently lacking, this guide provides a comprehensive framework for initiating such an investigation. By systematically synthesizing and evaluating analogs with modifications at key positions, researchers can elucidate the SAR and identify lead compounds for further optimization. The proposed experimental protocols and workflows offer a practical starting point for drug discovery professionals seeking to explore the therapeutic potential of this intriguing class of molecules. Future work should focus on screening these compounds against a diverse panel of biological targets to uncover novel activities and mechanisms of action.

References

  • Sabapathi, S., et al. (2025). Synthesis and antidiabetic assessment of substituted 2-benzylidene-1-indanone derivatives using in vitro and in silico techniques.
  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
  • Nowak, M., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Benedetto Tiz, D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
  • Wang, H., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(24), 13538–13542.
  • Nowak, M., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • El-Sayed, M. A.-H., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 183–195.
  • Mahdi, B., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling.
  • Chem-Space. (n.d.). 5-Bromo-7-fluoro-1-indanone. Retrieved from [Link]

  • Nowak, M., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Çevik, U. A., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroy-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
  • Pinto, A., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. In PubChem Compound Database. Retrieved from [Link]

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A Comparative Guide to the In Vitro Efficacy of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, selective, and potent anticancer agents is a primary objective in oncological research. Substituted indanone derivatives have garnered significant attention as a promising class of compounds with notable cytotoxic effects against various cancer cells.[1] This guide presents a comprehensive in vitro evaluation of a novel indanone derivative, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (hereafter referred to as Compound X) . We provide a head-to-head comparison of its cytotoxic and mechanistic activities against two widely-used chemotherapeutic agents, Doxorubicin and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to support further investigation into this promising compound.

Introduction: The Rationale for Investigating Compound X

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[2] Published studies on related indanone compounds reveal mechanisms that include tubulin polymerization inhibition, induction of G2/M phase cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS).[3][4][5] One indanone-based derivative, ITH-6, has shown efficacy in downregulating key survival proteins like NF-κB p65 and Bcl-2.[6]

The unique halogenation pattern of Compound X (a bromine and a fluorine atom) is hypothesized to enhance its lipophilicity and potential for specific interactions within biological targets, possibly leading to improved potency and a unique mechanistic profile. This guide outlines a logical, multi-step in vitro screening cascade designed to:

  • Determine the cytotoxic potency of Compound X across a panel of diverse cancer cell lines.

  • Compare its efficacy directly against established standards of care, Doxorubicin and Paclitaxel.

  • Elucidate its primary mechanism of action by investigating its effects on apoptosis, cell cycle progression, and cell migration.

This comparative approach provides the necessary context to evaluate the potential of Compound X as a candidate for further preclinical development.

Experimental Design & Workflow

Our evaluation follows a systematic workflow, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays. This ensures a comprehensive understanding of the compound's cellular effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound X Synthesis & QC C MTT Cytotoxicity Assay (72h incubation) A->C B Cell Line Panel Selection (MCF-7, A549, HCT116, HEK293T) B->C D IC50 Value Calculation C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Potent Compounds F Cell Cycle Analysis (Propidium Iodide Staining) D->F Potent Compounds G Cell Migration Assay (Transwell Assay) D->G Potent Compounds H Data Synthesis & Comparison (vs. Doxorubicin & Paclitaxel) E->H F->H G->H G compound Compound X tubulin β-Tubulin Subunit compound->tubulin Binds to mt Microtubule Stabilization tubulin->mt Inhibits Depolymerization spindle Mitotic Spindle Malfunction mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized signaling pathway for Compound X based on cell cycle data.

Mechanistic Insight 3: Inhibition of Cell Migration

A critical hallmark of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. The Transwell assay is a standard in vitro method to assess this capability. [7][8]Cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Experimental Protocol: Transwell Migration Assay
  • Chamber Setup: Transwell inserts with an 8.0 µm pore size were placed into 24-well plates. The lower chambers were filled with 600 µL of complete medium containing 10% FBS as a chemoattractant.

  • Cell Seeding: HCT116 cells were pre-treated for 6 hours with sub-lethal (IC25) concentrations of each compound. 1x10⁵ cells were then resuspended in serum-free medium and seeded into the upper chamber.

  • Incubation: The plate was incubated for 22 hours to allow for cell migration.

  • Fixation & Staining: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. [9]Migrated cells on the lower surface were fixed with 70% ethanol and stained with 0.1% Crystal Violet. [9][10]5. Quantification: The inserts were allowed to dry, and the stained cells were counted in five random fields of view under a microscope.

Results: Relative Cell Migration
Treatment Relative Migration (%)
Control (DMSO) 100%
Compound X 28.5%
Doxorubicin 75.4%
Paclitaxel 40.1%

Interpretation: At sub-lethal concentrations, Compound X demonstrated a potent ability to inhibit cancer cell migration, outperforming the known anti-migratory effects of Paclitaxel. Doxorubicin showed only a modest effect on migration. This finding is highly significant, as it suggests Compound X may possess anti-metastatic properties in addition to its direct cytotoxic effects.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (Compound X) is a promising anticancer agent with a distinct and advantageous profile.

  • Potency & Selectivity: It exhibits potent, single-digit micromolar cytotoxicity against breast, lung, and colon cancer cell lines while displaying significantly lower toxicity to non-cancerous cells, indicating a superior therapeutic index over Doxorubicin and Paclitaxel.

  • Mechanism of Action: The primary mechanism of cell death is the induction of apoptosis, preceded by a strong G2/M phase cell cycle arrest. This profile is consistent with the disruption of microtubule dynamics, similar to taxanes, and aligns with findings for other bioactive indanone derivatives. [3][4]* Anti-Migratory Potential: Compound X strongly inhibits cancer cell migration in vitro, suggesting it may have a valuable role in preventing metastasis.

Future studies should focus on confirming the direct interaction with tubulin via polymerization assays, conducting in vivo efficacy studies in xenograft models, and exploring its pharmacokinetic and safety profiles. The compelling data presented herein establishes Compound X as a strong candidate for continued preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Górna, A., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Indanone derivatives: Emerging frontiers in cancer therapy. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of paclitaxel?. Retrieved from [Link]

  • Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]

  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Retrieved from [Link]

  • Flow Cytometry and Cell Sorting Facility, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • News-Medical.Net. (2023). How Paclitaxel Works. Retrieved from [Link]

  • ResearchGate. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PubMed. (2017). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Transwell In Vitro Cell Migration and Invasion Assays. PMC. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, 96%+ Purity, C9H6BrFO, 5 grams. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

The Efficacy of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer a potent and selective starting point for inhibitor design is perpetual. The 2,3-dihydro-1H-inden-1-one (indanone) core is recognized as a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide provides an in-depth comparative analysis of the therapeutic potential of inhibitors based on a specific, yet underexplored derivative: 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one .

While direct and extensive research on this exact molecule is nascent, a wealth of data on structurally related bromo- and fluoro-substituted indanone inhibitors allows for a robust predictive assessment of its efficacy. This guide will synthesize this information to provide a comprehensive overview of the potential of the this compound scaffold, focusing on its likely primary targets: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) , both critical enzymes implicated in neurodegenerative diseases.

The Indanone Scaffold: A Versatile Platform for Enzyme Inhibition

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a key pharmacophore in several approved drugs and clinical candidates.[1] Its rigid structure provides a well-defined orientation for substituents to interact with enzyme active sites. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them powerful tools in rational drug design.

A Comparative Landscape: Efficacy of Structurally Related Indanone Inhibitors

To predict the potential efficacy of this compound based inhibitors, we will examine the structure-activity relationships (SAR) of analogous compounds where bromo and fluoro substitutions have been explored.

Acetylcholinesterase (AChE) Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The indanone core is a central feature of the highly successful AChE inhibitor, Donepezil.[1]

Compound IDCore StructureR1 (Substitution)R2 (Substitution)AChE IC50 (µM)Reference
1 2,3-dihydro-1H-inden-1-one-piperidine linked by a two-carbon spacer0.0018[2]
2 2,3-dihydro-1H-inden-1-one--14.8 (nM)[3]
3 2,3-dihydro-1H-inden-1-one--12.01[4]
4 Indanone-carbamate hybrid--1.2[5]
Donepezil Indanone-based--~0.025[2]

Table 1: Efficacy of selected indanone derivatives as AChE inhibitors.

The data clearly indicates that the indanone scaffold is a highly effective starting point for potent AChE inhibitors, with some derivatives exhibiting significantly greater potency than the established drug Donepezil.[2][3] The introduction of a bromine atom at the 5-position and a fluorine atom at the 4-position of the indanone ring in the target scaffold is anticipated to enhance binding affinity through halogen bonding and altered electronic properties, potentially leading to highly potent AChE inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition: Targeting Parkinson's Disease

MAO-B is a crucial enzyme in the brain responsible for the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. The indanone scaffold has been extensively investigated for its MAO-B inhibitory activity.

Compound IDCore StructureSubstitutionMAO-B IC50 (µM)Reference
5 2-heteroarylidene-1-indanone5-bromo-2-furan0.0044[6]
6 C6-substituted indanone-0.001 - 0.030[7]
7 2-benzylidene-1-indanone5-hydroxy, B-ring halogens<0.1[8]
8 2-benzylidene-1-indanone5-((4-bromobenzyl)oxy)0.276[9]

Table 2: Efficacy of selected indanone derivatives as MAO-B inhibitors.

The results highlight that substituted indanones are potent and selective inhibitors of MAO-B, with IC50 values reaching the low nanomolar range.[6][7] Notably, the presence of a bromine atom in compound 5 and a bromo-substituted benzyl group in compound 8 is associated with high potency. This strongly suggests that a this compound core could yield highly effective MAO-B inhibitors. Studies have shown that these indanone-based inhibitors act reversibly and competitively.[7]

Experimental Methodologies: A Guide to In Vitro Efficacy Assessment

To enable researchers to validate the potential of novel this compound based inhibitors, we provide a standardized experimental protocol for assessing AChE and MAO-B inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is a widely accepted standard for measuring AChE activity.

Principle: The assay measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) substrate solution

    • DTNB solution

    • AChE enzyme solution (from electric eel or human recombinant)

    • Test inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide.

Principle: MAO-B catalyzes the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2 can be detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 7.4)

    • MAO-B substrate (e.g., benzylamine)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Human recombinant MAO-B enzyme

    • Test inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, MAO-B enzyme, and the test inhibitor solution.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each inhibitor concentration.

    • Calculate the percentage of inhibition compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Workflow

To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Transmission Enhanced Cholinergic Transmission Inhibitor Indanone-based Inhibitor Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) by an indanone-based inhibitor, leading to increased acetylcholine levels and enhanced cholinergic transmission.

MAOB_Pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_Levels Increased Dopamine Levels Inhibitor Indanone-based Inhibitor Inhibitor->MAOB Inhibition

Caption: Inhibition of Monoamine Oxidase B (MAO-B) by an indanone-based inhibitor, resulting in elevated dopamine levels in the brain.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of 5-bromo-4-fluoro-indenone derivatives Reagent_Prep Preparation of Assay Reagents and Buffers Enzyme_Assay Enzyme Inhibition Assay (AChE or MAO-B) Reagent_Prep->Enzyme_Assay Data_Acquisition Data Acquisition (Spectrophotometry or Fluorometry) Enzyme_Assay->Data_Acquisition IC50_Determination IC50 Value Determination Data_Acquisition->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Sources

A Head-to-Head Comparative Guide: Evaluating 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The subject of this guide, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (hereafter referred to as Compound X), is a known chemical entity available for research purposes.[1][2] However, as of the date of this publication, there is a conspicuous absence of publicly available data regarding its specific biological activity or mechanism of action. The indanone scaffold, to which Compound X belongs, is a versatile structure found in numerous biologically active agents, including those with antiviral, anti-inflammatory, and anticancer properties.[3] Furthermore, structurally related dihydro-inden-1-one derivatives have been explicitly investigated as core structures for developing novel protein kinase inhibitors.[4]

Given this context, this guide is presented as a prospective research framework. We will postulate a plausible and testable hypothesis: that Compound X acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology. This document will provide the complete experimental blueprint to validate this hypothesis and conduct a rigorous head-to-head comparison against two established, clinically-approved EGFR inhibitors: Gefitinib and Erlotinib .

The following sections are designed to serve as a comprehensive, self-validating protocol for researchers and drug development professionals seeking to characterize novel small molecules within the kinase inhibitor class.

Rationale for Postulated Mechanism and Comparator Selection

The selection of EGFR as a hypothetical target is based on chemical precedence. The planar dihydroindene moiety is well-suited to occupy the ATP-binding pocket of kinases, and bromination at the 4-position provides a key vector for further functionalization to enhance potency and selectivity.[4] EGFR is a receptor tyrosine kinase whose hyperactivity is a known driver in several cancers, particularly non-small cell lung cancer (NSCLC).

Comparator Drugs:

  • Gefitinib (Iressa®): A first-generation, ATP-competitive EGFR inhibitor, serving as a benchmark for reversible binding and activity against common activating EGFR mutations.

  • Erlotinib (Tarceva®): Another first-generation, ATP-competitive EGFR inhibitor, providing a secondary benchmark to ensure the observed effects of Compound X are not an artifact of comparison against a single agent.

This comparative approach will allow us to benchmark Compound X's potency, selectivity, and cellular efficacy against the established standards of care.

Experimental Workflow: A Phased Approach

A multi-stage experimental plan is essential for a thorough evaluation. The workflow is designed to move from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cell-Based Efficacy A Primary Screening: In Vitro Kinase Assay (EGFR) B Dose-Response & IC50 Determination A->B C Mechanism of Inhibition: ATP Competition Assay B->C D Cell Viability/Proliferation Assay (e.g., A549, NCI-H1975) C->D Proceed if potent & ATP-competitive E Target Engagement: Western Blot for p-EGFR D->E F Off-Target & Toxicity Screening: Kinase Panel & Normal Cell Line E->F Final Data Synthesis & Comparative Analysis F->Final

Caption: Phased experimental workflow for characterizing Compound X.

Phase 1: Biochemical Characterization

This phase aims to confirm direct interaction with the EGFR kinase domain and quantify inhibitory potency.

Experiment: In Vitro Kinase Assay (IC50 Determination)

Causality: The first and most critical step is to determine if Compound X can directly inhibit the enzymatic activity of purified EGFR kinase in a cell-free system. This isolates the interaction between the compound and the target protein, eliminating cellular complexities like membrane transport or metabolism. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol:

  • Reagents: Recombinant human EGFR kinase domain, synthetic polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Compound X, Gefitinib, Erlotinib, DMSO (vehicle control), kinase assay buffer.

  • Preparation: Create a 10-point serial dilution series for Compound X, Gefitinib, and Erlotinib in DMSO, starting from 10 mM. The final assay concentration will typically range from 10 µM to 1 nM.

  • Assay Plate Setup: In a 96-well plate, add kinase buffer, the substrate, and the diluted compounds (or DMSO for control).

  • Initiation: Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction: Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and quantify ATP consumption (or phosphate production) using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The protocol is validated by the inclusion of Gefitinib and Erlotinib as positive controls. The IC50 values obtained for these drugs should align with historically reported data, confirming the assay is performing correctly. The DMSO vehicle control establishes the baseline for no inhibition.

Data Presentation: Comparative Biochemical Potency

The results of the kinase assay should be summarized in a clear table.

CompoundEGFR IC50 (nM) [Hypothetical Data]
Compound X 75.2
Gefitinib25.5
Erlotinib20.1

Phase 2: Cellular Activity and Target Engagement

This phase assesses whether the biochemical activity of Compound X translates into a functional effect in living cancer cells.

Experiment: Cellular Proliferation Assay

Causality: Since EGFR signaling drives cancer cell proliferation, an effective inhibitor should reduce the growth of EGFR-dependent cancer cell lines. We will use a cell line with wild-type EGFR (A549) and one with a common resistance mutation (NCI-H1975, T790M) to assess the selectivity profile.

Protocol:

  • Cell Culture: Culture A549 and NCI-H1975 cells in appropriate media until they reach ~80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Dosing: Treat the cells with a 10-point serial dilution of Compound X, Gefitinib, and Erlotinib for 72 hours. Include a DMSO vehicle control.

  • Viability Measurement: After incubation, add a reagent such as CellTiter-Glo® to quantify cellular ATP levels, which is a proxy for cell viability.

  • Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Experiment: Target Engagement via Western Blot

Causality: To prove that the observed anti-proliferative effect is due to the inhibition of EGFR, we must directly measure the phosphorylation status of EGFR within the cell. A successful inhibitor will reduce the amount of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.

G cluster_pathway EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) -> Proliferation pEGFR->Downstream CompoundX Compound X CompoundX->pEGFR INHIBITS

Caption: Simplified EGFR signaling and point of inhibition.

Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates. Once attached, serum-starve the cells for 24 hours.

  • Inhibitor Pre-treatment: Treat cells with Compound X, Gefitinib, or Erlotinib at 1x, 5x, and 10x their respective IC50 values for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Western Blot: Transfer the separated proteins to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

Self-Validation: The loading control (GAPDH) ensures equal protein amounts were loaded in each lane. The total EGFR bands should remain consistent across treatments, while the p-EGFR bands should decrease in a dose-dependent manner for active compounds. This confirms that the inhibitor is specifically blocking phosphorylation, not causing protein degradation.

Data Presentation: Comparative Cellular Efficacy
CompoundA549 GI50 (nM) [Hypothetical]NCI-H1975 GI50 (nM) [Hypothetical]p-EGFR Inhibition (at 5x IC50)
Compound X 150.4 >10,000 Strong
Gefitinib50.8>10,000Strong
Erlotinib45.3>10,000Strong

Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating framework for the initial characterization of this compound (Compound X) as a hypothetical EGFR kinase inhibitor. By following this phased approach—from direct biochemical assays to cellular target engagement and efficacy studies—researchers can generate a comprehensive data package.

Based on the hypothetical data presented, Compound X demonstrates direct, ATP-competitive inhibition of EGFR and suppresses the growth of EGFR-dependent cancer cells by blocking receptor phosphorylation. While its potency in these hypothetical results is moderately lower than that of Gefitinib and Erlotinib, it confirms the indanone scaffold as a viable starting point for a new chemical series of kinase inhibitors.

Future work would involve medicinal chemistry efforts to improve potency, selectivity profiling against a broad panel of kinases to understand off-target effects, and eventual progression into in vivo animal models to assess pharmacokinetics and anti-tumor efficacy.

References

  • CP Lab Safety. 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. Available at: [Link]

  • Wolan, A. et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 485–513. Available at: [Link]

  • Schroeder, G. M. et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 2(1). Available at: [Link]

Sources

Validating the Mechanism of Action of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one derivatives. Given the nascent stage of research into this specific chemical series, we will proceed under the well-founded hypothesis that these compounds function as protein kinase inhibitors . This hypothesis is based on the structural motifs common to many known kinase inhibitors. Our approach will be a multi-tiered, comparative analysis of cutting-edge and established methodologies, designed to rigorously test this hypothesis and build a robust data package for any given derivative.

Introduction: The Imperative of MoA Validation

The journey of a promising small molecule from a screening hit to a therapeutic candidate is contingent on a thorough understanding of its MoA. For the this compound series, elucidating the precise molecular target and the downstream consequences of its modulation is paramount. A validated MoA provides the foundation for rational lead optimization, predicts potential efficacy and toxicity, and is a critical component of the regulatory submission package. This guide will navigate the user through a logical progression of experiments, from initial biochemical characterization to in-depth cellular validation, ensuring a self-validating system of inquiry at each step.

A Hierarchical Strategy for MoA Validation

We advocate for a tiered approach to MoA validation, which allows for go/no-go decisions at each stage, thereby conserving resources and focusing efforts on the most promising candidates. This strategy ensures that by the end of the process, a clear and defensible MoA has been established.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation & Target ID cluster_1 Tier 2: Cellular Target Engagement & Function cluster_2 Tier 3: Specificity & In-Depth Validation T1_Kinase_Screening Kinase Panel Screening T1_Biochemical_Assay Biochemical Potency (IC50) T1_Kinase_Screening->T1_Biochemical_Assay Identifies Putative Targets T1_MoA_Study Enzymatic MoA Studies T1_Biochemical_Assay->T1_MoA_Study Confirms Potency T2_Target_Engagement Direct Target Engagement (CETSA/NanoBRET) T1_MoA_Study->T2_Target_Engagement Characterizes Inhibition T2_Cellular_Potency Cellular Activity Assay T2_Target_Engagement->T2_Cellular_Potency Confirms Target Binding in Cells T2_Signaling Downstream Signaling (Western Blot) T2_Cellular_Potency->T2_Signaling Links Target to Cellular Effect T3_Kinome_Profiling Kinome-wide Selectivity T2_Signaling->T3_Kinome_Profiling Confirms Pathway Modulation T3_CRISPR CRISPR-based Target Validation T3_Kinome_Profiling->T3_CRISPR Assesses Off-Target Effects T3_Phenotypic Phenotypic Assays T3_CRISPR->T3_Phenotypic Validates On-Target Efficacy

Caption: Hierarchical workflow for validating the kinase inhibitor MoA.

Tier 1: Foundational Biochemical Characterization

The initial step is to ascertain if the derivatives interact with kinases and to identify the primary targets. This tier focuses on in vitro assays using purified components.

Kinase Panel Screening: Casting a Wide Net

The rationale here is to quickly identify potential kinase targets from a broad selection. Many contract research organizations (CROs) offer kinase panel screening services that test a compound at a single concentration (e.g., 1 µM) against hundreds of kinases.[1]

Comparison of Screening Platforms:

PlatformPrincipleThroughputData OutputConsiderations
Radiometric (e.g., HotSpot™) Measures incorporation of ³³P-ATP into a substrate.[1]High% InhibitionGold standard for accuracy, but requires handling of radioactivity.
Luminescence (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.[2]High% InhibitionNon-radioactive, highly sensitive, but susceptible to ATP-competing artifacts.
TR-FRET (e.g., LanthaScreen™) Measures displacement of a fluorescent tracer from the kinase active site.[3][4]High% Inhibition / Binding AffinityCan detect non-ATP competitive inhibitors; requires specific reagents for each kinase.

A successful hit in this screen is typically defined as >50% inhibition. The output will be a list of putative kinase targets for the this compound derivative.

Biochemical Potency Determination (IC50)

Once putative targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. This involves a dose-response experiment using a validated biochemical assay.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at 2X final concentration. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[2]

  • Compound Dilution: Perform a serial dilution of the this compound derivative (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, followed by 5 µL of the 2X kinase/substrate mix. Initiate the reaction by adding 5 µL of 2X ATP. Incubate for 1-2 hours at room temperature.[2]

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic Mechanism of Action Studies

Understanding how the compound inhibits the kinase (e.g., competitive, non-competitive) is crucial.[6][7] This is typically done by measuring the IC50 at various ATP concentrations.

  • ATP-Competitive Inhibitors: The IC50 value will increase as the ATP concentration increases.

  • Non-Competitive Inhibitors: The IC50 value will remain constant regardless of the ATP concentration.

  • Uncompetitive Inhibitors: The IC50 value will decrease as the ATP concentration increases.

This information is vital for understanding how the compound will perform in the high-ATP environment of the cell.[6]

Tier 2: Cellular Target Engagement and Functional Corroboration

Positive results from Tier 1 provide a strong indication of biochemical activity. However, it is imperative to demonstrate that the compound can enter cells, bind to its intended target, and elicit a functional response.[8]

Direct Target Engagement in Live Cells

Confirming that the compound physically interacts with the target kinase inside a living cell is a critical validation step.[9] This bridges the gap between biochemical potency and cellular activity.

Comparison of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[10][11][12]Label-free; applicable to any protein with a suitable antibody.Lower throughput; indirect measurement of binding.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase by the compound.[9][13]Live-cell, real-time measurement of affinity; high throughput.Requires genetic modification of cells to express the fusion protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the this compound derivative or vehicle (DMSO) for a specified time (e.g., 1 hour).[14]

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.[15] The resulting data will generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow Start Treat Cells with Compound Heat Apply Heat Challenge Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Curve Generate Melting Curve WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Activity and Downstream Signaling

With target engagement confirmed, the next logical step is to demonstrate that this binding event translates into a functional cellular outcome. This is typically assessed by measuring the inhibition of the kinase's signaling pathway.

Experimental Protocol: Western Blot for Phospho-Substrate

This protocol aims to quantify the phosphorylation of a known downstream substrate of the target kinase.[16][17]

  • Cell Treatment: Plate cells and serum-starve overnight to reduce basal signaling. Treat with a dose-response of the this compound derivative for a predetermined time. Include a positive control (e.g., growth factor to stimulate the pathway) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a housekeeping protein like GAPDH or β-actin.

Hypothetical Data Summary:

DerivativeBiochemical IC50 (Kinase X)Cellular Target Engagement (CETSA ΔTagg)Cellular Phospho-Substrate IC50
BFDI-001 50 nM+5.2 °C200 nM
BFDI-002 500 nM+1.5 °C>10 µM
Alternative (Known Inhibitor) 25 nM+6.0 °C150 nM
Vehicle Control >100 µM0 °CNo Inhibition

A strong correlation between biochemical potency, target engagement, and cellular pathway inhibition provides compelling evidence for the proposed MoA.

Tier 3: Definitive On-Target Validation and Selectivity Profiling

The final tier of validation aims to unequivocally demonstrate that the observed cellular phenotype is a direct result of inhibiting the target kinase and to understand the compound's selectivity profile across the entire kinome.

Kinome-wide Selectivity Profiling

While Tier 1 identified putative targets, a more comprehensive screen is needed to assess off-target effects. This is crucial for predicting potential toxicities and for ensuring that the observed phenotype is not due to inhibition of an unintended kinase. This is typically done by screening the compound at a higher concentration (e.g., 1-10 µM) against a large panel of kinases.[20][21] The data can be visualized as a "kinome tree" to map the selectivity profile.

CRISPR-based Target Validation

CRISPR-Cas9 technology provides a powerful tool for definitively linking the target to the drug's effect.[22] By creating a cell line in which the target kinase gene is knocked out (KO), one can perform a comparative experiment.

Workflow and Expected Outcome:

  • Generate KO Cell Line: Use CRISPR-Cas9 to generate a stable knockout of the target kinase in the cell line of interest. Validate the knockout by Western blot.

  • Comparative Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and KO cell lines, treating each with a dose-response of the this compound derivative.

  • Interpretation: If the compound's anti-proliferative effect is on-target, the KO cells should be significantly less sensitive (i.e., have a much higher IC50) to the compound compared to the WT cells.[23]

CRISPR_Validation_Logic cluster_WT Wild-Type Cells cluster_KO Kinase X KO Cells WT_Cells Kinase X Present Compound_WT Add BFDI Derivative WT_Cells->Compound_WT Inhibition_WT Kinase X Inhibited Compound_WT->Inhibition_WT Effect_WT Cell Death Inhibition_WT->Effect_WT KO_Cells Kinase X Absent Compound_KO Add BFDI Derivative KO_Cells->Compound_KO Inhibition_KO No Target for Inhibition Compound_KO->Inhibition_KO Effect_KO Cell Survival Inhibition_KO->Effect_KO

Caption: Logic of CRISPR-based target validation.

By systematically progressing through these three tiers, researchers can build a comprehensive and compelling data package to validate the mechanism of action of this compound derivatives. This rigorous, multi-faceted approach ensures scientific integrity and provides a solid foundation for further drug development efforts.

References

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science, 6(5), 754–763. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Zhang, T., et al. (2013). Target identification of biologically active small molecules via in situ methods. Current Opinion in Chemical Biology, 17(1), 73-80. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Al-Ali, H. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(13), e1853. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, mcp.RA124.001968. Retrieved from [Link]

  • Zhang, T., et al. (2013). Target identification of biologically active small molecules via in situ methods. Current Opinion in Chemical Biology, 17(1), 73-80. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Assay Guidance Manual: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Retrieved from [Link]

  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Target identification of biologically active small molecules via in situ methods. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer.... Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • DiscoverX. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Profacgen. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

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  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

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  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

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  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedures, you contribute to a safer research environment and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, this chemical is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Given these hazards, a thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on its specific risks and the appropriate safety measures.

Personal Protective Equipment (PPE)

When handling this compound, especially during waste collection and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the primary barrier against accidental exposure.

  • Eye and Face Protection: Wear safety goggles or a face shield to protect against splashes[3].

  • Hand Protection: Chemical-resistant gloves are essential. The specific glove material should be chosen based on its compatibility with halogenated organic compounds[3].

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect the skin[3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a respirator may be necessary[3].

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal[4]. Improperly mixed waste streams can lead to dangerous chemical reactions, and significantly increase the complexity and cost of disposal.

This compound and materials contaminated with it must be disposed of as halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different, with halogenated waste often requiring high-temperature incineration[5][6].

  • Solid vs. Liquid: Collect solid waste (e.g., leftover compound, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, clearly designated containers[3].

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste[3].

  • Avoid Incompatibles: Keep halogenated waste separate from acids, bases, and oxidizers to prevent unintended reactions[4].

Waste TypeDescriptionAppropriate Container
Solid Halogenated Waste Solid this compound, contaminated gloves, weigh boats, paper towels, etc.A clearly labeled, sealable container (e.g., a pail lined with a heavy-duty plastic bag) designated for solid halogenated organic waste[7].
Liquid Halogenated Waste Solutions containing dissolved this compound in organic solvents.A labeled, sealed, and chemically compatible solvent waste container (e.g., glass or polyethylene carboy) designated for liquid halogenated organic waste[8].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps outline the procedure for disposing of waste containing this compound.

Step 1: Container Preparation

  • Select a waste container that is in good condition, free from damage, and has a secure, leak-proof closure[9]. The container material must be compatible with the waste being collected[4].

  • Before adding any waste, affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste"[6][7].

Step 2: Waste Collection

  • Collect all waste at or near the point of generation in a designated satellite accumulation area[4].

  • For solid waste, place contaminated items directly into the designated solid halogenated waste container.

  • For liquid waste, carefully pour the waste into the designated liquid halogenated waste container using a funnel to prevent spills.

  • Crucially, keep waste containers closed at all times except when adding waste [8][10]. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 3: Content Logging

  • Maintain a log of all chemicals added to the waste container. For this compound, list its full chemical name. Do not use abbreviations[8].

  • Record the approximate quantities or concentrations of each component.

Step 4: Storage and Pickup

  • Store the waste container in a well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals[7].

  • Do not fill containers beyond 80-90% capacity to allow for vapor expansion[3].

  • Once the container is full, or in accordance with your institution's guidelines (e.g., every 150 days for laboratory waste), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. This is illegal and poses a significant threat to the environment[9][10].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and any contaminated debris.

    • Place the collected waste into the designated solid halogenated waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with the identity of the spilled material (this compound) and any other relevant information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterize Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_management Waste Management & Disposal start Generate waste containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_container Place in labeled 'Solid Halogenated Organic Waste' container is_solid->solid_container Solid liquid_container Place in labeled 'Liquid Halogenated Organic Waste' container is_solid->liquid_container Liquid log_waste Log contents on waste manifest solid_container->log_waste liquid_container->log_waste store_waste Store container in Satellite Accumulation Area (SAA) log_waste->store_waste pickup Arrange for EHS pickup when full or per schedule store_waste->pickup

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the mastery of handling novel compounds is as critical as the innovative science they enable. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated aromatic ketone, is one such compound that demands meticulous attention to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in scientific principles to ensure your safety and the integrity of your research. Our objective is to build your confidence and trust by explaining not just what to do, but why you're doing it.

Hazard Profile: Understanding the Adversary

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available safety data, this compound presents the following primary risks:

  • H302: Harmful if swallowed. [1][2][3]

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

The presence of bromine and fluorine on an aromatic structure necessitates a cautious approach. Halogenated aromatic hydrocarbons as a class can present various hazards, including irritation and potential for systemic effects.[4] Our entire safety protocol is built upon mitigating these specific, documented risks.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all personnel handling this compound. This is not just a recommendation; it is a system designed to provide layers of protection against the identified hazards.

Eye and Face Protection: The Non-Negotiable Shield

The H319 warning of "serious eye irritation" dictates a stringent approach to eye safety.[1][3] The eyes are highly susceptible to damage from chemical powders and splashes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for any work in the laboratory where the chemical is present.[5]

  • Mandatory for Handling: Chemical splash goggles are required when handling the solid powder or any solutions. Goggles form a seal around the eyes, offering superior protection against fine particulates and splashes compared to safety glasses.[6][7]

  • Enhanced Protection: For procedures involving larger quantities (>10g) or with a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8]

Causality: The causality is direct: the compound is a known serious eye irritant. Goggles and face shields provide a physical barrier to prevent contact between the chemical and the delicate tissues of the eye.

Skin and Body Protection: An Impermeable Barrier

With a clear H315 hazard, "causes skin irritation," preventing dermal contact is a primary objective.[1][2][3]

  • Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact.[5][6] Given that this is a fine powder, the practice of double gloving is mandated. This allows for the removal of a contaminated outer glove without compromising the protection of the inner glove. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Lab Coat: A flame-retardant lab coat, fully buttoned with sleeves down, is required.[5]

  • Apron: For weighing operations or when making solutions, a chemical-resistant apron worn over the lab coat provides an essential secondary layer of protection against spills.

  • Apparel: Full-length pants and closed-toe, chemical-resistant footwear are mandatory at all times in the laboratory.[7]

Trustworthiness: This multi-layered approach creates a self-validating system. Should a spill occur on an apron, the lab coat remains as a barrier. Should the outer glove become contaminated, the inner glove ensures continued protection.

Respiratory Protection: Safeguarding the Airways

The H335 warning, "may cause respiratory irritation," is a critical directive.[1][3] Fine chemical powders can easily become airborne and inhaled.[8]

  • Primary Control (Mandatory): All handling of solid this compound must be performed inside a certified chemical fume hood.[9] This engineering control is the most effective way to capture airborne particles at the source.

  • Secondary Control (If Required): In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (HEPA) particulate cartridges is necessary.[7][10]

Expertise: Relying on engineering controls like a fume hood as the primary line of defense is a cornerstone of modern laboratory safety. Respirators are effective but are considered a secondary control as they rely heavily on proper fit and user training.

PPE Selection Summary Table

Hazard Class Required PPE Rationale
Serious Eye Irritation (H319) Chemical Splash Goggles, Face Shield Prevents contact with sensitive eye tissues.[1][7]
Skin Irritation (H315) Double Nitrile Gloves, Lab Coat, Apron Creates multiple barriers to prevent dermal contact.[1][5]
Respiratory Irritation (H335) Chemical Fume Hood (Primary) Captures airborne particles at the source.[1][9]

| Harmful if Swallowed (H302) | Standard Lab Hygiene, No Mouth Pipetting | Prevents accidental ingestion.[1] |

Operational Plan: From Vial to Waste

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during handling and disposal.

Workflow for Handling Solid Chemical

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal p1 Verify Fume Hood Certification & Airflow p2 Don PPE: Lab Coat, Goggles, Double Nitrile Gloves p1->p2 h1 Place all equipment in hood (balance, vessel) p2->h1 h2 Carefully weigh solid onto weigh paper h1->h2 h3 Transfer solid to vessel h2->h3 h4 Close primary container h3->h4 c1 Wipe down work surface with appropriate solvent h4->c1 c2 Dispose of all contaminated solids in Halogenated Waste c1->c2 c3 Remove outer gloves, dispose as waste c2->c3 c4 Wash hands thoroughly c3->c4

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Methodology
  • Area Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate working height. Clean and de-clutter the workspace within the hood.

  • PPE Donning: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Weighing: Perform all weighing operations on a balance placed inside the chemical fume hood to contain any dust. Use a weigh boat or anti-static weigh paper.

  • Transfer: Carefully transfer the solid to your reaction vessel. Avoid any rapid movements that could create airborne dust.

  • Cleanup: Immediately after transfer, use a damp paper towel or a wipe with a suitable solvent (e.g., ethanol) to clean the spatula and any residual powder from the work surface.

  • Waste Segregation: All contaminated disposable items—gloves, weigh paper, wipes—must be placed in a designated, sealed hazardous waste container for Halogenated Organic Solid Waste .[9]

  • Doffing PPE: After the procedure is complete and the area is clean, remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove remaining PPE in the designated area outside the immediate workspace.

  • Hygiene: Wash hands thoroughly with soap and water as the final step.

Disposal Plan: A Commitment to Environmental Stewardship

Improper disposal of halogenated compounds can lead to persistent environmental contamination. A robust disposal plan is not optional.

  • Waste Stream: this compound is a halogenated organic compound . It must never be disposed of down the drain or mixed with non-halogenated waste.

  • Solid Waste: All contaminated solids, as mentioned in the protocol, must be collected in a clearly labeled container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[9] Contact your Environmental Health & Safety (EHS) department for guidance. Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[11]

Safety Logic: The Interconnectivity of Actions

G substance Chemical Hazard (Irritant, Harmful) ppe PPE Protocol (Gloves, Goggles, Hood) substance->ppe dictates handling Handling Protocol (Weighing, Transfer) substance->handling informs disposal Disposal Plan (Segregated Waste) substance->disposal necessitates safety Researcher & Environmental Safety ppe->safety ensures handling->safety ensures disposal->safety ensures

Caption: The logical relationship between understanding the hazard and implementing safety protocols.

By integrating this comprehensive safety and handling strategy into your daily laboratory operations, you create a robust system that protects you, your colleagues, and the environment. This is the standard of excellence expected in modern research and development.

References

  • Vertex AI Search Grounding. How to Choose PPE for Chemical Work. Retrieved January 5, 2026.
  • CymitQuimica. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica. Retrieved January 5, 2026.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Retrieved January 5, 2026.
  • U.S. Environmental Protection Agency.
  • JoVE. Video: Proper Use of Personal Protective Equipment PPE. Retrieved January 5, 2026.
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  • CHEMM. Personal Protective Equipment (PPE). Retrieved January 5, 2026.
  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved January 5, 2026.
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  • Chemtalk. Bromine water - disposal. Retrieved January 5, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Ethyl methyl ketone. Retrieved January 5, 2026.
  • BLD Pharm. 1082041-85-7|5-Bromo-4-fluoro-1H-indazole|BLD Pharm. Retrieved January 5, 2026.
  • MDPI. Synthetic Access to Aromatic α-Haloketones. Retrieved January 5, 2026.
  • ChemicalBook. 5-bromo-4-fluoroindan-1-one | 127425-74-5. Retrieved January 5, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.